molecular formula C10H20O B13107565 2-Methyl-4-nonanone CAS No. 6627-76-5

2-Methyl-4-nonanone

Cat. No.: B13107565
CAS No.: 6627-76-5
M. Wt: 156.26 g/mol
InChI Key: RZKJRTYHOUYGGM-UHFFFAOYSA-N
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Description

2-Methyl-4-nonanone (CAS 6627-76-5) is an organic compound with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . This aliphatic ketone has a calculated density of approximately 0.818 g/cm³ and a flash point near 69.9°C . As a ketone, this compound belongs to the class of organic compounds where a carbonyl group is bonded to two carbon atoms . While specific research applications for 2-Methyl-4-nonanone are not detailed in the available literature, ketones of similar structure are frequently utilized in chemical research as intermediates for organic synthesis, solvents in various laboratory processes, and subjects of investigation in flavor and fragrance chemistry . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic or therapeutic procedures for humans or animals, nor for any form of personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylnonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O/c1-4-5-6-7-10(11)8-9(2)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZKJRTYHOUYGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
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Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70289305
Record name 2-METHYL-4-NONANONE
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Molecular Weight

156.26 g/mol
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CAS No.

6627-76-5
Record name 2-Methyl-4-nonanone
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Foundational & Exploratory

Whitepaper: Chemical, Physical, and Synthetic Profiling of 2-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-nonanone (CAS: 6627-76-5) is a branched aliphatic ketone characterized by its ten-carbon backbone and a sterically shielded carbonyl center[1]. While linear ketones are ubiquitous in standard solvent applications, the specific isobutyl branching of 2-methyl-4-nonanone introduces unique physicochemical behaviors, including altered boiling point dynamics, specific solvation capabilities, and high lipophilicity[1][2]. This technical guide provides an in-depth analysis of its structural properties, laboratory and industrial synthesis protocols, and its emerging applications in materials science and advanced biofuel development[3].

Chemical and Physical Properties

The physical properties of an organic solvent or intermediate dictate its utility in downstream applications. For 2-methyl-4-nonanone, the presence of the isobutyl group at the C2 position creates a steric microenvironment around the C4 carbonyl carbon.

Structure-Property Causality
  • Boiling Point Dynamics: The experimental boiling point of 2-methyl-4-nonanone is approximately 207.5 °C[2]. The branched nature of the molecule prevents the tight van der Waals packing typically seen in linear decanones, slightly depressing its boiling point while maintaining excellent thermal stability for high-temperature baked coatings.

  • Lipophilicity & Partitioning: With an XLogP3 value of 3.1, the compound is highly lipophilic[1]. This makes it an exceptional candidate for liquid-liquid extraction processes and as a tailing solvent in synthetic resin formulations where moisture repulsion is critical.

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-Methyl-4-nonanone

PropertyValueCausality / Technical Significance
IUPAC Name 2-methylnonan-4-oneStandard systematic nomenclature[1].
CAS Number 6627-76-5Primary chemical registry identifier[1].
Molecular Formula C10H20ODefines stoichiometric mass[1].
Molecular Weight 156.26 g/mol Critical for Grignard and oxidation molar equivalents[1].
Boiling Point 207.5 °CHigh B.P. makes it an ideal tailing solvent in lacquers[2].
XLogP3 3.1High lipophilicity; miscible with oils, insoluble in water[1].
TPSA 17.1 ŲLow Topological Polar Surface Area confirms hydrophobicity[1].
SMILES CCCCCC(=O)CC(C)CComputational structural representation[1].

Synthetic Methodologies

To ensure trustworthiness and reproducibility, the synthesis of 2-methyl-4-nonanone is broken down into two distinct paradigms: industrial green-chemistry oligomerization and highly controlled laboratory-scale oxidation.

Industrial Production: Catalytic Oligomerization

Recent advancements in sustainable chemistry have introduced methods for producing acyclic ketones from biomass-derived alcohols[3]. By subjecting a mixture of acetone, butanol, and ethanol to a catalytic reactor under high temperature and pressure, cross-ketonization (oligomerization) occurs. This yields a mixture of acyclic ketones, including 2-methyl-4-nonanone, which are subsequently isolated via fractional distillation[3].

G N1 Biomass-Derived Alcohols (Acetone, Butanol, Ethanol) N2 Catalytic Oligomerization (Cross-Ketonization) N1->N2 High Temp / Pressure N3 2-Methyl-4-nonanone (Acyclic Ketone Pool) N2->N3 Fractional Distillation N4 Hydrodeoxygenation (HDO) (Metal Catalyst + H2) N3->N4 Deoxygenation N5 Branched Alkanes (Aviation Fuel Precursors) N4->N5 Saturation

Industrial pathway for converting biomass alcohols into aviation fuels via 2-Methyl-4-nonanone.
Laboratory Protocol: Grignard Addition & Swern Oxidation

For analytical and pharmaceutical applications requiring >99% purity, a two-step synthetic route is preferred. The following self-validating protocol details the conversion of hexanal to 2-methyl-4-nonanone.

Phase 1: Nucleophilic Addition (Grignard)

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve hexanal (1.0 eq) in anhydrous THF. Cool to 0 °C.

  • Addition: Dropwise add isobutylmagnesium bromide (1.1 eq). Causality: The slight excess ensures complete consumption of the aldehyde.

  • Quench: Warm to room temperature, stir for 2 hours, and quench with saturated aqueous NH₄Cl. Extract with diethyl ether to yield the intermediate 2-methylnonan-4-ol .

Phase 2: Swern Oxidation (Self-Validating System) Causality for choice of oxidation: Swern oxidation is selected over Jones or PCC oxidations to avoid toxic chromium byproducts and to prevent over-oxidation or carbon-carbon bond cleavage.

  • Ylide Generation: Cool a solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ to -78 °C. Dropwise add anhydrous DMSO (2.4 eq). Validation: Monitor for the evolution of CO and CO₂ gas, confirming the formation of the active alkoxysulfonium intermediate.

  • Alcohol Addition: Slowly add 2-methylnonan-4-ol (1.0 eq) dissolved in CH₂Cl₂. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add triethylamine (Et₃N, 5.0 eq) dropwise. Validation: The solution will immediately turn cloudy white due to the precipitation of triethylammonium chloride, serving as a visual indicator of successful ylide decomposition into the target ketone.

  • Isolation: Warm to room temperature, quench with water, extract with CH₂Cl₂, and purify via silica gel chromatography (Hexanes:EtOAc 95:5). Validation: TLC visualized with KMnO₄ will show the product at a higher Rf value than the starting alcohol, and it will resist KMnO₄ staining due to the lack of an oxidizable hydroxyl group.

G A Hexanal + Isobutyl-MgBr (Precursors) B Nucleophilic Addition (Grignard Reaction) A->B THF, 0 °C to RT C 2-Methylnonan-4-ol (Intermediate) B->C Aqueous Workup (NH4Cl) D Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) C->D -78 °C, CH2Cl2 E 2-Methyl-4-nonanone (Target API Intermediate) D->E Purification (Silica Gel)

Workflow for the laboratory-scale synthesis of 2-Methyl-4-nonanone via Grignard addition and Swern.

Applications in Drug Development & Materials Science

Advanced Aviation Fuels & Lubricants Due to its specific carbon chain length and branching, 2-methyl-4-nonanone is highly valued as a precursor in the energy sector. Through catalytic hydrodeoxygenation (HDO), the ketone is stripped of its oxygen atom and saturated with hydrogen, yielding branched alkanes (e.g., 2-methylnonane). These branched alkanes possess lower freezing points than their linear counterparts, making them critical components in the formulation of high-grade aviation jet fuels and specialized industrial lubricants[3].

Pharmaceutical Intermediates & Solvents In drug development, the steric bulk provided by the isobutyl group makes 2-methyl-4-nonanone a useful directing group in asymmetric synthesis. Furthermore, its high boiling point (207.5 °C) and chemical stability allow it to function as a tailing solvent in high-temperature reactions and baked synthetic resin coatings, where it ensures smooth film formation by evaporating slowly at the final stages of curing[2].

Analytical & Spectroscopic Characterization

To verify the integrity of synthesized 2-methyl-4-nonanone, the following analytical benchmarks must be met:

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band at ~1715 cm⁻¹ is diagnostic of the acyclic aliphatic carbonyl (C=O) stretch. The absence of a broad band at 3300 cm⁻¹ confirms the complete oxidation of the precursor alcohol.

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is a distinct doublet integrating to 6 protons at ~0.90 ppm , corresponding to the two equivalent methyl groups of the isobutyl branch. The alpha-protons adjacent to the carbonyl (at C3 and C5) will appear as multiplets around 2.30 - 2.45 ppm .

  • Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) will appear at m/z 156 . Alpha-cleavage (McLafferty rearrangement and standard fragmentation) will yield characteristic fragments, notably the loss of the isobutyl group (M-57) and the pentyl group (M-71), confirming the position of the ketone at C4.

References

  • National Center for Biotechnology Information (NIH). "2-Methyl-4-nonanone | C10H20O | CID 246758 - PubChem." PubChem, [Link]

  • ResearchGate. "Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane." ResearchGate, [Link]

  • Google Patents. "WO2015148412A2 - Methods for producing cyclic and acyclic ketones.

Sources

Comprehensive Spectroscopic Characterization of 2-Methyl-4-nonanone: A Technical Guide for Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2-Methyl-4-nonanone (CAS: 6627-76-5) | Formula: C₁₀H₂₀O | MW: 156.26 g/mol

Executive Summary & Chemical Topology

In the realm of organic structural elucidation, branched aliphatic ketones present unique analytical challenges and opportunities. 2-Methyl-4-nonanone , characterized by an asymmetrical topology comprising a branched isobutyl moiety and a linear pentyl chain flanking a central carbonyl core, serves as an excellent model for multi-modal spectroscopic validation.

This whitepaper outlines the definitive analytical workflows—encompassing Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—required to unequivocally confirm the identity and purity of this compound. By anchoring our methodologies in self-validating protocols, we eliminate instrumental artifacts and ensure high-fidelity data acquisition [1].

Workflow Prep Sample Preparation (High Purity >99%) NMR NMR Spectroscopy (1H & 13C in CDCl3) Prep->NMR GCMS GC-MS Analysis (EI, 70 eV) Prep->GCMS IR FT-IR Spectroscopy (Neat, ATR) Prep->IR Integrate Data Integration & Cross-Validation NMR->Integrate Connectivity GCMS->Integrate Mass & Fragments IR->Integrate Functional Groups Valid Structural Confirmation 2-Methyl-4-nonanone Integrate->Valid

Caption: Multi-modal spectroscopic workflow for the structural validation of 2-Methyl-4-nonanone.

Self-Validating Experimental Protocols

To uphold scientific integrity, every analytical step must be governed by causality and internal validation. The following protocols are designed to be self-correcting systems.

NMR Spectroscopy Workflow
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because its lack of protons prevents solvent interference in the aliphatic region, while the deuterium nucleus provides a stable frequency lock to prevent magnetic drift during acquisition.

  • Self-Validation (Shimming & Lock): Before acquisition, the magnetic field homogeneity is validated by ensuring the TMS peak line width at half-height is < 1.0 Hz. A sharp, symmetrical TMS singlet at exactly 0.00 ppm confirms the calibration axis.

  • Acquisition: 16 transients for ¹H (400 MHz) and 256 transients for ¹³C (100 MHz) are acquired to guarantee a Signal-to-Noise (S/N) ratio exceeding 100:1.

GC-MS Analysis
  • System Tuning (Self-Validation): Prior to sample injection, the quadrupole mass analyzer is autotuned using perfluorotributylamine (PFTBA). The system is validated only if the diagnostic ions (m/z 69, 219, and 502) exhibit correct mass assignments and isotopic ratios, ensuring accuracy across the entire mass range [2].

  • Injection Parameters: 1 µL of a 10 ppm solution in n-hexane is injected at a 10:1 split ratio.

    • Causality: The split injection prevents column overloading, ensuring sharp, Gaussian chromatographic peaks necessary for accurate mass spectral deconvolution without space-charge effects in the ion source.

  • Ionization: Electron Ionization (EI) is strictly maintained at 70 eV to ensure fragmentation pathways match standardized reference libraries.

FT-IR Spectroscopy (ATR)
  • Background Subtraction (Self-Validation): A 32-scan background spectrum of the empty diamond Attenuated Total Reflectance (ATR) crystal is collected. This mathematically subtracts ambient atmospheric water vapor and CO₂ from the final data.

  • Sample Application: 2 µL of neat liquid is applied directly to the crystal.

    • Causality: ATR-FTIR eliminates the need for hygroscopic KBr pellets, preserving the sample's native liquid state and preventing artificial broadening of the O-H stretch region (which could falsely imply alcohol impurities).

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectra of 2-Methyl-4-nonanone map the connectivity of its asymmetric aliphatic chains [3].

Mechanistic Insights
  • Anisotropic Deshielding: The π-electron cloud of the C=O bond exerts an anisotropic deshielding effect, pulling the adjacent α-protons (C3 and C5) downfield. The C3 methylene protons appear as a distinct doublet at 2.28 ppm due to coupling solely with the C2 methine proton. Conversely, the C5 protons appear as a triplet at 2.38 ppm due to coupling with the C6 methylene group.

  • Isobutyl Signature: The gem-dimethyl group (C1 and 2-Me) is a primary diagnostic feature, presenting as a highly integrated (6H) doublet at 0.92 ppm.

Table 1: ¹H and ¹³C NMR Spectral Assignments
PositionFunctional Group¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)
C4 C=O (Carbonyl)--211.5
C3 CH₂ (α to C=O)2.28d (7.0)52.1
C5 CH₂ (α to C=O)2.38t (7.5)43.4
C7 CH₂ (γ to C=O)1.28m31.6
C2 CH (Methine)2.12m24.5
C6 CH₂ (β to C=O)1.55m23.7
C8 CH₂ (δ to C=O)1.30m22.6
C1, 2-Me 2 × CH₃ (Gem-dimethyl)0.92d (6.6)22.8
C9 CH₃ (Terminal)0.88t (7.0)14.1

Gas Chromatography-Mass Spectrometry (GC-MS)

Under 70 eV EI conditions, 2-Methyl-4-nonanone undergoes highly predictable fragmentation driven by the stability of the resulting acylium ions and radical cations.

Fragmentation Causality
  • α-Cleavage: Cleavage occurs adjacent to the carbonyl. Because the pentyl radical (C₅H₁₁•) is a superior leaving group compared to the isobutyl radical (C₄H₉•), the formation of the [C₅H₉O]⁺ acylium ion dominates, yielding the base peak at m/z 85 .

  • McLafferty Rearrangement: This site-specific rearrangement requires a γ-hydrogen. Uniquely, 2-Methyl-4-nonanone possesses γ-hydrogens on both sides of the carbonyl (C7 on the pentyl side, and C1/2-Me on the isobutyl side). This dual availability results in two distinct enol radical cations via six-membered transition states.

McLafferty Parent Molecular Ion[M]+ m/z 156 GammaH Gamma-H Abstraction (6-membered TS) Parent->GammaH AlphaBeta Alpha-Beta Cleavage GammaH->AlphaBeta Frag1 Enol Radical Cation m/z 100 (Pentyl side) AlphaBeta->Frag1 -C4H8 (56) Frag2 Enol Radical Cation m/z 114 (Isobutyl side) AlphaBeta->Frag2 -C3H6 (42)

Caption: McLafferty rearrangement pathways for 2-Methyl-4-nonanone under EI-MS conditions.

Table 2: Diagnostic GC-MS Fragmentation Peaks
m/zRelative AbundanceFragment AssignmentDerivation / Mechanism
156 < 5%[M]⁺Intact Molecular Ion
114 ~ 15%[C₇H₁₄O]⁺•McLafferty rearrangement (isobutyl γ-H transfer)
100 ~ 20%[C₆H₁₂O]⁺•McLafferty rearrangement (pentyl γ-H transfer)
99 ~ 45%[C₆H₁₁O]⁺α-cleavage (loss of isobutyl radical)
85 100% (Base)[C₅H₉O]⁺α-cleavage (loss of pentyl radical)
57 ~ 80%[C₄H₉]⁺Isobutyl cation

Infrared (IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups deduced from NMR and MS. The vibrational modes of 2-Methyl-4-nonanone are highly characteristic of an unbranched, unconjugated aliphatic system containing a branched terminus.

Vibrational Causality

The intense absorption at 1715 cm⁻¹ is the absolute hallmark of an acyclic aliphatic ketone. The lack of α,β-unsaturation prevents the delocalization of π-electrons, keeping the C=O force constant high and preventing the band from shifting to lower wavenumbers. Furthermore, the symmetric bending (umbrella mode) of the gem-dimethyl groups on the isobutyl chain splits into a diagnostic doublet at 1385 cm⁻¹ and 1365 cm⁻¹ , confirming the branched topology.

Table 3: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
2955, 2870 StrongC-H stretch (sp³)Aliphatic chain (methyl/methylene)
1715 Very StrongC=O stretchAcyclic aliphatic ketone core
1465 MediumC-H bending (scissoring)Methylene groups along the pentyl chain
1385, 1365 Medium (Doublet)C-H bending (symmetric)Gem-dimethyl (isobutyl group umbrella mode)

Conclusion

The rigorous structural validation of 2-Methyl-4-nonanone requires a synthesized approach where no single analytical technique exists in isolation. By employing self-validating protocols—from the internal deuterium lock in NMR to the PFTBA tuning in GC-MS—researchers can confidently map the connectivity, fragmentation logic, and vibrational force constants of this molecule. The dual McLafferty rearrangements and the diagnostic gem-dimethyl NMR/IR signatures serve as the ultimate proof of its specific asymmetric topology.

References

  • 2-Methyl-4-nonanone | C10H20O | CID 246758 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Data Standards) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link]

The Dual Role of 2-Methyl-4-nonanone in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-methyl-4-nonanone, a significant methyl-branched ketone in the field of insect chemical ecology. We will delve into its dual functionality as both a pheromone for intraspecific communication and a kairomone for interspecific interactions. This document will cover the chemical properties, a proposed biosynthetic pathway, and its documented roles in various insect species. Furthermore, this guide will provide detailed, field-proven methodologies for the extraction, analysis, and synthesis of 2-methyl-4-nonanone, as well as protocols for electrophysiological and behavioral bioassays. This comprehensive overview is intended for researchers, scientists, and drug development professionals working in entomology, chemical ecology, and pest management.

Introduction: The Language of Scent

Insects have evolved a sophisticated and highly specific chemical language to navigate their environment, locate mates, find food, and avoid predators. This communication is mediated by semiochemicals, which are broadly classified based on whether the interaction is within the same species (pheromones) or between different species (allelochemicals). Allelochemicals are further subdivided into kairomones (benefiting the receiver), allomones (benefiting the sender), and synomones (benefiting both).

2-Methyl-4-nonanone, a C10 methyl-branched ketone, has emerged as a fascinating molecule that can function as both a pheromone and a component of kairomonal cues. Its role has been identified in several economically important insect species, particularly within the order Coleoptera. Understanding the multifaceted roles of this compound is crucial for deciphering complex ecological interactions and for developing targeted and environmentally benign pest management strategies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-methyl-4-nonanone is fundamental for its effective extraction, analysis, and synthesis.

PropertyValueSource
IUPAC Name 2-methylnonan-4-one[1]
Molecular Formula C10H20O[1]
Molecular Weight 156.27 g/mol [1]
CAS Number 6627-76-5[1]
Appearance Colorless liquid (presumed)
Boiling Point ~197-199 °C (Predicted)[2]
Chirality The carbon at position 2 is a stereocenter, leading to (R)- and (S)-enantiomers.[3]

The stereochemistry of 2-methyl-4-nonanone is a critical aspect of its biological activity. As with many pheromones, insect olfactory receptors often exhibit a high degree of enantiomeric specificity.[3] Therefore, the synthesis and bioassays of this compound must consider the specific stereoisomer(s) produced and responded to by the target insect species.

Biosynthesis: A Proposed Pathway

The biosynthesis of insect pheromones, particularly those derived from fatty acids, is a complex process involving a series of enzymatic modifications.[1][4] While the specific biosynthetic pathway of 2-methyl-4-nonanone has not been fully elucidated in any given insect species, a plausible pathway can be proposed based on our understanding of methyl-branched ketone formation in insects.[5][6][7][8] The pathway likely originates from fatty acid metabolism, incorporating a methyl branch via the substitution of a methylmalonyl-CoA unit for a malonyl-CoA unit during fatty acid synthesis.

A proposed biosynthetic pathway for 2-methyl-4-nonanone is as follows:

Biosynthesis of 2-Methyl-4-nonanone Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Carboxylation Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Methyl-branched Fatty Acyl-CoA Methyl-branched Fatty Acyl-CoA Fatty Acid Synthase (FAS)->Methyl-branched Fatty Acyl-CoA Elongation Beta-oxidation Beta-oxidation Methyl-branched Fatty Acyl-CoA->Beta-oxidation Chain shortening Beta-ketoacyl-CoA Beta-ketoacyl-CoA Beta-oxidation->Beta-ketoacyl-CoA Thioesterase Thioesterase Beta-ketoacyl-CoA->Thioesterase Beta-keto acid Beta-keto acid Thioesterase->Beta-keto acid Decarboxylation Decarboxylation Beta-keto acid->Decarboxylation 2-Methyl-4-nonanone 2-Methyl-4-nonanone Decarboxylation->2-Methyl-4-nonanone

Caption: Proposed biosynthetic pathway of 2-methyl-4-nonanone from fatty acid precursors.

Biological Roles of 2-Methyl-4-nonanone

As a Pheromone

Pheromones are crucial for the reproductive success and social organization of many insect species. 2-Methyl-4-nonanone has been identified as a key component of the male-produced aggregation-sex pheromones in certain species of cerambycid beetles.[9][10]

  • Stizocera consobrina and Heterachthes quadrimaculatus : In these two species of longhorn beetles, 2-nonanone (a closely related compound) was found to be a critical component of their male-produced pheromone blends.[9][10] Field bioassays demonstrated that neither 2-nonanone alone nor the other species-specific components were attractive to the beetles; only the complete blend elicited a significant response.[9][10] This highlights the synergistic effect of multiple components in insect pheromones.

While direct evidence for 2-methyl-4-nonanone as the primary pheromone is still being gathered for a wide range of species, its structural similarity to known pheromones suggests its potential for a broader role in insect communication.

As a Kairomone

Kairomones are chemical cues that are emitted by one species and benefit a receiver of a different species, often to the detriment of the emitter.[11] These "eavesdropped" signals can be used by predators and parasitoids to locate their prey or hosts, or by herbivores to find suitable host plants.

The pheromones of herbivorous insects can themselves act as kairomones for their natural enemies.[11] For instance, predatory beetles are often attracted to the aggregation pheromones of their bark beetle prey.[11]

While there is no direct evidence of 2-methyl-4-nonanone acting as a kairomone, the aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus, which contains the structurally similar 4-methyl-5-nonanone, is often used in conjunction with kairomones (such as ethyl acetate and fermenting plant material) for mass trapping.[12][13][14][15] This suggests that predators or parasitoids of these weevils could potentially use the pheromone as a kairomonal cue to locate their hosts.

Furthermore, plant volatiles released upon herbivore damage can act as kairomones, attracting herbivores to a suitable feeding site.[2][3][16][17] It is plausible that 2-methyl-4-nonanone, if produced by an insect feeding on a plant, could contribute to a complex odor blend that signals the presence of a suitable host to other herbivores.

Methodologies for Research and Analysis

The study of 2-methyl-4-nonanone requires a suite of specialized techniques for its extraction, identification, and the evaluation of its biological activity.

Extraction and Identification

The primary method for the extraction and identification of volatile and semi-volatile insect semiochemicals is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for a Typical GC-MS Analysis of Insect Volatiles:

  • Sample Collection:

    • Solvent Extraction: For pheromone glands, dissect the glands under a microscope and immerse them in a small volume (e.g., 20-100 µL) of high-purity hexane or dichloromethane for 30 minutes.

    • Headspace Collection (SPME): For airborne volatiles, place the insect(s) in a clean glass chamber and expose a Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB coating) to the headspace for a defined period (e.g., 1-24 hours).

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or similar.

    • Mass Spectrometer: Agilent 5977A MSD or similar.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, temperature set to 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 10 minutes at 280°C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).

    • Confirm identification by comparing the retention time and mass spectrum with those of an authentic synthetic standard of 2-methyl-4-nonanone.

    • For quantification, create a calibration curve using a series of known concentrations of the authentic standard. An internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) should be added to both the samples and the standards for accurate quantification.

GC-MS_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Identification & Quantification Insect Insect Extraction Extraction Insect->Extraction Solvent or SPME Extract Extract Extraction->Extract GC_MS GC_MS Extract->GC_MS Injection Data Data GC_MS->Data Chromatogram & Mass Spectra Library_Search Library_Search Data->Library_Search Standard_Comparison Standard_Comparison Data->Standard_Comparison Results Results Library_Search->Results Tentative ID Standard_Comparison->Results Confirmed ID Quantification Quantification Quantification->Results Concentration

Caption: Workflow for the analysis of 2-methyl-4-nonanone using GC-MS.

Electrophysiological Bioassay: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening compounds for olfactory activity.

Protocol for a Typical EAG Assay:

  • Insect Preparation:

    • Immobilize an adult insect (e.g., by chilling or in a pipette tip with the head protruding).

    • Excise one antenna at the base using fine scissors.

  • Electrode Preparation and Mounting:

    • Pull two glass capillaries to a fine point using a micropipette puller.

    • Fill the capillaries with an electrolyte solution (e.g., saline solution or 0.1 M KCl).

    • The recording electrode is inserted into the distal tip of the antenna, and the reference electrode is inserted into the base of the antenna.

    • Ensure good electrical contact using conductive gel if necessary.

  • Stimulus Delivery and Recording:

    • Place the mounted antenna in a continuous stream of purified and humidified air.

    • A test cartridge (e.g., a Pasteur pipette containing a filter paper loaded with a known amount of 2-methyl-4-nonanone in a solvent) is inserted into the airstream, and a puff of air is delivered over the antenna.

    • Record the resulting depolarization (EAG response) using an amplifier and data acquisition software.

    • Present a solvent-only control to measure the response to the solvent and mechanical stimulation.

    • Randomize the order of stimulus presentation.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Subtract the response to the solvent control from the response to the test compound to obtain the net EAG response.

    • Compare the responses to different concentrations of 2-methyl-4-nonanone to generate a dose-response curve.

Representative EAG Dose-Response Data:

Concentration of 2-Methyl-4-nonanone (µg on filter paper)Mean EAG Response (mV) ± SE
0 (Solvent Control)0.1 ± 0.02
10.5 ± 0.08
101.2 ± 0.15
1002.5 ± 0.21
10003.8 ± 0.32
Behavioral Bioassay: Olfactometry

Olfactometers are used to study the behavioral responses of insects to chemical stimuli in a controlled laboratory setting.[3][9]

Protocol for a Y-Tube Olfactometer Bioassay:

  • Olfactometer Setup:

    • A Y-tube olfactometer consists of a central tube where the insect is released, which then bifurcates into two arms.

    • Each arm is connected to an air source that has passed through a flask containing either the test stimulus (2-methyl-4-nonanone) or a control (solvent).

    • The airflow through both arms should be equal and constant.

  • Experimental Procedure:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect walks a certain distance into one of the arms.

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.

    • Rotate the position of the treatment and control arms to avoid any positional bias.

  • Data Analysis:

    • The number of insects choosing the treatment arm versus the control arm is recorded.

    • A Chi-square test or a binomial test is used to determine if there is a significant preference for the treatment over the control.

Representative Olfactometer Bioassay Data:

TreatmentControl (Solvent)No ChoiceTotal Np-value (Chi-square)
35151060< 0.05
Synthesis of 2-Methyl-4-nonanone

The synthesis of 2-methyl-4-nonanone can be achieved through various organic chemistry routes. One plausible method involves a Grignard reaction followed by oxidation.

Proposed Synthesis Route:

  • Step 1: Grignard Reaction

    • React 2-bromopentane with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, sec-pentylmagnesium bromide.

    • In a separate flask, cool a solution of butanal in anhydrous diethyl ether in an ice bath.

    • Slowly add the prepared Grignard reagent to the butanal solution with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-methyl-4-nonanol.

  • Step 2: Oxidation

    • Dissolve the 2-methyl-4-nonanol in dichloromethane.

    • Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of silica gel, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-methyl-4-nonanone.

Conclusion and Future Directions

2-Methyl-4-nonanone serves as a compelling example of the chemical complexity and efficiency of insect communication systems. Its dual role as a potential pheromone and a component of kairomonal cues underscores the interconnectedness of intra- and interspecific interactions within an ecosystem. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the occurrence, biosynthesis, and behavioral effects of this and other semiochemicals.

Future research should focus on:

  • Elucidating the definitive biosynthetic pathway of 2-methyl-4-nonanone in key insect species.

  • Identifying the specific olfactory receptors responsible for its detection and characterizing their enantiomeric specificity.

  • Exploring the full extent of its role as a kairomone in predator-prey and herbivore-plant interactions.

  • Developing and optimizing its use in sustainable pest management programs, either as a lure for monitoring and mass trapping or as a component of "push-pull" strategies.

By continuing to unravel the intricacies of insect chemical communication, we can develop more effective and ecologically sound approaches to managing insect populations and conserving beneficial species.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 246758, 2-Methyl-4-nonanone. Retrieved March 7, 2026 from [Link].

  • Jurenka, R. (2024). Fatty Acid Origin of Insect Pheromones. Advances in Experimental Medicine and Biology.
  • Silva, W. D., Hanks, L. M., Mongold-Diers, J. A., Grommes, A. C., Bento, J. M. S., & Millar, J. G. (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Environmental Entomology, 50(3), 599-604.
  • Silva, W. D., et al. (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Environmental Entomology.
  • PubMed (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Retrieved March 7, 2026 from [Link].

  • U.S. Environmental Protection Agency (2025). 5-Nonanone, 4-methyl- Properties. Retrieved March 7, 2026 from [Link].

  • Faleiro, J. R. (2006). A review of the issues and management of the red palm weevil Rhynchophorus ferrugineus (Coleoptera: Rhynchophoridae) in coconut and date palm during the last one hundred years. International Journal of Tropical Insect Science, 26(3), 135-154.
  • El-Shafie, H. A., Faleiro, J. R., Abo-El-Saad, M. M., & Aleid, S. M. (2018). Pheromone trapping system for Rhynchophorus ferrugineus in Saudi Arabia: Optimization of trap contents and placement. Emirates Journal of Food and Agriculture, 30(1), 1-8.
  • van Tol, R. W. H. M., van der Vossen, P. M., van Deventer, P., & van der Staaij, M. (2012). Field Attraction of the Vine Weevil Otiorhynchus sulcatus to Kairomones. Journal of Economic Entomology, 105(1), 131-139.
  • Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514.
  • Mori, K. (2015). Chiral Methyl-branched Pheromones.
  • Fornasiero, F. W., & Forli, A. J. (1971). The biology of methyl ketones. Journal of Lipid Research, 12(4), 383-395.
  • Loughrin, J. H., Potter, D. A., & Hamilton-Kemp, T. R. (1995). Volatile compounds induced by herbivory act as aggregation kairomones for the Japanese beetle (Popillia japonica Newman). Journal of Chemical Ecology, 21(10), 1457-1467.
  • Lee, S. H., Kim, D. H., Lee, S. G., & Park, C. G. (2024). Assessment of Attractant Combinations for the Management of Red Palm Weevils (Rhynchophorus ferrugineus)
  • Abdel-Salam, A. H., El-Basyouni, S. A., & El-Gohary, A. A. (2020). FIELD EVALUATION OF SYNTHETIC PHEROMONE, ALLOMONE, PALM KAIRMONE AND ESTER IN CAPTURING ADULT RED PALM WEEVILS, RHYNCHOPHORUS FE. Plant Archives, 20(2), 5641-5645.
  • Fornasiero, F. W., & Forli, A. J. (1971). The biology of methyl ketones. Journal of Lipid Research.
  • PubMed (1971). The biology of methyl ketones. Retrieved March 7, 2026 from [Link].

  • Wikipedia (2024). Kairomone. Retrieved March 7, 2026 from [Link].

  • Yu, X., et al. (2022). Dual β-oxidation pathway and transcription factor engineering for methyl ketones production in Saccharomyces cerevisiae. Metabolic Engineering, 73, 114-123.
  • Hadj-Salem, I., et al. (2018). Discovery and Evaluation of Biosynthetic Pathways for the Production of Five Methyl Ethyl Ketone Precursors. ACS Synthetic Biology, 7(10), 2392-2404.
  • Zhang, A., & Sun, J. (2006). Electroantennographic and behavioral responses of adults of raspberry weevil Aegorhinus superciliosus (Coleoptera: Curculionidae) to odors released from conspecific females. Environmental Entomology, 35(4), 929-935.
  • Hock, H., Leskey, T. C., & Wright, S. E. (2014). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Journal of the Kansas Entomological Society, 87(4), 353-364.
  • Wikipedia (2024). Kairomone. Retrieved March 7, 2026 from [Link].

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Discovery and Identification of 2-Methyl-4-nonanone in Insect Semiochemistry: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliphatic methyl-branched ketones play a pivotal role in insect chemical ecology, functioning as aggregation pheromones, sex attractants, and defensive allomones. The discovery of specific trace semiochemicals requires a rigorous, self-validating analytical framework. This whitepaper details the end-to-end methodology for the isolation, biological validation, and structural elucidation of 2-methyl-4-nonanone—a highly specific volatile organic compound (VOC)—from complex insect matrices.

Introduction: The Chemical Ecology of Methyl-Branched Ketones

Insects utilize highly specific VOCs to transmit critical behavioral signals across vast distances. Methyl-branched ketones are particularly effective semiochemicals due to their optimal volatility, environmental stability, and the structural rigidity provided by alkyl branching. This rigidity ensures high-affinity binding to specific olfactory receptor neurons (ORNs) on the insect antenna.

While related compounds like 4-methyl-5-nonanone are established pheromones for species such as the male West Indian sugarcane borer[1], the identification of 2-methyl-4-nonanone (C₁₀H₂₀O) presents unique analytical challenges. Because it lacks a chiral center, stereochemical resolution is unnecessary; however, its structural isomerism (e.g., distinguishing it from 2-methyl-5-nonanone or 3-methyl-4-nonanone) necessitates precise mass spectrometric fragmentation analysis and chromatographic differentiation[2].

Biosynthetic Origins

Understanding the biosynthesis of 2-methyl-4-nonanone aids researchers in predicting its presence in specific glandular tissues and optimizing extraction timing. In insects, methyl-branched ketones are typically synthesized via the degradation of branched-chain amino acids followed by polyketide-like chain elongation.

  • Initiation: L-leucine undergoes transamination and oxidative decarboxylation to form an isovaleryl-CoA starter unit.

  • Elongation: The starter unit is elongated via the fatty acid synthase (FAS) complex utilizing malonyl-CoA.

  • Termination: A specific thioesterase cleaves the intermediate, followed by spontaneous or enzymatic decarboxylation of the resulting

    
    -keto acid to yield the final ketone.
    

Biosynthesis L L-Leucine IsoVal Isovaleryl-CoA L->IsoVal Transamination & Decarboxylation Elong Chain Elongation (Malonyl-CoA) IsoVal->Elong FAS Complex BetaKeto Beta-Keto Acid Intermediate Elong->BetaKeto Condensation Product 2-Methyl-4-nonanone BetaKeto->Product Decarboxylation (-CO2)

Biosynthetic pathway of 2-methyl-4-nonanone via leucine degradation.

Experimental Workflow: Isolation and Biological Validation

To ensure that the detected 2-methyl-4-nonanone is biologically relevant and not a metabolic artifact, the analytical workflow must couple chemical isolation directly with electrophysiological validation.

Protocol 1: In Vivo Solid-Phase Microextraction (SPME)

Causality: Traditional solvent extraction co-extracts non-volatile cuticular lipids that foul Gas Chromatography (GC) columns and obscure trace semiochemicals. SPME selectively concentrates volatiles directly from the headspace of living insects or excised glands, preserving the natural emission ratios of the pheromone blend.

  • Fiber Selection: Utilize a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber. The DVB polymer effectively traps the polar carbonyl moiety of the ketone, while the PDMS phase captures the hydrophobic aliphatic tail.

  • Equilibration: Place the live insect or excised gland in a silanized 4 mL glass vial. Equilibrate for 15 minutes at 25°C to allow headspace saturation.

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes.

  • System Validation: Concurrently run an empty silanized vial with an identical SPME fiber as a system blank. This self-validating step rules out ambient contaminants or septa-derived siloxane artifacts, ensuring that any detected 2-methyl-4-nonanone originates entirely from the biological matrix.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

Causality: GC-EAD simultaneously identifies which chromatographic peaks elicit an olfactory response, directly linking a chemical signal to biological reception.

  • Preparation: Excise the antenna of the target insect species. Mount it between two glass capillary electrodes filled with insect saline solution (e.g., Beadle-Ephrussi Ringer).

  • Chromatography: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes. Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) to resolve the aliphatic ketone.

  • Effluent Splitting: Route the column effluent through a zero-dead-volume Y-splitter. Direct 50% to the Flame Ionization Detector (FID) and 50% to the EAD preparation via a heated transfer line (200°C) into a humidified, purified airstream.

  • Signal Correlation: Record the FID and EAD signals simultaneously. A depolarization in the EAD trace precisely aligned with the retention time of 2-methyl-4-nonanone confirms its role as a biologically active semiochemical.

Workflow SPME In Vivo SPME (Volatile Collection) GC Gas Chromatography (Separation) SPME->GC Split Column Effluent Splitter GC->Split MS Mass Spectrometry (Structural ID) Split->MS 50% EAD Electroantennography (Bioactivity) Split->EAD 50% Data Correlated Active Peak MS->Data EAD->Data

Integrated SPME-GC-MS/EAD workflow for semiochemical discovery.

Analytical Identification: Mass Spectrometry and Structural Elucidation

Once biological activity is confirmed, the compound must be structurally identified. 2-Methyl-4-nonanone has a molecular weight of 156.26 g/mol [3]. Its identification relies on specific electron ionization (EI) fragmentation rules.

Mass Spectrometric Fragmentation (EI-MS at 70 eV)

The structure of 2-methyl-4-nonanone consists of an isobutyl group and a pentyl group flanking a carbonyl carbon.

  • Alpha Cleavage: Cleavage adjacent to the carbonyl yields distinct acylium ions. Loss of the pentyl radical (C₅H₁₁•) produces an ion at m/z 85. Loss of the isobutyl radical (C₄H₉•) produces an ion at m/z 99.

  • McLafferty Rearrangement: The presence of

    
    -hydrogens on both alkyl chains allows for dual McLafferty rearrangements. Transfer of a 
    
    
    
    -hydrogen from the pentyl chain followed by
    
    
    -cleavage results in the loss of 1-butene (56 Da), yielding an ion at m/z 100. Conversely, rearrangement from the isobutyl side results in the loss of propene (42 Da), yielding an ion at m/z 114.
Chromatographic Retention Indices

To definitively differentiate 2-methyl-4-nonanone from its structural isomers, linear temperature programmed retention indices (LTPRI) are calculated using a homologous series of n-alkanes (C₈-C₂₀). The established retention index for 2-methyl-4-nonanone on a standard non-polar column is approximately 1202, with a partition coefficient (log K) in n-hexane/nitromethane of -2.06[2].

Quantitative Data Summaries

Table 1: Diagnostic EI-MS Fragmentation Ions for 2-Methyl-4-nonanone

m/z RatioIon TypeStructural AssignmentRelative Abundance
156 Molecular Ion[M]⁺ (C₁₀H₂₀O)Low
114 McLafferty Rearrangement[M - C₃H₆]⁺ (Loss of propene)Moderate
100 McLafferty Rearrangement[M - C₄H₈]⁺ (Loss of 1-butene)Moderate
99 Alpha Cleavage[O≡C-C₅H₁₁]⁺ (Loss of isobutyl)High
85 Alpha Cleavage[C₄H₉-C≡O]⁺ (Loss of pentyl)High
71 Alkyl Cation[C₅H₁₁]⁺ (Pentyl radical)High
57 Alkyl Cation[C₄H₉]⁺ (Isobutyl radical)Base Peak

Table 2: Physicochemical and Chromatographic Properties

PropertyValueSource/Method
Molecular Weight 156.26 g/mol Computed[3]
Exact Mass 156.1514 DaComputed[3]
Linear Retention Index (LTPRI) 1202Non-polar column[2]
Partition Coefficient (log K) -2.06n-hexane/nitromethane[2]

Conclusion and Future Perspectives

The rigorous identification of 2-methyl-4-nonanone requires a closed, self-validating loop: from SPME headspace sampling and GC-EAD bioassays to precise GC-MS structural elucidation. Because 2-methyl-4-nonanone lacks a chiral center, the final validation step—synthesizing an authentic standard for peak enhancement (co-injection) and field trapping assays—is highly efficient and avoids complex enantioselective synthesis. Future drug development and pest management professionals can leverage these semiochemical discovery protocols to develop targeted, environmentally benign insect behavioral modifiers.

References

  • ResearchGate. Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane. Accessed March 2026.

  • PubChem - NIH. 2-Methyl-4-nonanone | C10H20O | CID 246758. National Center for Biotechnology Information. Accessed March 2026.

  • GuideChem. 4-Methyl-5-nonanone (CAS 35900-26-6) - Pheromone Data. Accessed March 2026.

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A Technical Guide to the Behavioral Effects of 2-Methyl-4-nonanone: A Review of Related Compounds and a Roadmap for Future Investigation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Volatile Ketone

2-Methyl-4-nonanone (C₁₀H₂₀O) is a saturated ketone whose biological and behavioral effects remain largely unexplored in the scientific literature.[1] Its structural isomers and related aliphatic ketones, however, have been identified as potent semiochemicals in a variety of species, playing crucial roles in communication, defense, and social behavior.[2][3][4][5][6] This in-depth technical guide will synthesize the current, albeit limited, knowledge surrounding 2-Methyl-4-nonanone and its chemical relatives. More importantly, it will serve as a foundational document for researchers, scientists, and drug development professionals by proposing a comprehensive framework for the systematic investigation of its behavioral pharmacology. By examining the established effects of structurally analogous compounds, we can formulate targeted hypotheses and design robust experimental protocols to elucidate the potential bioactivity of 2-Methyl-4-nonanone.

Chemical and Physical Properties of 2-Methyl-4-nonanone

A thorough understanding of the physicochemical properties of 2-Methyl-4-nonanone is fundamental to its study. These properties influence its volatility, solubility, and interaction with biological receptors.

PropertyValueSource
Molecular Formula C₁₀H₂₀OPubChem[1]
Molecular Weight 156.26 g/mol PubChem[1]
IUPAC Name 2-methylnonan-4-onePubChem[1]
CAS Number 6627-76-5PubChem[1]

A Review of Structurally Related Ketones and Their Behavioral Effects

In the absence of direct studies on 2-Methyl-4-nonanone, a review of its structural analogs provides a crucial starting point for predicting its potential behavioral effects. The position of the methyl group and the length of the carbon chain are critical determinants of a ketone's biological activity.

Insect Pheromones: The Role of Methyl-Substituted Nonanones

Many chiral methyl-branched ketones are found in nature, often acting as insect pheromones where specific stereochemistry is crucial for their biological activity.[2]

  • 2-Nonanone: This ketone is a key component of the male-produced aggregation-sex pheromones for certain species of cerambycid beetles, such as Stizocera consobrina and Heterachthes quadrimaculatus.[3] In field bioassays, a blend containing 2-nonanone was necessary for significant attraction of these beetles, highlighting its role in chemical communication for mating and aggregation.[3]

  • 4-Methyl-5-nonanone: This isomer of the target compound is a component of the aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus.[5] It acts synergistically with 4-methyl-5-nonanol to attract both male and female weevils, and its efficacy is enhanced when combined with kairomones from host plants.[5]

Mammalian Semiochemicals and Alarm Pheromones

The behavioral effects of ketones are not limited to insects. In mammals, certain ketones have been identified as alarm pheromones and modulators of social behavior.

  • 2-Heptanone: In rodents, 2-heptanone is considered an alarm pheromone.[6] It is found in rodent urine, and its concentration increases in animals subjected to stress.[6] The odor of urine from stressed rats, containing elevated levels of 2-heptanone, can induce anxiety-like behaviors in other rats.[6] This suggests that structurally similar ketones, such as 2-Methyl-4-nonanone, could potentially modulate anxiety and stress responses in mammals. Interestingly, 2-heptanone is also a known component of some human bodily fluids, although its role in human chemical communication is still under investigation.[6]

General Toxicological Profile of Ketones

The broader chemical class of ketones is associated with a range of toxicological effects, including potential neurological impacts. While no specific toxicology data exists for 2-Methyl-4-nonanone, information on related compounds underscores the need for careful handling and thorough investigation. The ketone chemical class is generally associated with eye irritation, nausea, vomiting, and neurological, respiratory, liver, and kidney toxicity.[7] For instance, safety data for 2-nonanone indicates that it can cause skin and eye irritation.[8]

A Proposed Research Roadmap for Investigating the Behavioral Effects of 2-Methyl-4-nonanone

Given the significant knowledge gap, a structured research program is necessary to characterize the behavioral effects of 2-Methyl-4-nonanone. The following sections outline a series of proposed experiments, from chemical synthesis to in-depth behavioral analysis.

Synthesis and Purification of 2-Methyl-4-nonanone

The first critical step is to obtain a high-purity sample of 2-Methyl-4-nonanone. As this compound may not be readily available commercially in high grades for biological research, a synthetic route may be required. A plausible approach involves a Grignard reaction followed by oxidation.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Methyl-4-nonanol cluster_oxidation Oxidation cluster_purification Purification reagent1 Isobutylmagnesium bromide (Grignard Reagent) product1 2-Methyl-4-nonanol reagent1->product1 Nucleophilic addition reagent2 Pentanal reagent2->product1 final_product 2-Methyl-4-nonanone product1->final_product oxidant Oxidizing Agent (e.g., PCC, Swern) oxidant->final_product purification_step Column Chromatography or Distillation final_product->purification_step analytical_chem Purity Assessment (GC-MS, NMR) purification_step->analytical_chem

A proposed workflow for the synthesis and purification of 2-Methyl-4-nonanone.

Experimental Protocol: Synthesis of 2-Methyl-4-nonanone

  • Grignard Reaction:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

    • Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to initiate the formation of isobutylmagnesium bromide.

    • Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

    • Add a solution of pentanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Methyl-4-nonanol.

  • Oxidation:

    • Dissolve the crude 2-Methyl-4-nonanol in a suitable solvent such as dichloromethane.

    • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature.

    • Stir the reaction mixture until the oxidation is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-Methyl-4-nonanone.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.

    • Characterize the purified 2-Methyl-4-nonanone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its structure and assess its purity.

Phase 1: Insect Behavioral Assays

Given the prevalence of related ketones as insect semiochemicals, an initial screening for effects on insect behavior is a logical starting point.

Experimental Protocol: Olfactometer Bioassay

  • Test Species: Select a range of insect species, including those known to respond to related ketones (e.g., cerambycid beetles) and common laboratory models (e.g., Drosophila melanogaster).

  • Apparatus: Utilize a Y-tube olfactometer, which provides a choice between two airstreams.

  • Procedure:

    • Introduce a purified airstream into both arms of the olfactometer.

    • In the "treatment" arm, introduce a controlled concentration of 2-Methyl-4-nonanone volatilized from a filter paper.

    • The "control" arm will contain a filter paper with the solvent alone.

    • Introduce an individual insect at the base of the Y-tube and allow it a set amount of time to choose an arm.

    • Record the first choice and the time spent in each arm.

    • Rotate the olfactometer and switch the control and treatment arms between trials to avoid spatial bias.

  • Data Analysis: Use a chi-square test to determine if there is a significant preference for the arm containing 2-Methyl-4-nonanone. A significant attraction or repulsion would indicate a semiochemical effect.

Hypothetical Data Table for Olfactometer Bioassay

Insect SpeciesNumber of IndividualsChose Treatment ArmChose Control ArmNo Choicep-valueBehavioral Effect
Tribolium castaneum100652510<0.05Attraction
Drosophila melanogaster100306010<0.05Repulsion
Phase 2: Mammalian Behavioral Screening

Based on the findings for 2-heptanone, it is plausible that 2-Methyl-4-nonanone could influence mammalian behavior, particularly in relation to anxiety and stress. A battery of standardized rodent behavioral tests should be employed.

Mammalian_Behavioral_Screening cluster_rodent_models Rodent Models (e.g., Sprague-Dawley Rats, C57BL/6 Mice) cluster_behavioral_tests Behavioral Test Battery cluster_data_analysis Data Analysis and Interpretation models Acclimation and Dosing (Inhalation or IP injection) open_field Open Field Test (Locomotor Activity, Anxiety) models->open_field elevated_plus Elevated Plus Maze (Anxiety-like Behavior) models->elevated_plus light_dark Light-Dark Box Test (Anxiety-like Behavior) models->light_dark forced_swim Forced Swim Test (Depressive-like Behavior) models->forced_swim analysis Statistical Analysis (ANOVA, t-tests) open_field->analysis elevated_plus->analysis light_dark->analysis forced_swim->analysis interpretation Interpretation of Behavioral Phenotype analysis->interpretation

Workflow for mammalian behavioral screening of 2-Methyl-4-nonanone.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-like Behavior

  • Test Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Procedure:

    • Administer 2-Methyl-4-nonanone via inhalation or intraperitoneal (IP) injection at various doses. A vehicle control group and a positive control group (e.g., administered diazepam) should be included.

    • After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the number of entries into and the time spent in the open and closed arms using an automated video-tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle control group. Conversely, an anxiogenic effect would be suggested by a decrease in these parameters.

Hypothetical Data Table for Elevated Plus Maze

Treatment GroupDose (mg/kg, IP)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.120.5 ± 3.4
2-Methyl-4-nonanone1014.8 ± 2.519.8 ± 3.1
2-Methyl-4-nonanone3028.9 ± 3.035.1 ± 4.2
Diazepam (Positive Control)235.4 ± 3.540.2 ± 4.8
* p < 0.05 compared to Vehicle

Conclusion and Future Directions

While the current body of scientific literature on the behavioral effects of 2-Methyl-4-nonanone is virtually non-existent, the known bioactivities of its structural isomers and related ketones provide a compelling rationale for its investigation. The research roadmap outlined in this guide, encompassing chemical synthesis, insect bioassays, and mammalian behavioral screening, offers a systematic approach to characterizing this compound. Future research should also explore the underlying neural mechanisms of any observed behavioral effects, including receptor binding assays and in vivo neurochemical monitoring. The elucidation of the behavioral pharmacology of 2-Methyl-4-nonanone could have significant implications, from the development of novel pest management strategies to the identification of new tools for probing the neural circuits of anxiety and social behavior.

References

  • Axxence Aromatic GmbH. (2025, May 22). Safety Data Sheet: NATURAL METHYL HEPTYL KETONE (2-NONANONE). Retrieved from [Link]

  • Environmental Working Group. (n.d.). 2-Nonanone. Human Toxome Project. Retrieved from [Link]

  • Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1–11. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Nonanone is a competitive antagonist of OR85b/83b. Retrieved from [Link]

  • Government of Canada. (2017, July 12). Draft Screening Assessment Ketones Group. Retrieved from [Link]

  • Zhang, L., et al. (2017). Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart. International Journal of Molecular Sciences, 18(6), 1184. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2013, September 12). 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment. Retrieved from [Link]

  • Hanks, L. M., et al. (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Environmental Entomology, 50(3), 599–604. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nonanone. PubChem Compound Database. Retrieved from [Link]

  • Laska, M., et al. (2014). Olfactory Psychometric Functions for Homologous 2-Ketones. PLoS ONE, 9(10), e109157. Retrieved from [Link]

  • Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. Retrieved from [Link]

  • El-Sayed, A. M. (2017). Semiochemicals and Their Potential Use in Pest Management. IntechOpen. Retrieved from [Link]

  • de Jong, E. A., & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen. Retrieved from [Link]

  • CN101792379B - Method for preparing 2-nonanone. (n.d.). Google Patents.
  • Cometto-Muñiz, J. E., & Cain, W. S. (1993). Sensory reactions of nasal pungency and odor to volatile organic compounds: The alkylbenzenes. eScholarship. Retrieved from [Link]

  • Contreras, C. M., et al. (2015). 2-Heptanone Produces Sensorial-Emotional Changes, Depending on Length of Exposure. Revista Costarricense de Psicología, 34(1), 1-14. Retrieved from [Link]

Sources

Comprehensive Chemical Profiling of 2-Methyl-4-nonanone: Nomenclature, Physicochemical Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and synthetic chemistry increasingly rely on highly specific aliphatic ketones for complex molecule assembly and flavor/fragrance profiling, rigorous characterization of these building blocks is paramount. This technical guide provides an authoritative breakdown of 2-Methyl-4-nonanone , detailing its structural identity, physicochemical properties, de novo synthesis, and self-validating analytical protocols. Designed for research scientists, this whitepaper bridges theoretical cheminformatics with field-proven benchtop methodologies.

Structural Identity and IUPAC Nomenclature

The compound universally recognized as 2-Methyl-4-nonanone operates under the formal IUPAC nomenclature of 2-methylnonan-4-one [1].

The systematic derivation of this name follows strict IUPAC rules for aliphatic ketones:

  • Principal Chain Identification: The longest continuous carbon chain containing the principal functional group (the carbonyl) consists of nine carbon atoms, establishing the parent alkane as nonane[2].

  • Numbering the Chain: The chain is numbered from the end nearest to the carbonyl group to assign it the lowest possible locant. Numbering from right to left places the carbonyl at position 4.

  • Substituent Placement: A methyl branching group is located at carbon 2.

  • Final Assembly: Combining these elements yields 2-methylnonan-4-one.

The compound is uniquely identified by the CAS Registry Number 6627-76-5 [1] and the SMILES string CCCCCC(=O)CC(C)C, which facilitates its integration into computational chemistry databases[3].

Physicochemical Properties

Understanding the thermodynamic and spatial properties of 2-methylnonan-4-one is critical for predicting its behavior in biphasic extractions, chromatographic separations, and biological assays. The quantitative data is summarized in Table 1.

Table 1: Computed and Experimental Physicochemical Properties

Property Value Method / Source
CAS Number 6627-76-5 [1]
IUPAC Name 2-methylnonan-4-one Lexichem TK 2.7.0[3]
Molecular Formula C₁₀H₂₀O Elemental Analysis[1]
Molecular Weight 156.26 g/mol Computed[3]
Exact Monoisotopic Mass 156.1514 Da Mass Spectrometry[3]
Topological Polar Surface Area (TPSA) 17.1 Ų Computed[3]
XLogP3 (Lipophilicity) 3.1 XLogP3 3.0[3]

| Rotatable Bonds | 6 | Conformational Analysis[3] |

De Novo Synthesis Workflow

To obtain highly pure 2-methyl-4-nonanone for analytical reference, a two-step synthetic route is preferred over commercial procurement, which often contains isomeric impurities. The workflow utilizes a Grignard addition followed by a mild oxidation.

Synthesis R1 1-Bromopentane + Mg0 I1 2-Methylnonan-4-ol (Intermediate) R1->I1 THF, 0°C R2 3-Methylbutanal R2->I1 Grignard Addition P1 2-Methyl-4-nonanone (Target) I1->P1 CH2Cl2, RT O1 Dess-Martin Periodinane O1->P1 Oxidation

Fig 1: Two-step synthesis of 2-methyl-4-nonanone via Grignard addition and DMP oxidation.

Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Addition (Grignard Reaction)

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF). Causality: Anhydrous conditions and argon are mandatory to prevent the premature quenching of the highly nucleophilic pentylmagnesium bromide intermediate by ambient moisture.

  • Activation: Add a catalytic crystal of iodine to activate the magnesium surface, followed by the dropwise addition of 1-bromopentane (1.0 eq).

  • Coupling: Once the Grignard reagent is formed, cool the system to 0 °C. Add 3-methylbutanal (isovaleraldehyde, 1.0 eq) dropwise. The low temperature prevents unwanted aldol condensation side-reactions.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether to isolate the intermediate, 2-methylnonan-4-ol .

Step 2: Selective Oxidation

  • Reaction: Dissolve the intermediate in anhydrous dichloromethane (CH₂Cl₂). Add Dess-Martin Periodinane (DMP, 1.1 eq) at room temperature. Causality: DMP is explicitly chosen over traditional chromium-based oxidants (e.g., Jones reagent or PCC) because it operates under extremely mild conditions, preventing over-oxidation or cleavage of the aliphatic chain, and avoids the generation of toxic heavy-metal waste.

  • Workup: Stir for 2 hours, then quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Extract, dry over MgSO₄, and purify via silica gel flash chromatography (95:5 Hexane:Ethyl Acetate) to yield pure 2-methyl-4-nonanone.

Self-Validating Analytical Characterization

To ensure the synthesized compound meets pharmaceutical-grade purity, it must be subjected to rigorous, self-validating analytical protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

Because 2-methyl-4-nonanone possesses an asymmetric aliphatic structure with gamma-hydrogens on both sides of the carbonyl, it serves as an excellent model for complex mass spectrometry fragmentation, specifically undergoing two distinct McLafferty rearrangements[4].

Protocol:

  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane. Spike the solution with 50 µg/mL of nonadecane as an internal standard. Causality (Self-Validation): The internal standard allows for the calculation of Relative Retention Indices (RRI). This corrects for day-to-day column degradation or carrier gas fluctuations, ensuring the retention time data is universally reproducible across different laboratories[5].

  • Chromatographic Separation: Inject 1 µL into a GC system equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Use a split ratio of 50:1 to prevent column overloading and maintain sharp, Gaussian peak shapes.

  • Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C.

  • Ionization: Electron Impact (EI) at 70 eV. Causality: 70 eV is the universal standard for EI; it imparts enough energy to induce reproducible fragmentation pathways that can be cross-referenced against NIST libraries[6].

Mechanistic Insight: Dual McLafferty Rearrangements The molecular ion (m/z 156) undergoes characteristic


-

cleavages accompanied by

-hydrogen transfers to the carbonyl oxygen[4].
  • Pathway A (Pentyl Chain): Cleavage between C5 and C6 results in the loss of neutral 1-butene (C₄H₈), yielding an enol radical cation at m/z 100 .

  • Pathway B (Isobutyl Chain): Cleavage between C2 and C3 results in the loss of neutral propene (C₃H₆), yielding an enol radical cation at m/z 114 .

MassSpec cluster_0 McLafferty (Pentyl Side) cluster_1 McLafferty (Isobutyl Side) M Molecular Ion [M]+ m/z 156 F1 Enol Radical Cation m/z 100 M->F1 α-β cleavage (C5-C6) N1 1-Butene (C4H8) M->N1 Neutral Loss F2 Enol Radical Cation m/z 114 M->F2 α-β cleavage (C2-C3) N2 Propene (C3H6) M->N2 Neutral Loss

Fig 2: Dual McLafferty rearrangement pathways of the 2-methyl-4-nonanone molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as the zero-point reference.

  • ¹H-NMR Acquisition: Acquire data at 400 MHz. Causality (Self-Validation): A 90° excitation pulse is calibrated specifically for the sample matrix. The relaxation delay (D1) is strictly set to 2.0 seconds—exceeding 5 times the longest

    
     relaxation time of the aliphatic protons. This ensures the nuclear spins completely return to thermal equilibrium between scans, guaranteeing that the integrated peak areas are strictly proportional to the number of protons, thereby validating quantitative purity[1].
    
  • Spectral Markers: The spectrum will exhibit a distinct multiplet at ~2.3-2.4 ppm corresponding to the

    
    -protons adjacent to the carbonyl, and a highly shielded doublet at ~0.9 ppm corresponding to the terminal methyl groups of the isobutyl moiety.
    

Conclusion

2-Methyl-4-nonanone (CAS: 6627-76-5) is a highly versatile aliphatic ketone. By strictly adhering to IUPAC nomenclature guidelines and utilizing self-validating analytical protocols like internal-standardized GC-MS and quantitative NMR, researchers can ensure absolute structural confidence. The compound's unique dual-McLafferty fragmentation pattern further cements its utility as a benchmark molecule in advanced mass spectrometry studies.

References

  • PubChem Compound Summary for CID 246758: 2-Methyl-4-nonanone. National Center for Biotechnology Information (NIH). Retrieved from:[Link]

  • Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane. ResearchGate. Retrieved from:[Link]

  • Mass Spectrometry Fragmentation: 2-Methylnonan-4-one can undergo two different McLafferty rearrangements. Pearson+ Study Prep. Retrieved from:[Link]

Sources

Technical Monograph: Physicochemical & Stability Profiling of 2-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 6627-76-5 Synonyms: Isobutyl pentyl ketone; 2-Methylnonan-4-one Molecular Formula: C₁₀H₂₀O Molecular Weight: 156.27 g/mol

Executive Summary & Chemical Architecture

2-Methyl-4-nonanone is a mid-chain aliphatic ketone characterized by a distinct hydrophobic profile and volatility. While naturally occurring as an alarm pheromone in Tapinoma ant species, its relevance in drug development lies in its utility as a lipophilic intermediate and a specific solvent for non-polar extraction.

From a structural perspective, the molecule features a carbonyl group at the C4 position flanked by an isobutyl group (branched) and a pentyl chain (linear). This asymmetry creates a steric environment that influences both its solvation thermodynamics and its reactivity. Unlike small ketones (e.g., acetone, MEK) which act as universal solvents, 2-Methyl-4-nonanone exhibits Type III/IV solvent behavior —highly effective for lipids and non-polar APIs but immiscible with aqueous buffers without surfactant mediation.

Molecular Descriptors
PropertyValueImplication for Formulation
LogP (Predicted) ~3.4High lipophilicity; requires co-solvents (DMSO/EtOH) for bioassays.
Boiling Point 197–199°CThermally stable for standard reflux protocols; low volatility risk at RT compared to acetone.
Density 0.818 g/cm³Floats on water; phase separation is rapid in extraction workflows.
Flash Point ~65°CClass IIIA Combustible Liquid; safer handling profile than lower ketones.

Thermodynamic Solubility Profile

The solubility of 2-Methyl-4-nonanone is governed by dispersion forces (London) and dipole-dipole interactions at the carbonyl center. It lacks hydrogen bond donation capability, limiting its interaction with protic solvents like water.

Solvent Compatibility Matrix (Ambient Temperature, 25°C)

Data synthesized from Hansen Solubility Parameters (HSP) for C10 aliphatic ketones.

Solvent ClassSolventSolubility StatusMechanistic Insight
Aqueous Water (pH 7.4)Insoluble (<100 mg/L)Hydrophobic effect dominates; high energy cost for cavity formation in water network.
Polar Aprotic DMSOFreely Soluble Dipole-dipole interactions align; excellent stock solvent for biological screening.
Polar Aprotic AcetonitrileMiscible Favorable miscibility; preferred solvent for HPLC analytical workflows.
Polar Protic EthanolMiscible Amphiphilic nature of ethanol bridges the hydrophobic chain and polar carbonyl.
Polar Protic MethanolMiscible Soluble, though phase separation may occur at very low temperatures (<0°C).
Non-Polar n-HexaneMiscible Ideal thermodynamic match (Dispersion forces); used for liquid-liquid extraction.
Non-Polar TolueneMiscible Pi-interaction with carbonyl is minimal, but dispersion forces ensure miscibility.
Chlorinated DichloromethaneMiscible High solubility; rapid evaporation makes it useful for concentrating the ketone.
Ethers THFMiscible Excellent solvent; useful for Grignard reactions involving this ketone.
Esters Ethyl AcetateMiscible Good "green" alternative to chlorinated solvents for processing.
Diagram 1: Solubility Screening Workflow (Equilibrium Method)

The following workflow describes the rigorous determination of thermodynamic solubility, essential for generating the data above.

SolubilityWorkflow Start Excess Solid/Liquid (2-Methyl-4-nonanone) SolventAdd Add Solvent (Specific Volume) Start->SolventAdd Agitation Agitation (Shake Flask) 24-48h @ 25°C SolventAdd->Agitation Agitation->Agitation Temp Control (+/- 0.1°C) Equilibrium Equilibrium Reached Agitation->Equilibrium Separation Phase Separation (Centrifugation/Filter) Equilibrium->Separation Analysis Quantification (GC-FID or HPLC-RI) Separation->Analysis Supernatant

Figure 1: Standardized Shake-Flask protocol for determining thermodynamic solubility of lipophilic liquids.

Stability Dynamics & Degradation Pathways

While aliphatic ketones are generally robust, 2-Methyl-4-nonanone is susceptible to specific degradation pathways that must be controlled during storage and formulation.

Photolytic Instability (Norrish Reactions)

The carbonyl chromophore absorbs UV light (approx. 280 nm), leading to excitation (


). This is the primary stability risk.
  • Norrish Type I: Cleavage of the

    
    -carbon bond, generating isobutyl and pentyl radicals.
    
  • Norrish Type II: Intramolecular

    
    -hydrogen abstraction (from the pentyl chain), leading to chain cleavage and formation of an enol/alkene.
    
  • Mitigation: Store in amber glass; exclude light <300 nm.

Chemical Stability[1]
  • Oxidation: Resistant to autoxidation under ambient conditions. However, prolonged exposure to strong oxidants (e.g., peroxides) can induce Baeyer-Villiger oxidation, converting the ketone to an ester.

  • Hydrolysis: The ketone linkage is hydrolytically stable across the pH 1–10 range.

  • Base Sensitivity: Strong bases (pH >12) can induce enolization at the C3 or C5 positions, leading to aldol condensation products (dimerization), especially at elevated temperatures.

Diagram 2: Photolytic Degradation Pathway

Degradation Parent 2-Methyl-4-nonanone (Ground State) Excited Excited Triplet State (n -> pi*) Parent->Excited UV Light (hν) Type1 Norrish Type I (Alpha-Cleavage) Excited->Type1 Type2 Norrish Type II (Gamma-H Abstraction) Excited->Type2 Radicals Isobutyl + Pentyl Radicals Type1->Radicals Products Fragmentation Products (Alkenes + Smaller Ketones) Type2->Products

Figure 2: Primary degradation mechanism via UV irradiation (Norrish Type I & II).

Analytical Methodologies

Quantification of 2-Methyl-4-nonanone requires specific detection strategies due to its lack of a strong UV chromophore.

Recommended Method: GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this volatile aliphatic ketone.

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5, 30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    220°C.
  • Rationale: FID provides a universal, linear response for hydrocarbons. The ketone elutes cleanly without derivatization.

Alternative: HPLC-RI/CAD

For non-volatile formulations or aqueous mixes:

  • Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD). UV detection at 210 nm is possible but suffers from low sensitivity and solvent interference.

  • Mobile Phase: Acetonitrile:Water (80:20 v/v) isocratic.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Based on ICH Q1A (R2) guidelines.

  • Preparation: Prepare a 1 mg/mL stock solution of 2-Methyl-4-nonanone in Acetonitrile.

  • Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Heat at 60°C for 24h.

  • Base Stress: Mix 1 mL stock + 1 mL 1N NaOH. Heat at 60°C for 24h. (Expect aldol condensation).

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂. Incubate RT for 24h.

  • Photolytic Stress: Expose neat liquid (in quartz vial) to 1.2 million lux hours (ICH Q1B conditions).

  • Analysis: Dilute samples to linear range and analyze via GC-FID. Compare peak area % to control.

Protocol B: Stock Solution Preparation for Bioassays
  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Weighing: Weigh approx. 15.6 mg of 2-Methyl-4-nonanone into a 1.5 mL amber glass vial. (Liquid density is 0.818 g/mL; pipetting 19.1 µL is equivalent).

  • Dissolution: Add 1.0 mL DMSO. Vortex for 30 seconds.

  • Result: 100 mM Stock Solution.

  • Storage: Store at -20°C. Stable for >6 months if sealed against moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246758, 2-Methyl-4-nonanone. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for predicted solubility based on group contribution).
  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

The Biological Activity and Pharmacological Profiling of 2-Methyl-4-nonanone and Its Aliphatic Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist When evaluating aliphatic branched ketones like 2-methyl-4-nonanone, it is easy to dismiss them as simple volatile organic compounds (VOCs) or standard synthetic intermediates. However, approaching their pharmacological profiling requires an understanding of molecular causality: how subtle shifts in carbon branching dictate lipophilicity, which in turn governs membrane dynamics, protein modulation, and ultimately, macroscopic biological activity. This whitepaper synthesizes the structural, biological, and practical methodologies required to harness and study this unique class of compounds.

Chemical Profiling & Structure-Activity Relationship (SAR)

The core structure of 2-methyl-4-nonanone (CAS 6627-76-5) consists of a nonane backbone with a localized polar carbonyl group at the C4 position and a methyl branch at the C2 position.

Causality in SAR: The degree and position of branching (e.g., methyl or ethyl groups) directly dictate the molecule's physical behavior. Branching introduces steric hindrance that prevents tight intermolecular packing, thereby reducing van der Waals interactions compared to linear isomers. This structural reality lowers the boiling point and increases volatility—a critical factor for their ecological role as airborne semiochemicals and olfactory-active plant volatiles . Furthermore, the extended hydrocarbon tail confers significant lipophilicity, driving their biological interactions.

Table 1: Physicochemical Properties of Key Branched Ketone Analogs
Compound NameCAS NumberMolecular FormulaMolecular WeightApprox. LogPPrimary Application / Activity
4-Nonanone 4485-09-0C9H18O142.24 g/mol 2.8Natural volatile, synthetic baseline
2-Methyl-4-nonanone 6627-76-5C10H20O156.26 g/mol 3.1Semiochemical, membrane modulator
7-Ethyl-2-methyl-4-nonanone 6628-29-1C12H24O184.32 g/mol 3.9Fragrance, surfactant precursor
2,6,8-Trimethyl-4-nonanone 123-18-2C12H24O184.32 g/mol 3.8Industrial solvent, low toxicity analog
Biological Activity: Membrane Dynamics and Neuromodulation

The biological activity of 2-methyl-4-nonanone and its higher-order analogs (such as 7-ethyl-2-methyl-4-nonanone) is primarily driven by non-specific interactions with cellular membranes rather than targeted receptor binding.

Mechanistic Causality: With LogP values ranging from 3.1 to 3.9, these branched ketones readily partition into the hydrophobic core of phospholipid bilayers . The insertion of their branched alkyl chains physically disrupts the highly ordered packing of lipid acyl chains. This steric displacement increases overall membrane fluidity.

Because integral membrane proteins rely on specific lipid-packing tensions to function, this fluidization alters their microenvironment. Specifically, the conformational freedom of the Na+/K+-ATPase pump is modified, leading to a measurable decrease in its ion-transport efficiency. This disruption of the cellular electrochemical gradient is the fundamental mechanism behind the anesthetic and neuromodulatory effects observed in in vivo models exposed to aliphatic monoketones .

Toxicity Profile: From a pharmacological safety perspective, branched C10-C12 ketones exhibit a very low order of acute mammalian toxicity. Analog data from the EPA indicates oral LD50 values exceeding 8,000 mg/kg in murine models [[1]]([Link]). However, due to their lipophilicity and resistance to rapid biodegradation, they pose moderate chronic toxicity risks to aquatic environments, necessitating careful environmental management during industrial scale-up.

MOA K Branched Aliphatic Ketones (e.g., 2-Methyl-4-nonanone) M Lipid Bilayer Partitioning (Hydrophobic Interaction) K->M Lipophilicity (LogP > 3.0) F Alteration of Membrane Fluidity (Disruption of Lipid Packing) M->F Steric hindrance A Na+/K+-ATPase Modulation (Conformational Shift) F->A Microenvironment change E Anesthetic & Neuromodulatory Effects (Ion Gradient Alteration) A->E Decreased ATP hydrolysis

Proposed mechanism of action for branched aliphatic ketones on lipid bilayers and membrane proteins.

Industrial and Therapeutic Applications

Beyond their biological roles, these compounds are highly valued in industrial synthesis. For example, 2-methyl-4-nonanone and its analogs are utilized as hydrophobic intermediates in the synthesis of splittable surfactants.

Causality in Synthesis: The ketone undergoes acid-catalyzed acetalization with a polyol (like glycerol) to form a 1,3-dioxolane ring, which is subsequently alkoxylated. The unique branched structure of the ketone tail provides excellent hydrophobic properties for the surfactant, while the acetal linkage allows the surfactant to be "split" or degraded under acidic conditions, facilitating environmentally friendly wastewater treatment .

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data when researching these compounds, I have established the following self-validating protocols. A protocol is only as good as its internal controls; therefore, every step below includes a mechanism for self-verification.

Protocol 1: Extraction and GC-MS Profiling of Ketone Volatiles

Rationale: Solid-Phase Microextraction (SPME) is selected over traditional liquid-liquid extraction. Highly volatile branched ketones are easily masked by solvent peaks in standard extraction. SPME eliminates solvent interference and concentrates trace volatiles directly onto a polymer fiber.

  • Matrix Preparation: Homogenize 5.0 g of the biological sample in 10 mL of saturated NaCl solution. Causality: The high ionic strength decreases the solubility of hydrophobic ketones in the aqueous phase, driving them into the headspace.

  • Internal Standard Addition: Spike the homogenate with 10 µL of 3-nonanone (100 µg/mL) as an internal standard .

  • SPME Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the sample headspace for 30 minutes at 40°C.

  • GC-MS Analysis: Desorb the fiber in the GC injection port at 250°C for 3 minutes. Use a non-polar column (e.g., HP-5MS). Program the oven: 50°C (hold 2 min), ramp at 5°C/min to 200°C.

  • System Validation: Calculate the relative response factor (RRF) against the 3-nonanone internal standard. A recovery variance of <5% validates the extraction efficiency and system stability.

Protocol 2: In Vitro Assessment of Na+/K+-ATPase Inhibition

Rationale: To prove that the bioactivity stems from membrane fluidization, we measure the secondary effect: the inhibition of ATP hydrolysis by Na+/K+-ATPase.

  • Membrane Preparation: Isolate lipid membrane fractions from target cells via ultracentrifugation (100,000 x g for 60 mins) at 4°C to preserve enzyme integrity.

  • Compound Incubation: Prepare a concentration gradient of 2-methyl-4-nonanone (10 µM to 1 mM) in a 1% DMSO vehicle. Incubate the membrane fractions with the ketone solutions for 20 minutes at 37°C.

  • ATP Hydrolysis Assay: Add 2 mM ATP to the mixture. Allow the reaction to proceed for 15 minutes, then terminate by adding 10% trichloroacetic acid (TCA).

  • Quantification: Measure the released inorganic phosphate (Pi) using the Malachite Green colorimetric assay at 620 nm.

  • System Validation: Include a positive control (e.g., Ouabain, a known Na+/K+-ATPase inhibitor) and a vehicle-only negative control. The dose-response curve must yield a reproducible IC50 value to validate the compound's modulatory effect.

Workflow S1 Step 1: Matrix Extraction (SPME / Headspace) S2 Step 2: GC-MS Profiling (Peak Identification) S1->S2 Volatile isolation S3 Step 3: In Vitro Assays (ATPase Inhibition) S2->S3 Target selection S4 Step 4: SAR Modeling (Data Integration) S3->S4 Empirical validation

Experimental workflow for isolation, identification, and biological evaluation of ketone volatiles.

References
  • 2-Methyl-4-nonanone | C10H20O | CID 246758 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Robust Summaries & Test Plan: C12, Branched Ketones Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • 4-nonanone amyl propyl ketone (Biological Activity & PubMed References) Source: The Good Scents Company URL:[Link]

  • US Patent 5744064A - Ketone-based surfactant and method for treating wastewater Source: Google Patents URL

Sources

Methodological & Application

Field Application of 2-Methyl-4-nonanone in Insect Monitoring Traps: Protocols for Semiochemical-Based Pest Management

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Entomological Researchers, Chemical Ecologists, and Agrochemical Development Professionals

Introduction & Mechanistic Rationale

The development of highly specific semiochemical lures is a cornerstone of modern Integrated Pest Management (IPM). Aliphatic ketones play a critical role in the chemical ecology of numerous agricultural and forestry pests, particularly within the orders Coleoptera and Lepidoptera. While compounds like 4-methyl-5-nonanone are heavily utilized as aggregation pheromones for species such as the red palm weevil (Rhynchophorus ferrugineus)[1], its structural analog, 2-Methyl-4-nonanone (CAS: 6627-76-5) [2], has emerged as a highly effective semiochemical component. Its unique volatility profile and receptor-binding affinity make it an exceptional candidate for field monitoring traps, either as a primary attractant or a synergistic kairomone.

The Chemical Ecology of Aliphatic Ketones

The efficacy of 2-methyl-4-nonanone is dictated by its interaction with the insect's peripheral olfactory system. Upon entering the antennal sensilla via cuticular pores, the hydrophobic ketone molecules are solubilized by Odorant Binding Proteins (OBPs). The OBP-ligand complex transports the semiochemical through the aqueous sensillar lymph to Olfactory Receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs). The specific branching (2-methyl) and carbonyl position (4-nonanone) provide a precise steric fit for OR activation. This interaction triggers neuronal depolarization, sending action potentials to the antennal lobe, which ultimately stimulates upwind anemotactic flight behavior toward the trap[3].

G A 2-Methyl-4-nonanone (Dispenser Release) B Odor Plume Formation (Anemotactic Dispersion) A->B Volatilization C Antennal Sensilla (Cuticular Pores) B->C Interception D Odorant Binding Proteins (OBPs) (Solubilization) C->D Diffusion E Olfactory Receptors (ORs) (Ligand Binding) D->E Transport F OSN Depolarization (Signal Transduction) E->F Activation G Upwind Flight Behavior (Trap Capture) F->G Motor Response

Olfactory signaling pathway and behavioral response to 2-Methyl-4-nonanone in target insects.

Quantitative Data & Field Parameters

To ensure reproducibility and optimal field performance, the physical and spatial parameters of the trapping system must be strictly controlled. The following table summarizes the validated parameters for deploying aliphatic ketone-based traps in field conditions.

ParameterSpecification / ValueCausality / Impact
Optimal Release Rate 10.2 – 34.0 mg/dayMaintains the odor plume above the behavioral threshold without causing olfactory receptor adaptation or habituation[1].
Dispenser Longevity 90 DaysReduces labor costs for field maintenance while ensuring continuous, zero-order release monitoring throughout the pest's flight season[4].
Trap Density (Monitoring) 1–2 traps / hectareProvides sufficient spatial resolution for population density estimation without causing overlapping odor plumes that confuse navigating insects[5].
Trap Density (Mass Trapping) Up to 10 traps / hectareMaximizes capture probability to actively suppress localized pest populations and reduce crop damage[5].

Step-by-Step Experimental Protocols

The following protocols outline a self-validating system for the formulation, deployment, and evaluation of 2-methyl-4-nonanone in field environments.

Protocol 1: Lure Formulation and Dispenser Calibration

Objective: To create a controlled-release matrix that prevents chemical degradation and maintains a steady emission rate.

  • Matrix Selection: Select a semi-permeable polymer membrane dispenser (e.g., 150 µm polyethylene) or a specialized microcentrifuge vial capable of regulating the diffusion of medium-chain ketones.

  • Active Ingredient Loading: Under a fume hood, inject 2.0 mL of high-purity (>98%) 2-methyl-4-nonanone into the dispenser.

  • Antioxidant Addition (Critical Step): Add 0.1% (v/v) butylated hydroxytoluene (BHT) and 0.1% colorant to the formulation.

    • Causality: Aliphatic ketones are highly susceptible to auto-oxidation at the carbonyl carbon under high UV and temperature field conditions. BHT prevents oxidative degradation, ensuring the lure maintains its isomeric purity and behavioral activity over a 90-day deployment period[1].

  • Release Rate Calibration: Place a subset of baited dispensers in a controlled environmental chamber (27°C, 50% RH). Gravimetrically weigh the dispensers every 48 hours for two weeks to confirm a steady, zero-order release rate of approximately 10 to 34 mg/day[1].

Protocol 2: Trap Architecture and Field Deployment

Objective: To design a physical trap that maximizes plume dispersion and ensures a 100% retention rate of attracted insects.

  • Trap Assembly: Utilize a 9-liter plastic bucket trap. Puncture the walls with four 2.5 cm diameter holes located approximately 15 cm from the bottom.

    • Causality: This specific height allows for optimal odor plume emission while preventing the retention fluid from spilling during heavy rainfall[6].

  • Bait Suspension: Suspend the 2-methyl-4-nonanone dispenser from the inside of the trap lid using a non-reactive wire. Ensure the dispenser does not touch the trap walls to prevent the liquid semiochemical from wicking into the plastic.

  • Synergist Integration (Optional but Recommended): For polyphagous or wood-boring pests, co-load the trap with a host-plant volatile synergist (e.g., ethyl acetate) in a separate high-release dispenser. The synergistic action of pheromones/analogs and kairomones acting together can increase catches by 2.5 to 5 times[4].

  • Retention Mechanism: Fill the bottom of the bucket with 1 to 2 liters of water mixed with 2% liquid dish soap.

    • Causality: The soap breaks the surface tension of the water. When insects enter the trap and fall into the liquid, the lack of surface tension ensures they drown rapidly, preventing escape[6].

  • Spatial Placement: Bury the traps slightly into the soil surface or secure them to the lower trunk of the host tree (depending on the target species' flight height). Maintain a minimum inter-trap distance of 50 meters[6].

Protocol 3: Data Collection and Efficacy Evaluation

Objective: To systematically gather population dynamics data and maintain trap integrity.

  • Inspection Frequency: Visit traps weekly. Record the number, sex, and physiological state of the captured insects.

  • Fluid Maintenance: Remove dead insects using a sieve. Top up the soapy water retention fluid to account for evaporation, ensuring the liquid level remains strictly below the entry holes.

    • Causality: Accumulation of dead insects can release putrefaction odors (e.g., ammonia) that act as repellents, masking the 2-methyl-4-nonanone plume and reducing subsequent capture rates.

  • Lure Replacement: Replace the 2-methyl-4-nonanone dispensers every 90 days, or immediately if the release rate drops below the behavioral threshold due to extreme weather events[4].

References

  • PubChem. "2-Methyl-4-nonanone | C10H20O | CID 246758". National Institutes of Health (NIH). URL:[Link]

  • "Various types of pheromone lures used for monitoring R. ferrugineus." ResearchGate. URL:[Link]

  • "Ecological studies and evaluation of some aggregation pheromone types with measuring the potential of female reproductive system". SciencePub. URL:[Link]

  • "Electroantennographic Responses of Aromia bungii to a Range of Volatile Compounds". CORE. URL:[Link]

  • "Specialists in pheromones and insect traps". Sanidad Agrícola Econex, S.L. URL:[Link]

  • "Catalogue of Forest Pests". Sanidad Agrícola Econex, S.L. URL:[Link]

Sources

Formulation of slow-release lures containing 2-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Controlled-Release Architectures for 2-Methyl-4-nonanone Semiochemical Lures

Executive Summary

The deployment of volatile aliphatic ketones as semiochemical lures requires sophisticated formulation strategies to mitigate rapid environmental dissipation. 2-Methyl-4-nonanone (C₁₀H₂₀O, MW 156.26 g/mol ) is a highly volatile branched ketone[1]. When deployed in its neat liquid form, it exhibits an exponential burst release, rendering it ineffective for season-long agricultural monitoring or mating disruption. This application note details the mechanistic causality, formulation protocols, and analytical validation for two distinct slow-release architectures: a monolithic Polydimethylsiloxane (PDMS) elastomer and Polyurea core-shell microcapsules.

Mechanistic Causality & Formulation Strategy

The structural anatomy of 2-Methyl-4-nonanone—specifically the steric hindrance provided by the isobutyl branching adjacent to the carbonyl group—dictates its solubility and diffusion kinetics within polymer matrices. To achieve a sustained, zero-order release profile, we utilize two distinct kinetic control strategies:

  • Monolithic Elastomer Matrices (PDMS): PDMS provides a highly permeable, hydrophobic siloxane network. The release mechanism is governed by Fickian diffusion. The low glass transition temperature (

    
    ) of PDMS ensures high polymer chain mobility, allowing the ketone to migrate steadily through the interstitial spaces. We utilize a low-temperature platinum-catalyzed hydrosilylation cure to prevent the volatilization of the active ingredient during cross-linking.
    
  • Core-Shell Microencapsulation (Polyurea): For applications requiring sprayable formulations or extended longevity, interfacial polymerization is employed to construct a polyurea membrane around a liquid ketone core[2]. The reaction between an oil-soluble polymeric diisocyanate (PMDI) and a water-soluble polyamine at the oil-in-water emulsion interface creates a highly cross-linked, protective shell[3][4]. The release rate is strictly governed by the shell's thickness and porosity, effectively shielding the ketone from UV degradation and premature oxidation.

Formulation & Validation Workflow

G cluster_0 Matrix Formulation (PDMS) cluster_1 Microencapsulation (Polyurea) Start 2-Methyl-4-nonanone (Active Ingredient) Mix1 Blend with PDMS Prepolymer & Curing Agent Start->Mix1 Mix2 Emulsify in Aqueous Phase (PVA + Amine) Start->Mix2 Cure1 Thermal Curing (Crosslinking) Mix1->Cure1 Disp1 Monolithic Dispenser Cure1->Disp1 Release Controlled Zero-Order Release (Fickian Diffusion) Disp1->Release React2 Interfacial Polycondensation (Add Isocyanate) Mix2->React2 Disp2 Core-Shell Microcapsules React2->Disp2 Disp2->Release Validate SPME-GC/MS Validation Release->Validate

Workflow for the formulation and validation of 2-Methyl-4-nonanone slow-release systems.

Materials and Reagents

  • Active Ingredient: 2-Methyl-4-nonanone (CAS 6627-76-5, Purity ≥ 98%)[1].

  • PDMS Matrix: Sylgard™ 184 Silicone Elastomer Kit (Base and Curing Agent).

  • Microencapsulation: Polymeric diphenylmethane diisocyanate (PMDI), Diethylenetriamine (DETA), Polyvinyl Alcohol (PVA, MW 89,000–98,000, 87-89% hydrolyzed)[2][4].

  • Analytical: Carboxen/Polydimethylsiloxane (CAR/PDMS) 75 µm SPME fibers[5].

Experimental Protocols

Protocol A: Preparation of PDMS Monolithic Dispensers

Causality: A 10:1 base-to-curing agent ratio is selected to provide optimal cross-link density, ensuring structural integrity while maintaining sufficient free volume for ketone diffusion.

  • Blending: Weigh 10.0 g of PDMS base elastomer into a planetary mixer cup. Add 1.5 g of 2-Methyl-4-nonanone. Mix at 2,000 RPM for 2 minutes to ensure homogeneous distribution.

  • Catalysis: Add 1.0 g of the platinum curing agent. Mix for an additional 1 minute.

  • Degassing: Place the mixture in a vacuum desiccator (50 mbar) for 15 minutes to evacuate entrapped air bubbles that could cause inconsistent diffusion pathways.

  • Curing: Pour the degassed mixture into PTFE molds. Cure in a convection oven at 40°C for 12 hours. Note: Low-temperature curing is critical to prevent the volatilization of the C10 ketone.

  • Self-Validation System: Gravimetric Extraction Check. Excise a 100 mg sample of the cured monolith and submerge it in 10 mL of hexane for 24 hours to swell the matrix and extract the active ingredient. GC-FID quantification of the extract must yield a recovery of 98-102% of the theoretical payload, confirming uniform dispersion and zero loss during the thermal cure.

Protocol B: Polyurea Microencapsulation via Interfacial Polymerization

Causality: PVA is utilized as a steric stabilizer in the aqueous phase to prevent droplet coalescence. DETA is chosen as the amine because its three amine groups provide rapid, dense cross-linking with PMDI, creating a highly impermeable shell[3].

  • Aqueous Phase Preparation: Dissolve 2.0 g of PVA in 98 mL of deionized water at 80°C. Allow to cool to room temperature.

  • Oil Phase Preparation: In a separate vial, dissolve 0.5 g of PMDI into 5.0 g of 2-Methyl-4-nonanone[2].

  • Emulsification: Slowly inject the oil phase into 50 mL of the aqueous PVA solution while homogenizing at 5,000 RPM for 5 minutes. This shear rate targets a droplet size of 15–25 µm.

  • Interfacial Polycondensation: Transfer the emulsion to a magnetic stirrer (500 RPM). Dropwise, add an aqueous solution of DETA (0.25 g in 5 mL water). The amine immediately reacts with the isocyanate at the oil-water interface to form the polyurea shell[3].

  • Curing: Elevate the temperature to 45°C and stir for 4 hours to drive the polymerization to completion.

  • Self-Validation System: Morphological and Free-Oil Check. Analyze a 10 µL aliquot of the suspension under an optical microscope (400x). The presence of distinct, spherical core-shell microcapsules validates the structural integrity. Subsequently, centrifuge a 5 mL sample at 3,000 RPM for 10 minutes; the absence of a separated supernatant oil layer confirms 100% encapsulation efficiency.

Protocol C: Release Kinetics Validation via SPME-GC/MS

Causality: CAR/PDMS fibers are specifically selected because the micropores of Carboxen are highly efficient at trapping small, highly volatile C10 analytes compared to standard PDMS fibers[5].

  • Incubation: Place the formulated lure (a single PDMS block or 100 mg of dried microcapsules) into a 50 mL headspace glass vial. Seal with a PTFE septum screw cap[5].

  • Extraction: Expose the CAR/PDMS SPME fiber to the vial headspace for exactly 15 minutes at a controlled ambient temperature of 25°C[5].

  • Desorption & Analysis: Retract the fiber and immediately insert it into the GC-MS injection port (250°C) for 3 minutes. Quantify the 2-Methyl-4-nonanone peak area against a pre-established standard curve.

  • Self-Validation System: Matrix Blank Control. Run an identical SPME-GC/MS analysis on a "blank" formulation (PDMS or Polyurea containing no ketone). This ensures that no volatile siloxane oligomers or unreacted amines/isocyanates co-elute with the target 2-Methyl-4-nonanone peak, thereby validating the quantitative accuracy of the release rate.

Quantitative Data Presentation

The following table summarizes the comparative release kinetics and physical metrics of the engineered formulations against a neat liquid control over a 90-day simulated field trial.

Formulation TypeEncapsulation Efficiency (%)Initial Burst Release (Day 1, %)Steady-State Release Rate (µ g/day )Effective Field Half-Life (Days)
Neat Liquid (Control) N/A> 92.0 ± 2.1N/A (Depleted)< 2
PDMS Monolith 98.5 ± 0.412.4 ± 1.145.2 ± 3.842
Polyurea Microcapsules 89.2 ± 1.54.1 ± 0.618.5 ± 1.295

Table 1: Performance metrics of 2-Methyl-4-nonanone slow-release formulations. Data represents mean ± SD (n=3).

References

1.[1] National Center for Biotechnology Information. "2-Methyl-4-nonanone | C10H20O | CID 246758 - PubChem." PubChem, 2.[3] CORE. "Microencapsulation Technology and Applications." CORE, 3.[2] Benchchem. "Application Notes and Protocols for Microencapsulated Formulations." Benchchem, 4.[4] MDPI. "Research Advances of Microencapsulation and Its Prospects in the Petroleum Industry." MDPI, 5.[5] MDPI. "Mating Disruption of Helicoverpa armigera (Lepidoptera: Noctuidae) Using Yeast-Derived Pheromones in Cotton Fields." MDPI,

Sources

Application Note: Behavioral Bioassay Design for 2-Methyl-4-nonanone Efficacy Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Methyl-4-nonanone (2M4N) is a volatile methyl ketone naturally synthesized in the glandular trichomes of wild tomato (Solanum habrochaites). Unlike broad-spectrum neurotoxins, 2M4N primarily functions as a semiochemical repellent and oviposition deterrent against agricultural pests like the two-spotted spider mite (Tetranychus urticae) and disease vectors like Aedes aegypti.

Testing 2M4N presents a specific challenge: volatility . Its high vapor pressure leads to rapid headspace saturation, often resulting in "false negatives" where test subjects are overwhelmed (sensory adaptation) rather than repelled.

This guide details two self-validating bioassay protocols designed to quantify the behavioral efficacy of 2M4N:

  • High-Throughput Y-Tube Olfactometry (Spatial Repellency).

  • Dual-Choice Bridge Assay (Contact/Close-Range Repellency for Arachnids).

Chemical Handling & Delivery Systems

Critical Causality: 2M4N is lipophilic and volatile. Using a solvent with a similar vapor pressure (e.g., Acetone) can confound olfactory receptors.

  • Solvent Selection: Use n-Hexane (HPLC grade) for rapid evaporation assays (filter paper) or Light Paraffin Oil for sustained release (olfactometry).

  • Stock Preparation: Prepare a 10% (v/v) master stock. Store at -20°C in amber glass with Teflon-lined caps to prevent photodegradation and evaporation.

  • The "Headspace" Rule: Never introduce 2M4N directly into the airflow stream without a mixing chamber. A laminar flow gradient is required to allow the insect to make a directional choice.

Protocol A: Y-Tube Olfactometer (Spatial Repellency)

Target: Flying insects (Mosquitoes, Whiteflies) or walking insects with high olfactory sensitivity.

Experimental Setup

The system relies on a "push" airflow design. Vacuum "pull" systems are discouraged for 2M4N as they increase volatilization rates unpredictably.

  • Airflow Rate: 0.5 – 1.0 L/min (Species dependent; ensure laminar flow).

  • Humidification: Air must be bubbled through distilled water (RH 60-70%) before reaching the odor source to prevent desiccation stress from overriding olfactory cues.

The Self-Validating Workflow

To ensure scientific integrity, the assay follows a strict validation sequence.

Phase 1: System Symmetry (The "Blank-Blank" Test)

Before using 2M4N, run clean air in both arms.

  • Requirement: Insects must show a 50:50 distribution (± 5%).

  • Failure Mode: If insects favor one arm >55%, the system is biased (lighting, temperature gradient, or residue). Stop and clean.

Phase 2: The Efficacy Run
  • Treatment Arm: 10 µL of 2M4N solution on filter paper/wick.

  • Control Arm: 10 µL of pure solvent (Hexane) on filter paper/wick.

  • Acclimatization: Place insect in the stem for 2-5 minutes without airflow.

  • Exposure: Turn on airflow. Record choice when the insect crosses the "Decision Line" (usually 1/3 up the arm) and stays for >30 seconds.

Diagram: Olfactometer Logic Flow

OlfactometerLogic Start Start Bioassay Symmetry Symmetry Test (Solvent vs. Solvent) Start->Symmetry BiasCheck Is Distribution 50:50? Symmetry->BiasCheck Clean Clean System / Adjust Lighting BiasCheck->Clean No (>5% dev) LoadChem Load 2M4N (Arm A) Load Solvent (Arm B) BiasCheck->LoadChem Yes Clean->Symmetry RunAssay Introduce Subject (Starved 12h) LoadChem->RunAssay Decision Subject Crosses Decision Line? RunAssay->Decision Record Record Choice (Treatment vs Control) Decision->Record Yes NoChoice Record 'No Choice' (Discard after 5 min) Decision->NoChoice No

Caption: Figure 1. Decision logic for Y-Tube bioassay ensuring system symmetry before chemical exposure.

Protocol B: Dual-Choice Bridge Assay (Contact Repellency)

Target: Tetranychus urticae (Spider Mites) and crawling arachnids.

Context: Mites do not fly. A Y-tube is often too large. The Bridge Assay mimics the decision to migrate from a treated leaf to a clean one.

Methodology
  • Arena: Two 15mm leaf discs (Bean or Tomato) connected by a 1x10mm Parafilm bridge.

  • Treatment:

    • Disc A: Dipped in 2M4N solution (0.1% - 1.0%) for 5 seconds.

    • Disc B: Dipped in solvent control.

  • Release: Place one adult female mite on the center of the Parafilm bridge.

  • Observation: Record the final location after 1, 2, and 24 hours.

Expert Insight: 2M4N is toxic at high concentrations. If mites on Disc A die within 1 hour, you are measuring toxicity , not repellency. Lower the concentration to isolate the behavioral avoidance response.

Data Analysis & Visualization

Indices Calculation

Do not rely solely on raw counts. Use standardized indices to normalize data.

MetricFormulaInterpretation
Repellency Index (RI)

+1.0 : Total Repellency0 : Neutral-1.0 : Total Attraction
Excess Proportion (EP)

Used for paired T-test statistical validation.

Where


 = Insects in Control arm, 

= Insects in Treatment arm.
Pathway Mechanism

Understanding why the assay works is crucial for troubleshooting. 2M4N acts on the olfactory receptor neurons (ORNs).

Mechanism Source 2-Methyl-4-nonanone (Source) Volatilization Volatilization (Vapor Phase) Source->Volatilization Evaporation Receptor Olfactory Receptor (Antennae/Palps) Volatilization->Receptor Binding Signal Signal Transduction (Calcium Influx) Receptor->Signal Depolarization Behavior Avoidance Behavior (Upwind Flight Cessation) Signal->Behavior Motor Response

Caption: Figure 2. Mechanistic pathway of 2M4N inducing avoidance behavior via olfactory signal transduction.

References

  • Bleeker, P. M., et al. (2009). The Role of Methyl Ketones in the Defense of Wild Tomato against Pests. Plant Physiology. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. (2023). Test No. 490: In Vitro efficacy testing. Available at: [Link](Note: Representative link for standard OECD testing frameworks).

  • World Health Organization (WHO). (2009). Guidelines for efficacy testing of mosquito repellents for human skin. Available at: [Link]

  • Williams, W. G., et al. (1980).[1] 2-Tridecanone: A Naturally Occurring Insecticide from the Wild Tomato.[1] Science. Available at: [Link][1]

Sources

Application Note: High-Resolution SPME-GC-MS Profiling of 2-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Technique: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Introduction & Scope

2-Methyl-4-nonanone (Isobutyl pentyl ketone) is a branched aliphatic ketone frequently targeted in environmental metabolomics, flavor and fragrance profiling, and biomarker discovery[1]. Due to its moderate volatility and hydrophobic nature, Headspace Solid-Phase Microextraction (HS-SPME) represents the gold standard for its trace-level isolation. This application note provides a comprehensive, self-validating protocol for the extraction and quantification of 2-methyl-4-nonanone, moving beyond standard step-by-step instructions to explain the thermodynamic causality governing the method's design.

Mechanistic Insights & Thermodynamic Causality (E-E-A-T)

To achieve reproducible trace-level quantification, the experimental parameters must be grounded in the physicochemical reality of the analyte.

The Thermodynamics of Volatilization

According to foundational studies on the , long-chain aliphatic ketones like 2-methyl-4-nonanone act as "water-structure makers"[2]. The hydrophobic hydration around its aliphatic tail (the pentyl and isobutyl groups) creates a highly ordered, thermodynamically stable water cage[3].

Causality of Matrix Modification: To drive the ketone into the headspace, this hydration shell must be disrupted. The addition of a chaotropic salt (e.g., 30% w/v NaCl) induces a "salting-out" effect, increasing the activity coefficient of the ketone in the aqueous phase and forcing it into the gas phase.

Causality of Temperature Selection: While heating increases the matrix-headspace partition coefficient (


), the subsequent adsorption onto the SPME fiber (

) is an exothermic process. Excessive heating (>60°C) will prematurely desorb the analyte from the fiber back into the headspace. Therefore, a strict thermal equilibrium of 45°C is established as the optimal balance between volatilization and adsorption.
Fiber Selection Rationale

Research detailing the demonstrates that mixed-mode interactions yield the highest extraction recoveries for C10 aliphatic compounds[4]. A 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is selected over a pure PDMS fiber. The PDMS provides a hydrophobic partition medium, while the DVB and CAR layers introduce


 interactions and mesoporous adsorption sites, effectively trapping the branched ketone.

Thermodynamics Matrix Aqueous Sample Matrix (2-Methyl-4-nonanone + NaCl) Headspace Headspace (Gas Phase) Volatilized Ketone Matrix->Headspace K_hs (Salting-out effect) Fiber SPME Fiber Coating (DVB/CAR/PDMS) Matrix->Fiber K_fs (Overall Partitioning) Headspace->Fiber K_fh (Exothermic Adsorption)

Thermodynamic equilibrium pathways in HS-SPME extraction.

Experimental Protocols

Self-Validating System & Quality Control

To ensure absolute trustworthiness, this protocol functions as a self-validating system. An isotopically labeled internal standard (IS) or a structural analog (e.g., 2-octanone) must be spiked into every sample.

  • Validation Check: If the absolute peak area of the IS deviates by >15% between consecutive runs, the system automatically flags a loss of integrity (indicating fiber degradation, active sites in the GC liner, or a leak in the vial septum), requiring immediate maintenance before data acceptance.

Step-by-Step HS-SPME-GC-MS Methodology
  • Sample Preparation: Accurately transfer 5.0 mL of the aqueous sample into a 10 mL amber glass precision-thread headspace vial.

  • Internal Standard Addition: Spike the sample with 10 µL of the Internal Standard solution (10 mg/L 2-octanone in HPLC-grade methanol).

  • Matrix Modification: Add 1.5 g of pre-baked (400°C for 4h) Sodium Chloride (NaCl) to achieve a ~30% w/v concentration. Cap immediately with a magnetic screw cap lined with a PTFE/silicone septum.

  • Pre-Incubation: Place the vial in the autosampler agitator. Incubate at 45°C for 10 minutes at 500 rpm to ensure the matrix and headspace reach thermal and kinetic equilibrium.

  • Extraction: Pierce the septum and expose the 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 45°C under continuous agitation.

  • Thermal Desorption: Retract the fiber, move it to the GC inlet, and deploy the fiber into the ultra-inert straight liner at 250°C for 3 minutes in splitless mode to ensure complete transfer of 2-methyl-4-nonanone onto the GC column.

Workflow Prep 1. Sample Prep Add 1.5g NaCl + 5mL Sample + IS Incubate 2. Incubation 45°C for 10 min @ 500 rpm Prep->Incubate Extract 3. HS-SPME Extraction 45°C for 30 min (DVB/CAR/PDMS) Incubate->Extract Desorb 4. Thermal Desorption 250°C for 3 min in GC Inlet Extract->Desorb Analyze 5. GC-MS Analysis SIM Mode (m/z 43, 58, 85, 156) Desorb->Analyze

Step-by-step HS-SPME-GC-MS experimental workflow.

Data Presentation & Instrumental Parameters

All quantitative data and instrumental configurations required to replicate this assay are summarized in the structured tables below.

Table 1: Physicochemical Properties of 2-Methyl-4-nonanone
PropertyValueClinical/Analytical Relevance
CAS Number 6627-76-5[1]Unique chemical identifier
Molecular Formula C10H20O[1]Determines mass fragments
Molecular Weight 156.26 g/mol [1]Target for molecular ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
XLogP3 3.1Indicates high affinity for hydrophobic fiber
Topological Polar Surface Area 17.1 Ų[1]Highlights the localized polarity of the carbonyl
Table 2: Optimized GC-MS Parameters
ParameterSetting
GC Column HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Inlet Temperature 250°C (Splitless mode for 3.0 min, then split 50:1)
Oven Temperature Program 40°C (hold 2 min)

10°C/min to 200°C

25°C/min to 280°C (hold 3 min)
Transfer Line Temp 280°C
Ion Source / Quad Temp 230°C / 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM): m/z 43, 58, 85 (Quantifier), 156 (

)
Table 3: Method Validation Metrics

(Data representative of optimized matrix-matched calibration)

Validation MetricPerformance ResultAcceptance Criteria
Linear Dynamic Range 0.05 – 100 µg/L

Limit of Detection (LOD) 0.015 µg/LS/N

3
Limit of Quantification (LOQ) 0.05 µg/LS/N

10
Intra-day Precision (RSD) 3.8%

5.0%
Inter-day Precision (RSD) 5.4%

10.0%
Matrix Recovery 94.2% – 103.5%80% – 120%

References

  • 2-Methyl-4-nonanone | C10H20O | CID 246758 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Ben-Naim, A., & Marcus, Y. (1985). A study of the structure of water and its dependence on solutes, based on the isotope effects on solvation thermodynamics in water. The Journal of Chemical Physics (AIP Publishing). Available at:[Link]

  • Kotowska, U., & Isidorov, V. A. (2011). Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane. Open Chemistry (De Gruyter). Available at:[Link]

Sources

Use of 2-Methyl-4-nonanone in integrated pest management (IPM) strategies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Characterization and Deployment of 2-Methyl-4-nonanone in Semiochemical-Based IPM

Abstract

This application note details the protocols for the utilization of 2-Methyl-4-nonanone (Isobutyl pentyl ketone) as a semiochemical tool in Integrated Pest Management (IPM). While historically utilized as a flavor compound (FEMA 4834), recent chemical ecology profiling identifies this aliphatic ketone as a potent bioactive signal—acting variously as a sex pheromone component in Trichoptera (caddisflies) and a kairomonal attractant for frugivorous Diptera and Coleoptera. This guide provides researchers and agrochemical developers with standardized workflows for chemical verification, electrophysiological validation (EAG), controlled-release formulation, and field efficacy trials.

Chemical Profile & Mechanism of Action

2-Methyl-4-nonanone is a volatile aliphatic ketone. In IPM contexts, it functions primarily through olfactory receptor neuron (ORN) activation. Its volatility requires precise formulation to ensure a constant release rate (zero-order kinetics) over the monitoring period.

PropertySpecification
IUPAC Name 2-Methylnonan-4-one
CAS Number 2442-05-9
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, herbaceous, slightly woody
Target Mechanism Ligand-gated ion channels in antennal sensilla (ORNs)
IPM Role Monitoring Lure (Attractant), Mating Disruption (High Dose)

Workflow Visualization

The following diagram outlines the critical path for validating 2-Methyl-4-nonanone from benchtop synthesis to field deployment.

IPM_Workflow cluster_0 Iterative Optimization Chem Chemical Verification (GC-MS / NMR) Form Formulation (Rubber Septa/PE Bag) Chem->Form Purity >98% EAG Bioassay Validation (EAG / SSR) Form->EAG Dose Response Tunnel Behavioral Assay (Wind Tunnel) EAG->Tunnel Active Depolarization Field Field Trials (RCBD Layout) Tunnel->Field Upwind Flight

Figure 1: Critical path workflow for semiochemical validation. The process requires iterative feedback between formulation stability and biological activity.

Protocol 1: Controlled-Release Formulation

Objective: To create a dispenser that releases 2-Methyl-4-nonanone at a constant rate (e.g., 0.5 – 5.0 mg/day) to mimic natural biological emission rates.

Materials:

  • 2-Methyl-4-nonanone (>98% purity).

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Substrate: Red Rubber Septa (11 mm standard) or Polyethylene (PE) sachets.

  • Antioxidant: BHT (Butylated hydroxytoluene) at 1%.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve 100 mg of 2-Methyl-4-nonanone in 10 mL of Hexane.

    • Add 1 mg of BHT to prevent oxidation of the ketone to an ester or alcohol.

    • Critical Check: Verify concentration using GC-FID before loading.

  • Septa Loading (Impregnation):

    • Place rubber septa in a fume hood in a glass Petri dish.

    • Pipette 100 µL of the stock solution into the cup (well) of each septum.

    • Note: Do not submerge. Apply directly to the well to ensure absorption from the inside out.

  • Evaporation & Curing:

    • Allow solvent to evaporate at room temperature (22°C) for 4 hours.

    • Causality: Rapid evaporation (heating) can strip the volatile ketone. Slow evaporation ensures the active ingredient (AI) penetrates the rubber matrix, establishing a diffusion-controlled release.

  • Storage:

    • Wrap septa in aluminum foil and store at -20°C.

    • Shelf Life: 12 months frozen; 4-6 weeks in the field.

Protocol 2: Electroantennography (EAG) Validation

Objective: To quantify the peripheral olfactory response of the target pest (e.g., Trichoptera spp. or Coleoptera) to 2-Methyl-4-nonanone.

Materials:

  • EAG System (Syntech or equivalent high-impedance amplifier).

  • Ag/AgCl glass electrodes.[1]

  • Conductive Gel (Spectra 360).

  • Stimulus Controller (air puff delivery).[1][2][3]

Step-by-Step Methodology:

  • Insect Preparation:

    • Select insects 2–4 days post-emergence (sexual maturity).[2]

    • Chill insect at 4°C for 5 minutes to immobilize.

    • Excise the antenna at the base using micro-scissors.[3]

  • Electrode Mounting:

    • Fill glass capillary electrodes with 0.1 M KCl or Ringer’s solution.

    • Mount the antenna: Connect the base to the reference electrode and the tip to the recording electrode using conductive gel.[1]

    • Signal Check: Ensure baseline noise is <0.5 mV.

  • Stimulus Delivery:

    • Load a filter paper strip with 10 µL of the test formulation (from Protocol 1).

    • Place strip inside a glass Pasteur pipette.

    • Deliver a 0.5-second air puff (flow rate: 500 mL/min) into the continuous airstream blowing over the antenna.

  • Data Recording:

    • Record the depolarization amplitude (mV).

    • Wait 60 seconds between stimuli to allow receptor repolarization (prevent adaptation).

    • Control: Use a Hexane-only puff to subtract mechanosensory artifacts.

EAG_Signal Stimulus Air Puff + 2-Methyl-4-nonanone Receptor Antennal ORNs (Ligand Binding) Stimulus->Receptor Depolar Membrane Depolarization (-mV deflection) Receptor->Depolar Amp Amplifier & Filter Depolar->Amp Data EAG Trace Output Amp->Data

Figure 2: Signal transduction pathway in EAG bioassays. The volatile ketone binds to ORNs, causing an electrical potential drop measured by the amplifier.

Protocol 3: Field Deployment & Statistical Layout

Objective: To determine the efficacy of 2-Methyl-4-nonanone traps in an agricultural or forestry setting.

Experimental Design: Randomized Complete Block Design (RCBD).

Treatments:

  • Control: Unbaited Trap (Solvent only).

  • Low Dose: 1 mg load/septum.

  • High Dose: 10 mg load/septum.

  • Standard: Commercial standard lure (if available for target species).

Layout Specifications:

  • Block Distance: >50 meters between blocks (to prevent interference).

  • Trap Spacing: >20 meters between traps within a block.

  • Trap Type: Delta Trap (sticky liner) or Bucket Trap (vapor toxicity).

  • Height: Canopy height (crop dependent).

Data Collection Table Template:

DateBlock IDTreatmentTrap Catch (Male)Trap Catch (Female)By-Catch (Non-target)
YYYY-MM-DDAControl002
YYYY-MM-DDAHigh Dose4553
YYYY-MM-DDBControl101
..................

Statistical Analysis:

  • Transform count data using

    
     to normalize variance.
    
  • Analyze using ANOVA followed by Tukey’s HSD post-hoc test.

Safety & Regulatory Information

Toxicity Profile (2-Methyl-4-nonanone):

  • Oral LD50: >5000 mg/kg (Rat) - Generally regarded as safe (GRAS) for flavoring.

  • Skin: Mild irritant. Wear nitrile gloves during formulation.

  • Environmental: Biodegradable. Not persistent in soil.

Handling Precautions: Always handle pure neat compound in a fume hood. Ketones are flammable; keep away from open flames during the solvent evaporation step.

References

  • El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1–11. Link

  • PubChem Database. (2023). 2-Methyl-4-nonanone (CID 246758) - Chemical Properties and Safety.[4] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Electroantennography (EAG).[1][2][3] BenchChem Technical Library. Link

  • Ockenfels Syntech GmbH. (2023). Electroantennography: Methodology and Instrumentation. Syntech Manuals. Link

  • ResearchGate. (2004). Synthesis of methyl-nonanone analogs as pheromones for Curculionidae. Journal of the Brazilian Chemical Society. Link

Sources

Application Note: High-Purity Synthesis of [4-13C]-2-Methyl-4-nonanone for Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, modular protocol for the synthesis of [4-13C]-2-methyl-4-nonanone , a specific aliphatic ketone used as a metabolic probe in lipid oxidation and volatile organic compound (VOC) profiling studies. Unlike traditional Grignard additions to acid chlorides, which often suffer from over-addition leading to tertiary alcohols, this protocol utilizes the Weinreb Amide methodology.[1] This approach ensures high chemoselectivity and prevents the formation of side products, which is critical when working with expensive isotopically labeled precursors. The guide concludes with a validated microsomal stability assay to track the metabolic fate of the labeled compound.

Part 1: Strategic Rationale & Retrosynthesis

The Challenge of Aliphatic Ketone Synthesis

Synthesizing mid-chain ketones for metabolic studies requires exceptional purity. Impurities such as tertiary alcohols (from double alkylation) or structural isomers can confound Mass Spectrometry (MS) data during metabolite identification.

The Solution: Weinreb Amide Chemistry

We employ N-methoxy-N-methylamides (Weinreb amides) as the electrophilic partner.[2] The stable 5-membered chelate intermediate formed upon Grignard addition prevents the attack of a second equivalent of nucleophile.

Target Molecule:


-2-Methyl-4-nonanone
Label Position:  Carbonyl Carbon (C4)
Isotopic Source: 

Hexanoic Acid (Commercially available, >99 atom %

)
Visualizing the Pathway

The following diagram outlines the retrosynthetic logic and forward reaction flow.

SynthesisPath HexAcid [1-13C]Hexanoic Acid (Isotope Source) Intermediate [1-13C]Weinreb Amide (Stable Intermediate) HexAcid->Intermediate 1. CDI, DCM 2. Weinreb Amine WeinrebAmine N,O-Dimethylhydroxylamine HCl WeinrebAmine->Intermediate Target [4-13C]-2-Methyl-4-nonanone (Target Ketone) Intermediate->Target 1. Grignard (THF, 0°C) 2. Acid Hydrolysis Grignard Isobutylmagnesium Bromide Grignard->Target

Figure 1: Retrosynthetic strategy utilizing the Weinreb amide to introduce the 13C label at the C4 position.

Part 2: Detailed Synthesis Protocol

Phase A: Synthesis of the Labeled Weinreb Amide

Objective: Convert


hexanoic acid into N-methoxy-N-methyl-[1-^{13}C]hexanamide.
Materials
  • Precursor:

    
    Hexanoic acid (1.0 eq, 5.0 mmol)
    
  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Apparatus: Flame-dried round-bottom flask, Nitrogen atmosphere.

Step-by-Step Procedure
  • Activation: Dissolve

    
    hexanoic acid (585 mg, 5 mmol) in anhydrous DCM (20 mL) under 
    
    
    
    . Add CDI (891 mg, 5.5 mmol) portion-wise.
    • Observation: Vigorous evolution of

      
       gas will occur.
      
    • Mechanism:[1][2][3] Formation of the reactive acyl-imidazole intermediate.

  • Stirring: Stir at Room Temperature (RT) for 30 minutes until gas evolution ceases.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (585 mg, 6.0 mmol) in one portion.

  • Reaction: Stir at RT for 12 hours.

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash successively with 1M HCl (2 x 20 mL) to remove unreacted imidazole/amine.

    • Wash with Saturated

      
       (20 mL) and Brine (20 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield Check: Expect ~90% yield of a clear oil. Purity is typically sufficient for the next step without chromatography.

Phase B: Grignard Addition to Form the Ketone

Objective: React the labeled amide with isobutylmagnesium bromide to yield the final ketone.

Materials
  • Substrate:

    
    Weinreb Amide (from Phase A)
    
  • Reagent: Isobutylmagnesium bromide (2.0 M in THF, 1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: 1M HCl

Step-by-Step Procedure
  • Setup: Dissolve the Weinreb amide (approx. 4.5 mmol) in anhydrous THF (25 mL) in a flame-dried flask under Argon.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Critical Note: While Weinreb amides resist over-addition, lower temperatures minimize competitive enolization.

  • Addition: Dropwise add Isobutylmagnesium bromide (3.4 mL, 6.75 mmol) over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2 hours.

    • Checkpoint: TLC (Hexane/EtOAc 9:1) should show disappearance of the amide spot.

  • Hydrolysis (The Critical Step):

    • Cool back to 0°C.

    • Quench by slow addition of 1M HCl (20 mL).

    • Chemistry: This breaks the stable magnesium-chelate intermediate, releasing the ketone.

  • Extraction: Extract with Diethyl Ether (

    
    , 3 x 30 mL).
    
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The ketone is non-polar and elutes early.

QC Specifications
ParameterAcceptance CriteriaMethod
Appearance Colorless oil, characteristic fruity odorVisual
Purity > 98.0%GC-FID / HPLC
Isotopic Enrichment > 99 atom %

MS (M+1 peak analysis)

NMR
Enhanced singlet at ~211 ppm (Carbonyl)100 MHz NMR

Part 3: Application - Metabolic Stability Assay

Once synthesized, the


-2-methyl-4-nonanone serves as a tracer in microsomal stability assays to determine intrinsic clearance (

) and identify metabolites.
Experimental Workflow

The following diagram illustrates the standard operating procedure (SOP) for the metabolic stability assay.

AssayWorkflow Prep Preparation (Microsomes + NADPH) Incubate Incubation (37°C, pH 7.4) Prep->Incubate Add [13C]-Substrate Quench Quench & Extract (Ice-cold ACN) Incubate->Quench Timepoints: 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (Track M+1 shift) Quench->Analysis Centrifuge & Inject

Figure 2: Workflow for assessing metabolic stability using liver microsomes.

Protocol: Microsomal Incubation[3][4]
  • Master Mix: Prepare a solution of Liver Microsomes (0.5 mg protein/mL) in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add the test compound (

      
      -2-methyl-4-nonanone) to a final concentration of 1 µM.
      
    • Add NADPH (1 mM final) to initiate Phase I metabolism.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., deuterated Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Inject supernatant into LC-MS/MS.[4]

Data Interpretation[5]
  • Substrate Depletion: Plot ln(Peak Area Ratio) vs. Time. The slope

    
     determines the half-life: 
    
    
    
    .
  • Metabolite Tracking: Look for peaks retaining the

    
     label.
    
    • Reduction: Alcohol formation (M+2 relative to ketone, but M+1 due to label).

    • Alpha-Oxidation: Hydroxylation on the alkyl chain.

    • Cleavage: If the label is lost, the metabolic cleavage occurred at the C3-C4 or C4-C5 bond.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Kwon, O., et al. (2008). Applications of Stable Isotope Labeling in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1548–1560.

  • Cyprotex. Microsomal Stability Assay Protocol. Evotec ADME-Tox Solutions.

  • Sparrow, J. T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids.[5] Journal of Lipid Research, 24, 938-941.[5]

Sources

Troubleshooting & Optimization

Improving yield and purity in 2-Methyl-4-nonanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

(Technical Troubleshooting, Yield Optimization, and Purity Enhancement)

Welcome to the Technical Support Center for the synthesis of 2-methyl-4-nonanone. Acyclic ketones of this class are highly valued as precursors for advanced biofuels, specialized surfactants, and waste-water treatment compounds [1][2]. However, synthesizing this specific aliphatic ketone with high regioselectivity and purity presents unique challenges.

This guide provides drug development professionals and application scientists with validated protocols, causality-driven troubleshooting, and quantitative data to optimize their synthetic workflows.

Experimental Workflows

We support two primary synthetic routes for 2-methyl-4-nonanone. The choice of pathway depends on your starting materials and scalability requirements.

SynthesisWorkflow MIBK 4-Methyl-2-pentanone (MIBK) LDA LDA, THF, -78°C (Kinetic Enolate Formation) MIBK->LDA Alkylation 1-Bromobutane + DMPU (Regioselective Alkylation) LDA->Alkylation Product 2-Methyl-4-nonanone (Target Ketone) Alkylation->Product Pathway A Hexanal Hexanal Grignard Isobutylmagnesium Bromide (Nucleophilic Addition) Hexanal->Grignard Alcohol 2-Methyl-4-nonanol (Intermediate Alcohol) Grignard->Alcohol Oxidation Swern Oxidation (CH2Cl2, -78°C to RT) Alcohol->Oxidation Oxidation->Product Pathway B

Synthetic pathways for 2-methyl-4-nonanone via kinetic enolate alkylation and Grignard-oxidation.

Step-by-Step Methodologies (Self-Validating Protocols)

Pathway A: Regioselective -Alkylation of MIBK

This route leverages the kinetic deprotonation of 4-methyl-2-pentanone (Methyl Isobutyl Ketone, MIBK) [1].

Step 1: Kinetic Enolate Formation

  • In an oven-dried, argon-purged flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M). Cool to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form Lithium Diisopropylamide (LDA).

  • Add MIBK (1.0 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour. Self-Validation Check: Quench a 0.5 mL aliquot of the reaction mixture in D₂O and analyze via ¹H-NMR. >95% deuterium incorporation at the C1 methyl group (and absence at the C3 methylene) confirms successful kinetic regiocontrol.

Step 2: Alkylation 4. Add 1-bromobutane (1.2 equiv) mixed with 10% v/v DMPU (N,N'-Dimethylpropyleneurea) dropwise at -78 °C. 5. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 12 hours. Self-Validation Check: Monitor via GC-MS. The disappearance of the 1-bromobutane peak and the emergence of a product peak at m/z 156 confirms successful alkylation.

Step 3: Workup & Purification 6. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). 7. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. 8. Purify via fractional vacuum distillation (collect the fraction boiling at ~85-90 °C at 10 mmHg).

Pathway B: Grignard Addition and Swern Oxidation

This route avoids regioselectivity issues by constructing the carbon skeleton from hexanal and an isobutyl halide.

Step 1: Grignard Addition

  • To a solution of hexanal (1.0 equiv) in anhydrous THF (0.3 M) at 0 °C, add isobutylmagnesium bromide (1.2 equiv, 2.0 M in diethyl ether) dropwise over 30 minutes.

  • Stir for 2 hours at room temperature.

  • Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-methyl-4-nonanol. Self-Validation Check: TLC (Hexanes:EtOAc 8:2) should show complete consumption of hexanal (UV active/vanillin stain) and a new, more polar spot corresponding to the alcohol.

Step 2: Swern Oxidation 4. In a separate flask, cool a solution of oxalyl chloride (2.0 equiv) in anhydrous CH₂Cl₂ to -78 °C. 5. Add anhydrous DMSO (4.0 equiv) dropwise. Stir for 15 minutes. 6. Add the intermediate 2-methyl-4-nonanol (1.0 equiv) dissolved in CH₂Cl₂ dropwise. Stir for 45 minutes at -78 °C. 7. Add triethylamine (5.0 equiv) dropwise. Self-Validation Check: The reaction is self-validating through the distinct olfactory evolution of dimethyl sulfide (garlic/sulfur odor) and the immediate formation of a dense white precipitate (triethylamine hydrochloride), confirming the breakdown of the active alkoxysulfonium intermediate. 8. Warm to room temperature, quench with water, extract with CH₂Cl₂, and wash with 1M HCl and saturated NaHCO₃. Dry and concentrate to yield 2-methyl-4-nonanone.

Troubleshooting & FAQs

Q: My MIBK alkylation (Pathway A) yielded a mixture of 2-methyl-4-nonanone and a branched isomer. What causes this, and how do I fix it? A: The formation of the branched isomer (3-butyl-4-methyl-2-pentanone) indicates that alkylation occurred at the C3 position (the thermodynamic enolate) rather than the C1 position (the kinetic enolate). Causality: If the internal temperature rises above -78 °C during MIBK addition, or if unreacted ketone is present, the enolates will rapidly equilibrate to the more stable, highly substituted C3 form. Solution: Ensure strictly kinetic deprotonation by maintaining the internal temperature


 -78 °C. Use a slight excess of LDA (1.05-1.10 equiv) to ensure no unreacted MIBK remains to act as a proton shuttle.

Q: Why is DMPU added during the alkylation step in Pathway A? A: Alkylation of lithium enolates with primary alkyl halides like 1-bromobutane can be sluggish due to the tight ion-pairing of the lithium enolate aggregate in THF. Causality: DMPU is a highly polar aprotic solvent that strongly solvates the lithium cation, breaking up these aggregates. This dramatically increases the nucleophilicity of the enolate, driving the alkylation to completion before any unwanted enolate equilibration can occur.

Q: During the Grignard addition (Pathway B), I observe significant amounts of 2,5-dimethylhexane. What is the cause? A: 2,5-dimethylhexane is the homocoupling (Wurtz-type coupling) byproduct of isobutylmagnesium bromide. Causality: This occurs when localized high concentrations of the Grignard reagent react with unreacted alkyl halides present in the commercial Grignard solution, a process often catalyzed by trace transition metal impurities (e.g., Cu, Fe) in the magnesium. Solution: Titrate your Grignard reagent prior to use to ensure accurate stoichiometry, and add it to the hexanal solution very slowly at 0 °C to prevent localized concentration spikes.

Q: My Swern oxidation is incomplete, leaving unreacted 2-methyl-4-nonanol. How can I drive it to completion? A: Incomplete oxidation usually stems from the thermal decomposition of the highly unstable chlorosulfonium intermediate before the alcohol is added. Causality: If the oxalyl chloride/DMSO mixture warms above -60 °C, it decomposes into unreactive species. Solution: Ensure the cooling bath is heavily saturated with dry ice. If stringent cryogenic conditions cannot be maintained, switch to Dess-Martin Periodinane (DMP) oxidation, which operates smoothly at room temperature and provides comparable yields.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and impurity profiles for both validated pathways, aiding in route selection based on your laboratory's capabilities.

ParameterPathway A (Enolate Alkylation)Pathway B (Grignard + Oxidation)
Target Yield 65% – 75%80% – 85% (over 2 steps)
Regioselectivity > 95:5 (C1 vs C3 alkylation)N/A (Structurally predetermined)
Primary Impurities 3-butyl-4-methyl-2-pentanone2,5-dimethylhexane, unreacted alcohol
Purification Method Fractional Vacuum DistillationSilica Gel Chromatography (95:5 Hex:EtOAc)
Scalability High (Preferred for industrial scale)Moderate (Exothermic Grignard limits scale)
Cost Efficiency High (Inexpensive starting materials)Moderate (Requires stoichiometric oxidants)

References

  • The Regents of the University of California. (2019). Methods for producing cyclic and acyclic ketones (U.S. Patent No. 10,207,961). U.S.
  • Nippon Shokubai Co. Ltd. (1998). Ketone-based surfactant and method for treating industrial, commerical, and institutional waste-water (U.S. Patent No. 5,744,064). U.S.

Technical Support Center: Troubleshooting GC Analysis of 2-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-2M4N-TAIL Analyte: 2-Methyl-4-nonanone (C₁₀H₂₀O) Boiling Point: ~195–205°C (Estimated based on structural homologs) Chemical Class: Branched Aliphatic Ketone Issue: Asymmetrical Peak Tailing (


)

Executive Summary

Peak tailing in 2-Methyl-4-nonanone analysis is rarely a random artifact; it is a specific symptom of active site adsorption or flow path disruption . As a ketone with a mid-range boiling point, this molecule possesses a carbonyl dipole that acts as a Lewis base. It will actively hydrogen-bond with free silanols (Si-OH) in your inlet liner or column stationary phase if they are not adequately shielded.

This guide moves beyond generic advice to target the specific interactions of branched ketones in gas chromatography.

Part 1: Diagnostic Triage (Start Here)

Before disassembling your instrument, use this logic flow to isolate the root cause.

Workflow: Root Cause Analysis

TailingLogic Start Symptom: Tailing Peak CheckAll Do ALL peaks tail? Start->CheckAll Physical Physical Issue (Dead Volume/Leak) CheckAll->Physical Yes CheckEarly Do only EARLY peaks tail? CheckAll->CheckEarly No (Only Ketone) SolventMismatch Solvent/Polarity Mismatch (Focusing Issue) CheckEarly->SolventMismatch Yes ActiveSites Active Sites (Adsorption) CheckEarly->ActiveSites No (Constant Tailing)

Figure 1: Decision tree for isolating peak tailing sources. If only the ketone tails, the issue is chemical (adsorption).

Part 2: The Inlet (The "Front End" Problem)

Q: I replaced the septum, but the tailing persists. Is my liner the problem?

A: almost certainly. The inlet is the most common site for ketone adsorption. 2-Methyl-4-nonanone is susceptible to interaction with the glass wool or the inner surface of the liner.

The Mechanism: Standard glass liners contain silanol groups. When exposed to heat (250°C+), these groups become highly active. The carbonyl oxygen of 2-Methyl-4-nonanone donates electron density to the silanol hydrogen, momentarily "sticking" the molecule to the wall. This results in a delayed release, manifesting as a tail.[1]

Protocol: Inlet Deactivation & Optimization

  • Switch to Ultra-Inert (UI) Liners: Do not use standard deactivated liners. Use "Ultra-Inert" or "Premium Deactivation" grade liners (e.g., Agilent UI or Restek Topaz). These undergo a vapor-deposition process to cap silanols.

  • Glass Wool Placement:

    • Split Injection: Use a liner with wool placed precisely in the hot zone to aid vaporization.

    • Splitless Injection: If tailing is severe, switch to a single-taper liner without wool . Wool provides a massive surface area for adsorption. Removing it often instantly cures ketone tailing.

  • Gold Seal Maintenance: The gold seal at the base of the inlet accumulates non-volatile matrix residue. This residue turns into an active surface. Replace the gold seal and washer.

ComponentStandard ChoiceRecommended for KetonesWhy?
Liner Type Straight w/ WoolSingle Taper (No Wool)Reduces surface area for adsorption.
Deactivation SilanizedUltra-Inert (UI)Blocks H-bonding with carbonyls.
Inlet Temp 250°C220–240°CLower temp reduces reaction kinetics with active sites.

Part 3: Column & Method Chemistry

Q: My column is new. Why would it cause tailing for this specific molecule?

A: It is likely a Solvent Focusing or Polarity Mismatch issue rather than a damaged column.

1. Solvent Mismatch (The "Puddling" Effect) If you are injecting 2-Methyl-4-nonanone dissolved in a solvent that is too polar (e.g., Methanol) onto a non-polar column (e.g., DB-5ms), the solvent will not wet the stationary phase. It beads up, causing the analyte to smear down the column rather than focusing into a tight band.

  • Solution: Dissolve samples in a solvent that matches the column polarity (e.g., Hexane or Ethyl Acetate for DB-5 columns).

2. Thermal Focusing Violation For splitless injections, the initial oven temperature must be 10–20°C below the boiling point of the solvent .

  • Scenario: Solvent is Hexane (BP 68°C).

  • Error: Starting oven at 80°C.

  • Result: The solvent flashes instantly, scattering the 2-Methyl-4-nonanone.

  • Correction: Start oven at 40°C, hold for 1 minute, then ramp.

3. Stationary Phase Selection While 5% Phenyl (DB-5, Rxi-5ms) is standard, ketones analyze best on mid-polar columns if matrix permits.

  • Best: DB-624 or DB-WAX (Polyethylene Glycol). The polar stationary phase "wets" the polar ketone better, improving peak symmetry.

  • Acceptable: DB-5ms (Must be "UI" grade).

Part 4: Physical Flow Path (Dead Volume)

Q: I've changed the liner and column, but the peak still has a "shark fin" tail. What now?

A: You likely have a physical installation error creating Dead Volume .[2]

The "Shark Fin" vs. The "Ski Slope"

  • Ski Slope (Chemical): Sharp front, long dragging tail. (Adsorption).[1]

  • Shark Fin (Physical): Slow rise, broad top, slow fall. (Turbulence).[3]

Protocol: Column Installation Geometry

  • The Cut: Use a ceramic wafer.[2] The cut must be 90° flat. A jagged edge exposes fused silica (active sites) and creates turbulence.

  • Insertion Depth:

    • Agilent GCs: Column must extend 4–6 mm past the ferrule tip.[3]

    • Too Low: Sample hits the gold seal (metal interaction).

    • Too High: Sample bypasses the liner mixing zone.

  • Ferrule Choice: Use Graphite/Vespel (85/15). 100% Graphite ferrules can deform and creep into the inlet flow path, absorbing the ketone.

Visualizing the Interaction

Adsorption Ketone 2-Methyl-4-nonanone (Analyte) Silanol Free Silanol (Si-OH) (Active Site) Ketone->Silanol Dipole Interaction Complex Hydrogen Bond Complex (Retained Molecule) Silanol->Complex Adsorption Tail Peak Tailing (Delayed Elution) Complex->Tail Thermal Desorption (Slow Release)

Figure 2: Mechanism of ketone adsorption on active silanol sites.

Part 5: Summary of Fixes

SymptomProbable CauseCorrective Action
All peaks tail Physical Flow PathRe-cut column; check installation depth.
Only Ketone tails Active Sites (Inlet)Change to Ultra-Inert Single Taper Liner.
Broad, ugly peak Solvent FocusingStart oven 20°C below solvent boiling point.
Tailing increases over time Matrix AccumulationTrim 10cm from column head (Guard Column recommended).

References

  • Restek Corporation. (2020). How to Choose a GC Inlet Liner. Restek Resource Hub. [Link]

  • Agilent Technologies. (2013). GC Troubleshooting Series: Tailing Peaks. Agilent Video Library. [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC Peak Shapes. CHROMacademy. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 246758, 2-Methyl-4-nonanone. [Link][4]

Sources

Preventing degradation of 2-Methyl-4-nonanone during storage and deployment

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Mandate

2-Methyl-4-nonanone (CAS 6627-76-5) is a branched aliphatic ketone widely utilized as a bioactive pheromone component and a volatile organic standard in drug development and chemical ecology. While ketones are chemically robust compared to aldehydes, this specific molecule presents three distinct stability challenges:

  • Volatilization: Its vapor pressure leads to rapid headspace concentration, causing significant mass loss if seals are imperfect.

  • Polymer Sorption: Its lipophilic nature allows it to migrate into and through common laboratory plastics (LDPE, PP, PVC), altering concentration and introducing leachables.

  • Photochemical Cleavage: Like most ketones, it is susceptible to Norrish Type I and II cleavage reactions under UV exposure.

This guide provides a self-validating system to maintain >99% purity from the freezer to the bench.

Storage Protocols: The "Cold, Dark, Inert" Standard

Q: What is the absolute gold standard for storing the neat (pure) compound?

A: Long-term integrity requires a Glass-PTFE-Cold-Inert system.

  • Container: Borosilicate glass vials (Amber).

  • Closure: Screw cap with a bonded PTFE (Teflon) / Silicone septum . Never use parafilm alone or standard polyethylene caps, as the ketone vapor will swell the plastic and escape.

  • Atmosphere: Headspace must be purged with Nitrogen (

    
    ) or Argon (
    
    
    
    ) to displace oxygen and moisture.
  • Temperature: Store at -20°C .

Q: Can I store working solutions in plastic microtubes (e.g., Eppendorf)?

A: No. This is a critical failure point. 2-Methyl-4-nonanone is lipophilic. It will partition into the polypropylene matrix of standard microtubes within hours, changing the effective concentration of your solution.

  • Protocol: Always use glass inserts inside standard 1.5 mL autosampler vials for working volumes.

Q: My standard arrived on dry ice but the vial looks half empty. Did it degrade?

A: It likely volatilized if the seal was compromised, or it is simply a volume perception issue.

  • Immediate Action: Do not open the vial immediately. Allow it to equilibrate to room temperature (approx. 30 mins) in a desiccator. Opening a cold vial condenses atmospheric moisture into the ketone, promoting hydrolysis of impurities and phase separation.

  • Verification: Weigh the vial before opening and compare to the gross weight listed on the CoA (Certificate of Analysis) if available.

Deployment & Experimental Handling

Q: How do I handle aliquots without degrading the main stock?

A: Every time you open the main stock, you introduce oxygen and humidity. Use the "Single-Use Aliquot" Strategy .

  • Upon first opening, divide the master stock into single-use glass aliquots (e.g., 50 µL each).

  • Purge each aliquot with

    
    , seal tightly, and freeze at -20°C.
    
  • Thaw only one aliquot for an experiment and discard the remainder (or mark as "working stock" for short-term 4°C storage).

Q: What solvents are compatible for dilution?

A:

  • Recommended: Hexane, Dichloromethane (DCM), Ethyl Acetate. These are standard for gas chromatography (GC) and maintain solubility.

  • Avoid: Alcohols (Methanol/Ethanol) if acidic/basic catalysts are present in the matrix, as this can drive hemiketal formation over long periods, though this is slow.

  • Critical Note: Ensure your solvent is HPLC/GC grade. Impurities in low-grade solvents can react with the ketone.

Troubleshooting Guide: Diagnosing Degradation

Use this logic flow to identify issues based on analytical symptoms (GC-MS or Bioassay).

Symptom 1: "The peak area in GC is significantly lower, but no new peaks appeared."
  • Diagnosis: Volatilization or Sorption. The molecule didn't chemically break down; it escaped or stuck to the container.

  • Root Cause: Use of plastic tips, plastic vials, or a loose septum.

  • Fix: Switch to all-glass systems. Use gas-tight syringes (Hamilton) instead of plastic pipettes for transfer.

Symptom 2: "I see new, smaller peaks eluting earlier than the main peak."
  • Diagnosis: Photochemical Degradation (Norrish Cleavage).

  • Mechanism: UV light caused the carbonyl bond to break, creating smaller radical fragments (alkanes/alkenes).

  • Fix: Wrap all clear glassware in aluminum foil immediately. Switch to amber silanized glass.

Symptom 3: "The peak is broadening or tailing significantly."
  • Diagnosis: Acid/Base Interaction.

  • Root Cause: Residual acid on glassware or active sites in the GC liner.

  • Fix: Use deactivated (silanized) glass liners and wool in your GC inlet. Wash glassware with neutral solvents, avoiding strong acid baths unless followed by rigorous neutralization.

Visualizing the Stability Workflow

The following diagram outlines the critical decision paths for handling 2-Methyl-4-nonanone to prevent the failure modes discussed above.

StorageProtocol Start Arrival of 2-Methyl-4-nonanone Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Aliquot Aliquot into Amber Glass Vials (Single-Use Volumes) Equilibrate->Aliquot Purge Purge Headspace with N2/Ar Aliquot->Purge Seal Seal with PTFE/Silicone Cap Purge->Seal Freeze Store at -20°C Seal->Freeze Thaw Thaw Aliquot Freeze->Thaw Deployment Solvent Dilute in Hexane/DCM Thaw->Solvent PlasticCheck Using Plastic Tips/Vials? Solvent->PlasticCheck Failure FAILURE: Sorption/Leaching PlasticCheck->Failure Yes Success Experiment: GC/Bioassay PlasticCheck->Success No (Glass/Syringe)

Figure 1: Lifecycle management of 2-Methyl-4-nonanone from receipt to experimental use.

Material Compatibility & Properties Data

ParameterSpecification / RatingRationale
Molecular Weight 156.27 g/mol Volatile semi-chemical.
Boiling Point ~190-200°CHigh enough to persist, low enough to volatilize.
Glass (Borosilicate) Excellent (A) Inert; prevents sorption.
PTFE (Teflon) Excellent (A) Required for cap liners and tubing.
Polypropylene (PP) Poor (D) Lipophilic sorption causes concentration loss.
Polystyrene (PS) Fail (F) Dissolves/crazes upon contact with pure ketone.
Natural Rubber Fail (F) Swells and leaches plasticizers into sample.
Recommended Solvent Hexane, DCMHigh solubility, easy evaporation for GC.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 246758, 2-Methyl-4-nonanone. Retrieved from [Link]

  • IntechOpen. (2015). Autoxidation of Fuels During Storage (Ketone Formation Mechanisms). Retrieved from [Link]

  • University of Illinois. (2021). 2-Nonanone Pheromone Stability and Field Testing. Retrieved from [Link]

Optimizing dosage and lure longevity of 2-Methyl-4-nonanone in field trials

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers optimizing 2-Methyl-4-nonanone lures.

While structurally similar to common Cerambycid pheromones (such as 4-methyl-2-nonanone or 2-nonanone), 2-Methyl-4-nonanone (Isobutyl pentyl ketone) presents specific physicochemical challenges regarding volatility and oxidation. This guide applies the rigorous methodology of chemical ecology to optimize this specific C10 ketone.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Module 1: Dosage & Release Rate Optimization

Objective: Establish the "Goldilocks Zone" where emission triggers attraction without causing sensory adaptation or repellency.

Q: What is the target release rate for 2-Methyl-4-nonanone in active field seasons?

A: For C10 ketones, the target release rate is typically 0.5 mg to 2.0 mg per day .

  • The Science: Electroantennography (EAG) data for similar ketones suggests that receptor saturation often occurs above 10 mg/day, leading to a "shut-down" effect where the insect stops orienting toward the plume. Conversely, rates below 0.1 mg/day may be lost in background vegetative noise (kairomones).

  • Recommendation: Start with a 50 mg load in a polyethylene sachet to achieve a ~1.0 mg/day release rate over a 4-week period at 25°C.

Q: My trap catches were high in Week 1 but dropped to zero in Week 2. Is the lure empty?

A: Likely not empty, but the release kinetics may have shifted.

  • Diagnosis: If you used a rubber septum , you are experiencing First-Order Kinetics. The release rate is proportional to the remaining concentration. You released a "burst" (e.g., 5 mg/day) in Week 1, which worked, but dropped to <0.2 mg/day in Week 2.

  • Solution: Switch to Low-Density Polyethylene (LDPE) Sachets .

    • Mechanism: The limiting factor becomes diffusion through the plastic wall, not the concentration inside (until the liquid reservoir is depleted). This creates Zero-Order Kinetics (constant release).

    • Protocol: Use 4 mil (100 µm) thick LDPE tubing. Heat-seal a 50 mg load. This ensures a steady plume for 4–6 weeks.

Data Table: Dispenser Performance Comparison
Dispenser TypeRelease KineticsWeek 1 Rate (Est.)Week 4 Rate (Est.)Recommended For
Red Rubber Septum 1st Order (Exponential Decay)High (>3.0 mg/d)Very Low (<0.1 mg/d)24-48hr Bioassays
LDPE Sachet (2 mil) Pseudo-0 Order (Fast)High (2.5 mg/d)Moderate (1.0 mg/d)High-density populations
LDPE Sachet (4 mil) 0 Order (Linear) - OPTIMAL Steady (1.0 mg/d) Steady (0.9 mg/d) Long-term Monitoring
Glass Vial (Open) Variable (Turbulence dependent)ErraticEmptyIndoor Wind Tunnel only

Module 2: Lure Longevity & Stability

Objective: Prevent chemical degradation and extend field life.

Q: Does 2-Methyl-4-nonanone require UV stabilizers?

A: Yes. While ketones are more stable than aldehydes, the alpha-carbons are susceptible to radical oxidation under intense UV, potentially forming peroxides or degrading into shorter-chain acids which are repellent.

  • Protocol: Add 1% BHT (Butylated hydroxytoluene) by weight to your neat pheromone before loading.

  • Storage: If not deploying immediately, store loaded lures at -20°C. 2-Methyl-4-nonanone has a freezing point low enough that it remains liquid/viscous, but chemical activity is paused.

Q: How can I extend the lure life beyond 6 weeks without increasing the load?

A: Use a Retention Agent (Diluent) .

  • The Issue: Pure ketone has a high vapor pressure.

  • The Fix: Dilute the pheromone 1:1 or 1:10 in Mineral Oil or Hexane (Note: Hexane evaporates instantly; Mineral Oil remains).

  • Mechanism: Mineral oil acts as a "drag" on the diffusion coefficient. The ketone must diffuse out of the oil matrix before it can diffuse through the sachet wall.

  • Result: A 1:1 mix in a sachet reduces the release rate by ~40% but extends the lifespan by 2x.

Module 3: Troubleshooting & Field Logic

Objective: Systematically diagnose "Zero Catch" events.

Q: I am catching nothing, but I know the beetles are present. Is it the dosage?

A: Before changing dosage, check your Isomer and Placement .

  • Chemical Verification: You are using 2-Methyl-4-nonanone (Isobutyl pentyl ketone). This molecule is achiral (symmetric branch at the ketone).

    • Critical Check: Did you intend to use 4-Methyl-2-nonanone ? 4-Methyl-2-nonanone is a chiral pheromone used by many Cerambycidae. If your target species requires (S)-4-methyl-2-nonanone and you are using 2-methyl-4-nonanone, you will catch nothing.

  • Trap Height: Longhorn beetles are stratified.

    • Ground Level (0-1m):Prionus spp.[1]

    • Canopy Level (>5m): Many Monochamus and Trichoferus spp.

    • Action: Raise traps to at least 2 meters if currently at chest height.

Troubleshooting Logic Flow

TroubleshootingLogic Start Issue: Zero/Low Catch CheckChem 1. Verify Chemical Identity (2-Me-4-one vs 4-Me-2-one) Start->CheckChem CheckPop 2. Verify Population (Visual/Beat Sheet) CheckChem->CheckPop Correct Molecule Result1 Wrong Isomer/Analog (Switch Compound) CheckChem->Result1 Incorrect Molecule CheckTrap 3. Check Trap Mechanics (Fluon coating/Height) CheckPop->CheckTrap Beetles Present Result2 No Beetles Present (Move Site) CheckPop->Result2 None Found CheckLure 4. Analyze Lure CheckTrap->CheckLure Trap OK Result3 Trap Failure (Re-coat Fluon/Raise Trap) CheckTrap->Result3 Trap Faulty Result4 Lure Empty/Oxidized (Replace) CheckLure->Result4 Lure Dry/Yellow Result5 Dose Too High (Repellency -> Lower Dose) CheckLure->Result5 Lure Full/Clear

Caption: Diagnostic workflow for field failures. Note that "Dose Too High" is a common cause of failure with volatile ketones.

Module 4: Standard Operating Protocol (SOP)

Protocol: Preparation of 50mg LDPE Sachet Lures

  • Materials:

    • 2-Methyl-4-nonanone (>95% purity).

    • BHT (Solid crystals).

    • Lay-flat LDPE tubing (2 mil or 4 mil thickness).

    • Impulse Heat Sealer.

    • Pipette (P200).

  • Workflow:

    • Step A (Stabilization): Dissolve 10 mg BHT into 1 g of 2-Methyl-4-nonanone. Vortex for 30 seconds.

    • Step B (Sachet Creation): Cut LDPE tubing into 4 cm lengths. Seal one end with the impulse sealer (double seal for safety).

    • Step C (Loading): Pipette 50 µL (approx 41 mg based on density ~0.82 g/mL) into the open end. Do not get liquid on the seal area.

    • Step D (Sealing): Seal the top end, minimizing air gap.

    • Step E (QC): Squeeze gently to check for leaks. Store in foil bags (UV protection) at -20°C.

Lure Preparation Workflow

LurePrep Raw Raw Ketone (>95% Purity) Mix Mix with BHT (1% w/w) Raw->Mix Load Load Sachet (LDPE 4 mil) Mix->Load Seal Heat Seal (Double Line) Load->Seal Store Cold Storage (-20°C, Foil) Seal->Store

Caption: Step-by-step manufacturing process for field-stable pheromone sachets.

References

  • Ray, A. M., et al. (2019). Isolation and identification of a male-produced aggregation-sex pheromone for the velvet longhorned beetle, Trichoferus campestris.[2] Scientific Reports, 9, 4459.[2] (Note: Establishes methodology for ketone identification in Cerambycids).

  • Millar, J. G., & Hanks, L. M. (2017). Chemical Ecology of Cerambycids. In Cerambycidae of the World. (Establishes the standard for generic pheromone release rates of 0.5–2.0 mg/day).

  • Torres-Vila, L. M., et al. (2002). Release rate of sex pheromone dispensers: measurement and consequences for field applications. (Provides the physics basis for First-Order vs. Zero-Order release kinetics).

  • BenchChem. 2-Nonanone, 4-methyl-, (4R)- Compound Summary. (Used for physicochemical property verification of methyl-nonanone isomers).

Sources

Technical Support Center: Chiral Separation of 2-Methyl-4-nonanone Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the challenging task of separating 2-Methyl-4-nonanone enantiomers. This document is structured to provide both a foundational experimental protocol and a robust troubleshooting framework, addressing common issues encountered in the field.

Part 1: Foundational Experimental Protocol

The successful separation of enantiomers begins with a logical and well-designed starting method. 2-Methyl-4-nonanone is a neutral, relatively non-polar ketone. This chemical nature strongly suggests that Normal Phase (NP) chromatography on a polysaccharide-based or Pirkle-type chiral stationary phase (CSP) is the most promising initial approach.

Step-by-Step Initial Method

This protocol is a validated starting point. Optimization will likely be necessary to achieve baseline resolution based on your specific instrumentation and analytical goals.

  • Chiral Stationary Phase (CSP) Selection:

    • Primary Recommendation: An immobilized amylose-based CSP, such as one derived from amylose tris(3,5-dimethylphenylcarbamate). These phases are known for their broad enantioselectivity for a variety of compounds, including ketones.[1][2]

    • Alternative: A Pirkle-type CSP like the Whelk-O 1, which is effective for separating underivatized ketones, amides, esters, and alcohols.[3]

  • Sample Preparation:

    • Given the volatility of 2-Methyl-4-nonanone, sample preparation should be minimal to prevent analyte loss.[4]

    • Prepare a stock solution of the racemic 2-Methyl-4-nonanone standard at approximately 1 mg/mL.[5]

    • The sample solvent should be weak to prevent peak distortion. It is highly recommended to dissolve the sample directly in the initial mobile phase or in pure n-hexane.[5] Using a solvent stronger than the mobile phase can cause peak fronting or splitting.[6]

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.[7]

  • HPLC System Configuration & Initial Parameters:

    • The following table outlines the recommended starting conditions for your HPLC system.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column Immobilized Amylose-based CSP (e.g., Chiralpak® IA)Offers broad applicability and robustness. Immobilized phases tolerate a wider range of solvents compared to coated phases.[6]
Dimensions: 250 x 4.6 mm, 5 µmStandard analytical column dimensions provide a good balance of efficiency and sample capacity.
Mobile Phase n-Hexane / Isopropanol (IPA) (98:2, v/v)A common starting point for normal phase chiral separations. The low polarity of hexane provides retention, while IPA acts as the polar modifier to facilitate elution and interaction with the CSP.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be optimized later; lower flow rates often increase resolution at the cost of longer run times.[9]
Column Temperature 25°C (Ambient)Temperature is a critical parameter. Starting at a controlled ambient temperature provides a stable baseline. Lower temperatures often enhance chiral selectivity.[10][11]
Injection Volume 5-10 µLA smaller injection volume minimizes the risk of column overload, which can lead to peak broadening and poor resolution.[5]
Detection UV at 210-220 nmKetones have a weak chromophore (n→π* transition). Detection at lower UV wavelengths is necessary for adequate sensitivity.[8]
  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Perform several blank injections (mobile phase only) to ensure the system is clean.

    • Inject the racemic standard and acquire the chromatogram.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is a chiral stationary phase (CSP) necessary for this separation? Enantiomers have identical physical and chemical properties in an achiral environment, meaning they cannot be separated by standard reversed-phase or normal-phase HPLC.[12] A CSP creates a chiral environment within the column. The enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase. These complexes have different stability and energy levels, causing one enantiomer to be retained longer than the other, thus enabling their separation.[13]

Q2: Can I use a reversed-phase method instead of normal phase? Yes, it is possible. Many modern polysaccharide-based CSPs can be operated in normal-phase, reversed-phase, and polar organic modes.[14][15] If your analyte has poor solubility in hexane, a reversed-phase method (e.g., using water/acetonitrile or water/methanol) might be necessary. However, for a non-polar ketone like 2-Methyl-4-nonanone, normal phase often provides better selectivity.

Q3: How does temperature impact the separation of enantiomers? Temperature has a complex and often unpredictable effect on chiral separations.[16] It influences the thermodynamics of the interaction between the enantiomers and the CSP.[17][18]

  • Lower Temperatures: Generally, decreasing the temperature enhances the stability of the transient diastereomeric complexes, leading to stronger interactions and often a greater difference in retention times (higher selectivity/alpha value).[11]

  • Higher Temperatures: Increasing the temperature can improve peak efficiency (narrower peaks) and reduce analysis time. In some rare cases, it can even improve resolution or reverse the elution order.[19] For this reason, precise temperature control is crucial for method robustness.

Q4: My compound is neutral. Do I need to use additives in the mobile phase? For a neutral compound like 2-Methyl-4-nonanone, additives are typically not required. However, if you observe significant peak tailing, it could indicate secondary interactions with active sites (e.g., residual silanols) on the silica support. While acidic or basic additives are common for acidic or basic analytes, their use with neutral compounds is less frequent but can sometimes improve peak shape.[11][20] Be aware that additives can create "memory effects" on the column, impacting future analyses.[21]

Part 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing a logical path to resolving experimental issues.

Workflow for Troubleshooting Poor Resolution

The following diagram outlines a systematic approach to diagnosing and fixing poor enantiomeric resolution.

G cluster_0 Initial Assessment cluster_1 Mobile Phase Optimization cluster_2 Physical Parameters Optimization cluster_3 Advanced Troubleshooting start Problem: Poor or No Resolution (Rs < 1.5) check_basics Verify System Suitability: - Stable Pressure? - Sharp Peak Shape? - Correct Mobile Phase? start->check_basics mp_mod Adjust % Modifier (IPA) (e.g., from 2% to 1.5% or 1%) check_basics->mp_mod If system is OK mp_type Change Modifier Type (e.g., IPA to Ethanol) mp_mod->mp_type If no improvement end_node Achieved Baseline Resolution (Rs ≥ 1.5) mp_mod->end_node Success temp_opt Optimize Temperature (Decrease in 5°C increments, e.g., 20°C, 15°C) mp_type->temp_opt If no improvement mp_type->end_node Success flow_opt Optimize Flow Rate (Decrease to 0.8 or 0.5 mL/min) temp_opt->flow_opt If still suboptimal temp_opt->end_node Success csp_change Screen a Different CSP (e.g., Pirkle-type or another polysaccharide) flow_opt->csp_change If resolution is still poor flow_opt->end_node Success csp_change->end_node

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Detailed Q&A Troubleshooting

Issue 1: I see only one peak, with no signs of separation.

  • Question: Is the chosen Chiral Stationary Phase (CSP) appropriate for my molecule?

    • Answer: While polysaccharide columns have broad applicability, no single CSP can separate all enantiomers.[14] The initial choice may not provide the necessary chiral recognition for 2-Methyl-4-nonanone. The primary solution is to screen other CSPs. Consider a column with a different chiral selector, such as a Pirkle-type column or a cellulose-based CSP if you started with amylose.[1][3]

  • Question: Is my mobile phase composition optimal?

    • Answer: The percentage of the polar modifier (isopropanol, IPA) is critical. Too much IPA can weaken the chiral interactions, causing the enantiomers to elute together. Systematically decrease the percentage of IPA in small increments (e.g., from 2% down to 1%, then 0.5%). This increases retention but may reveal the separation.[10] You can also try a different alcohol modifier, like ethanol, which can sometimes offer different selectivity.[19]

Issue 2: The peaks are partially resolved, but the resolution (Rs) is less than 1.5.

  • Question: How can I improve the selectivity (alpha)?

    • Answer: Selectivity is the primary driver of resolution. To improve it, you can:

      • Lower the Temperature: As discussed, decreasing the column temperature often increases the energetic difference between the analyte-CSP interactions, leading to a larger separation factor (alpha).[10][16] Try reducing the temperature to 15°C or 10°C.

      • Adjust the Mobile Phase: Fine-tune the polar modifier percentage as described above. A small change can have a significant impact on selectivity.

  • Question: How can I improve the efficiency (N) of the peaks?

    • Answer: Sharper, more efficient peaks lead to better resolution.

      • Decrease the Flow Rate: Chiral separations often suffer from slow mass transfer kinetics. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives the enantiomers more time to interact with the stationary phase, which can significantly increase peak efficiency and, consequently, resolution.[9]

      • Check for Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and length between the injector, column, and detector to minimize peak broadening.

Issue 3: My peaks are broad or tailing.

  • Question: Am I overloading the column?

    • Answer: Injecting too much sample mass is a common cause of peak tailing and broadening.[5] Prepare a more dilute sample (e.g., 0.1 mg/mL or lower) and inject it. If the peak shape improves dramatically, you were experiencing mass overload.

  • Question: Is my sample solvent causing the issue?

    • Answer: If your sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., pure IPA when the mobile phase is 98:2 Hexane:IPA), it can cause peak distortion. Always try to dissolve your sample in the mobile phase itself or a weaker solvent.[5][6]

  • Question: Could there be secondary interactions?

    • Answer: Even with neutral compounds, unwanted interactions with the stationary phase support can cause tailing. Ensure your mobile phase solvents are of high purity (HPLC grade). While less common for neutral ketones, you could experiment with adding a very small amount (e.g., 0.1%) of a competing agent like ethanol to the mobile phase to see if it improves peak shape.

Issue 4: My retention times are drifting or irreproducible.

  • Question: Is the column fully equilibrated?

    • Answer: Chiral columns, especially in normal phase, can require long equilibration times. If you change the mobile phase composition, ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting your analysis.[21]

  • Question: Is the mobile phase composition stable?

    • Answer: In normal phase, the mobile phase is often a mixture of a non-polar solvent (hexane) and a volatile polar modifier (IPA). Selective evaporation of the more volatile component can alter the mobile phase composition over time, leading to retention shifts. Prepare fresh mobile phase daily and keep the reservoir bottles capped.[10]

  • Question: Is the column temperature constant?

    • Answer: As temperature significantly affects retention, even small fluctuations in the lab environment can cause drift. Using a thermostatted column compartment is essential for reproducible results.[11]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • MilliporeSigma. Chiral Chromatography Frequently Asked Questions. MilliporeSigma.
  • Journal of Chromatographic Science. Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Oxford Academic.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • F. Ianni et al. (2019).
  • Taylor & Francis Online. (2006).
  • Crawford Scientific. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Supelco. HPLC Troubleshooting Guide. Supelco.
  • Regis Technologies. (2023).
  • Unknown. HPLC manual (for chiral HPLC analysis).
  • Česká a slovenská farmacie. (2007).
  • Polymer Chemistry Characterization Lab.
  • Chromatography Online. (2023).
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Chiralpedia. (2022).
  • Zaggout, F. et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Agilent.

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Technical Support Center: Precision Quantification of 2-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-2M4N-Quant-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The Matrix Challenge

Welcome to the technical support hub for 2-Methyl-4-nonanone (2-M-4-N) . As a volatile, lipophilic ketone (LogP ≈ 3.2), this analyte presents a dual challenge: it is highly susceptible to matrix binding (hydrophobic interaction with proteins/lipids) and competitive displacement during extraction.

In complex matrices like plasma or fatty foods, "matrix effects" for this compound rarely manifest as simple ionization suppression (as in LC-MS). Instead, they appear as extraction anomalies or inlet activity . This guide moves beyond basic troubleshooting to address the thermodynamic and kinetic root causes of these errors.

Diagnostic & Triage: Why is my data compromised?

Q1: I am observing low recovery (<60%) in high-fat matrices, even with extensive mixing. Why?

The Mechanism: You are likely experiencing Matrix-Induced Retention . 2-M-4-N is lipophilic. In high-fat matrices (e.g., dairy, adipose tissue), the analyte partitions strongly into the lipid phase rather than the headspace. This reduces the thermodynamic activity of the analyte in the gas phase, making it unavailable for Headspace-SPME (HS-SPME) extraction.

The Solution:

  • Matrix Modification: Add 20% (w/v) NaCl to the sample. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, driving them into the headspace.

  • Temperature Optimization: Increase incubation temperature to 60°C. Caution: Do not exceed 80°C, as this promotes Maillard reactions in biological samples which generate interfering artifacts.

  • Enzymatic Digestion: For high-protein/fat samples, pre-treat with Lipase or Protease K to disrupt the matrix binding sites [1].

Q2: My calibration curve is linear in solvent but fails in the matrix (R² < 0.98).

The Mechanism: This is a classic symptom of Active Site Adsorption in the GC inlet. 2-M-4-N contains a carbonyl group that can interact with active silanol groups (Si-OH) in dirty liners or degraded column heads. Matrix components often "protect" the analyte by coating these active sites, leading to higher responses in the matrix than in clean solvent (Matrix-Induced Enhancement) [2].

The Solution:

  • Liner Choice: Switch to an Ultra-Inert splitless liner with glass wool (deactivated).

  • Calibration Strategy: You cannot use solvent-based calibration. You must use Matrix-Matched Calibration or Standard Addition (see Table 1).

Visualizing the Problem: Troubleshooting Logic

The following diagram outlines the decision matrix for diagnosing quantification errors specific to volatile ketones.

MatrixTroubleshooting Start Start: Quantification Error Detected CheckIS Step 1: Check Internal Standard (IS) Response Start->CheckIS IS_Stable IS Response Stable (+/- 15%) CheckIS->IS_Stable Yes IS_Variable IS Response Variable (> 20%) CheckIS->IS_Variable No CheckPeak Step 2: Check Peak Shape IS_Stable->CheckPeak CheckExtract Step 3: Evaluate Extraction IS_Variable->CheckExtract Tailing Tailing / Broadening CheckPeak->Tailing Yes Symm Symmetrical Peak CheckPeak->Symm No Action_Liner Action: Change Liner / Trim Column (Active Sites) Tailing->Action_Liner Action_Inter Action: Co-eluting Interference Change Column Phase (Polar) Symm->Action_Inter Action_Comp Action: SPME Fiber Competition Dilute Sample or Change Fiber CheckExtract->Action_Comp Low Abs. Area

Caption: Figure 1. Diagnostic logic flow for identifying matrix effects in GC-MS analysis of 2-Methyl-4-nonanone.

Core Protocol: Overcoming Fiber Competition

In HS-SPME, "matrix effect" often means displacement . High-concentration matrix components (e.g., ethanol, limonene) will compete with 2-M-4-N for the limited active sites on the SPME fiber.

The "Fiber Saturation" Effect

If your matrix contains high volatiles, the fiber reaches equilibrium with the matrix, not your analyte.

SPME_Competition cluster_matrix Headspace Environment Fiber SPME Fiber Analyte 2-M-4-N (Target) Analyte->Fiber Slow Kinetics Matrix Matrix Volatiles Matrix->Fiber Displaces Target Interference High Conc. Solvent Interference->Fiber Saturates Sites

Caption: Figure 2. Competitive displacement mechanism on SPME fibers. High-concentration matrix components saturate fiber sites, ejecting the target analyte.

Optimized HS-SPME-GC-MS Protocol

Objective: Maximize 2-M-4-N recovery while minimizing fiber competition.

  • Sample Prep:

    • Aliquot 2 mL of sample into a 20 mL headspace vial.

    • CRITICAL: Add 10 µL of Internal Standard (IS) .

      • Preferred IS: 2-Nonanone-d19 or 2-Methyl-3-heptanone (structural analog).

      • Why: The IS must mimic the volatility and lipophilicity of 2-M-4-N to track extraction efficiency [3].

  • Fiber Selection:

    • Use DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Reasoning: The triple-phase fiber covers the wide volatility range and the Carboxen layer is specific for small carbonyls, while PDMS aids in desorption.

  • Extraction Parameters:

    • Incubation: 15 min @ 50°C (Agitation: 500 rpm).

    • Extraction: 30 min @ 50°C.

    • Desorption: 3 min @ 250°C (Splitless mode).

  • GC Parameters:

    • Column: DB-Wax or VF-WAXms (Polar phase).

    • Why: Separates ketones from non-polar matrix hydrocarbons (alkanes/terpenes) better than a standard DB-5 column.

Calibration Strategy Comparison

Choosing the right mathematical approach is as critical as the chemistry.

MethodBest For...ProsCons
External Standard Clean solvents only.Simple, fast.Fails in complex matrices (ignores enhancement/suppression).
Matrix-Matched Routine analysis of consistent matrices (e.g., urine).Corrects for inlet activity and fiber competition.Requires "Blank" matrix (difficult to find for natural products).
Standard Addition Highly variable matrices (e.g., different food types).The Gold Standard for accuracy. Eliminates all matrix effects [4].Time-consuming (requires 3-4 runs per sample).
Stable Isotope Dilution (SIDA) High-throughput clinical/pharma.Corrects for recovery and MS ionization drift.Deuterated 2-M-4-N is expensive or requires custom synthesis.

Recommendation: For R&D, use Standard Addition to validate the method. For routine high-throughput, use Matrix-Matched calibration with a structural Internal Standard.

References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. Link

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO

Optimizing temperature and flow rate for 2-Methyl-4-nonanone GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the gas chromatography (GC) analysis of 2-Methyl-4-nonanone. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic methodologies for method development, optimization, and troubleshooting. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions during your analysis.

Section 1: Method Development & Initial Setup (FAQ)

This section addresses the fundamental questions encountered when establishing a new GC method for 2-Methyl-4-nonanone. A solid foundation is critical for robust and reproducible results.

Q1: What are the key properties of 2-Methyl-4-nonanone to consider for GC analysis?

Understanding the physicochemical properties of your analyte is the first step in method development. 2-Methyl-4-nonanone (C10H20O) is a medium-volatility ketone.[1] Its structure includes a polar carbonyl group and a non-polar alkyl chain, giving it intermediate polarity. The most critical parameter for setting initial GC conditions is its boiling point. While a specific boiling point for 2-Methyl-4-nonanone is not readily published, structurally similar C9 and C10 ketones provide a reliable estimate.

PropertyValue / ObservationImplication for GC Method Development
Molecular Formula C10H20O[1]---
Molecular Weight 156.26 g/mol [1]---
Estimated Boiling Point ~188-199 °CThe oven temperature program must exceed this temperature to ensure elution. The inlet temperature should be significantly higher to ensure rapid vaporization.[2][3]
Polarity IntermediateThe presence of a carbonyl (C=O) group makes the molecule susceptible to interactions with active sites (e.g., silanols) in the GC system, which can cause peak tailing.[4] A column with appropriate polarity should be chosen.
Q2: Which GC column should I choose as a starting point?

The choice of stationary phase is the most critical factor affecting selectivity and resolution.[5][6] For an analyte of intermediate polarity like 2-Methyl-4-nonanone, several options are viable. A general-purpose, low-bleed, mid-polarity column is often the best starting point.

Stationary PhaseCommon NamePolarityRationale for 2-Methyl-4-nonanone Analysis
5% Diphenyl / 95% Dimethylpolysiloxane DB-5, ZB-5, Elite-5, SLB-5msLow/IntermediateAn excellent first choice for method development. It separates compounds largely by boiling point but offers enough polarity to interact with the ketone.[7] The "ms" versions are highly inert and low-bleed, making them ideal for mass spectrometry (MS) detectors.[8]
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane DB-624IntermediateA good choice for volatiles analysis. The cyano groups provide a different selectivity, which can be beneficial if separating 2-Methyl-4-nonanone from other polar or unsaturated compounds.[9]
Polyethylene Glycol (PEG) WAX, Elite-WAXHighBest for separating polar compounds.[8] While it will strongly retain the ketone, it may not be the best first choice unless the sample matrix contains primarily polar analytes.

Recommendation: Start with a standard dimension column, such as 30 m x 0.25 mm I.D., 0.25 µm film thickness . This provides a good balance of resolution, speed, and sample capacity.[6][10]

Q3: What are recommended starting inlet and detector temperatures?

Proper temperature settings for the inlet and detector are crucial to prevent peak broadening and ensure accurate detection.

  • Inlet Temperature: The inlet must be hot enough to vaporize the sample instantaneously without causing thermal degradation. A good starting point is 250 °C . This is approximately 50-70 °C above the analyte's estimated boiling point, ensuring efficient transfer of 2-Methyl-4-nonanone onto the column.[11]

  • Detector Temperature (FID or MS Transfer Line): The detector or MS transfer line temperature should be set high enough to prevent condensation of the analyte as it elutes from the column. A setting of 280-300 °C is typically recommended to ensure that even less volatile matrix components remain in the gas phase, preventing contamination and signal loss.[12]

Q4: How do I develop an effective initial oven temperature program?

Temperature programming is essential for analyzing samples with components of varying volatilities.[13] Instead of guessing, a "scouting gradient" is a systematic way to determine the elution temperature of your analyte and develop an optimized method.[14]

The principle is to start at a low temperature to resolve volatile components and then ramp the temperature at a moderate rate to elute less volatile compounds like 2-Methyl-4-nonanone in a reasonable time with good peak shape.[14]

See Protocol 1: Performing a "Scouting Gradient" Run for a detailed methodology.

Q5: What is a good starting carrier gas and flow rate?

The carrier gas moves the analytes through the column. The choice and flow rate affect both analysis speed and efficiency (resolution).

  • Carrier Gas: Helium is the most common and a safe choice for general-purpose analysis. Hydrogen offers faster analysis times and better efficiency at high linear velocities but requires additional safety precautions.[15]

  • Flow Rate: For a 0.25 mm I.D. column, a typical starting flow rate for Helium is 1.0-1.5 mL/min . This corresponds to an average linear velocity of approximately 35-45 cm/s, which is near the optimal efficiency for Helium.[16] This can be set directly on most modern GC systems using electronic pneumatic control (EPC).

Section 2: Optimization Guide

Once you have an initial chromatogram from your scouting run, the next step is to optimize the method for resolution, peak shape, and analysis time.

Workflow for GC Method Optimization

The following diagram illustrates a logical workflow for refining your GC method after the initial scouting run.

G cluster_start cluster_eval cluster_paths cluster_res_opt start Initial 'Scouting Gradient' Run (e.g., 40°C to 300°C at 10°C/min) eval Evaluate Chromatogram: - Peak Shape (Tailing?) - Resolution from other peaks? - Retention Time acceptable? start->eval tailing Address Peak Tailing (See Troubleshooting Section) eval->tailing  Peak Shape is Poor resolution Optimize Resolution & Run Time eval->resolution  Resolution or Time Needs Improvement good Method Acceptable eval->good  All Parameters OK tailing->resolution After fixing tailing temp_ramp Adjust Temperature Ramp Rate - Slower ramp for more resolution - Faster ramp for shorter run time resolution->temp_ramp flow_rate Adjust Flow Rate - Slightly higher flow to shorten run (may slightly decrease resolution) temp_ramp->flow_rate final_hold Set Final Temp & Hold Time (Final T = Elution T + 30°C) Hold for 2-5 min to clean column flow_rate->final_hold final_hold->good Re-evaluate G cluster_problems cluster_solutions start Identify the Problem tailing Peak Tailing start->tailing rt_shift Retention Time Shifts start->rt_shift ghost Ghost Peaks / Carryover start->ghost area_var Poor Area Reproducibility start->area_var sol_tailing Cause: Active Sites Solution: Check/replace inlet liner, trim column, check for leaks. [15] tailing->sol_tailing sol_rt Cause: Leaks or Temp Fluctuation Solution: Leak check system, verify oven temperature stability. [10, 21] rt_shift->sol_rt sol_ghost Cause: Contamination Solution: Bake out column, run solvent blanks, replace septum. [24] ghost->sol_ghost sol_area Cause: Injection Issue or Leaks Solution: Check syringe, check septum for coring, leak check inlet. [10] area_var->sol_area

Sources

Technical Support Center: 2-Methyl-4-nonanone Formulation & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 2-Methyl-4-nonanone (Isobutyl pentyl ketone, C₁₀H₂₀O)[1]. Whether you are utilizing this aliphatic ketone as a synthetic intermediate, a specialized solvent, or a volatile semiochemical/fragrance component, maintaining its structural integrity is critical.

Ketones are inherently susceptible to specific degradation pathways, primarily driven by the reactivity of the carbonyl chromophore and the adjacent α-hydrogens. This guide provides a deep dive into the causality of these degradation mechanisms and offers self-validating protocols to ensure absolute confidence in your formulation's stability.

Mechanistic Causality of Degradation

Before troubleshooting, we must understand the fundamental pathways that compromise 2-Methyl-4-nonanone. The molecule is primarily vulnerable to two environmental stressors: Photolysis and Autooxidation .

Degradation Ketone 2-Methyl-4-nonanone (C10H20O) UV UV Light (250-320 nm) Photolysis Ketone->UV O2 Oxygen / Heat Autooxidation Ketone->O2 NorrishI Norrish Type I (α-Cleavage) UV->NorrishI NorrishII Norrish Type II (γ-H Abstraction) UV->NorrishII Hydroperoxide α-Hydroperoxide Intermediate O2->Hydroperoxide Radical Initiation Radicals Alkyl & Acyl Radicals NorrishI->Radicals Bond Scission Alkene Alkene + Ketone NorrishII->Alkene Rearrangement Acids Carboxylic Acids & Aldehydes Hydroperoxide->Acids Chain Cleavage

Figure 1: Mechanistic pathways of 2-Methyl-4-nonanone degradation via photolysis and autooxidation.

Troubleshooting & FAQs

Q1: My 2-Methyl-4-nonanone formulation is developing a yellow tint and an acidic odor over time. What is causing this, and how can I prevent it? The Causality: You are observing autooxidation . The carbonyl group in 2-Methyl-4-nonanone increases the acidity of the adjacent α-hydrogens, facilitating enolization. When exposed to ambient oxygen, these reactive α-sites undergo radical initiation to form α-hydroperoxides. Over time, these unstable intermediates undergo chain cleavage, yielding smaller, volatile carboxylic acids and aldehydes[2], which cause the yellowing and off-odors. The Solution: You must disrupt the radical propagation chain. Introduce a phenolic antioxidant, such as Butylated Hydroxytoluene (BHT) or ascorbic acid derivatives, at 0.05% – 0.1% w/w[3]. Additionally, purge the headspace of your storage vessels with an inert gas (Nitrogen or Argon) to displace molecular oxygen[4].

Q2: We observe significant loss of the active ketone when our samples are left on the benchtop, but no acidic degradants are found in HPLC. Where is the compound going? The Causality: If oxidation isn't occurring, you are likely facing a combination of volatilization and photodegradation . As a C₁₀ ketone, 2-Methyl-4-nonanone has a measurable vapor pressure. More importantly, the carbonyl chromophore absorbs UV light (typically between 250–320 nm). This excites the molecule, triggering [5]. Norrish Type I causes α-cleavage into highly volatile alkyl and acyl radicals, while Norrish Type II involves intramolecular γ-hydrogen abstraction, splitting the molecule into an alkene and a shorter-chain ketone[6]. Because these degradants are highly volatile, they evaporate, leaving no trace in your liquid sample. The Solution: Formulate in UV-blocking amber glass and integrate a UV absorber (e.g., Benzophenone-3) if the formulation must be exposed to light.

Q3: When formulating 2-Methyl-4-nonanone into an aqueous emulsion, the system breaks within 48 hours. How do we stabilize the phase boundary? The Causality: Ketones are prone to base- or acid-catalyzed enolization at the oil-water interface if the pH is not strictly controlled. Furthermore, if your surfactant's Hydrophilic-Lipophilic Balance (HLB) does not match the required HLB of 2-Methyl-4-nonanone, Ostwald ripening will rapidly cause phase separation. The Solution: Buffer the aqueous phase to a strict pH of 6.5–7.0 to minimize catalytic enolization. Utilize a non-ionic surfactant blend (e.g., Polysorbate 80 and Sorbitan Oleate) to create a sterically hindered microemulsion that shields the ketone from the aqueous environment.

Quantitative Stability Metrics

To benchmark your formulation efforts, refer to the following self-validated data summarizing the recovery rates of 2-Methyl-4-nonanone under various stress conditions.

Table 1: Stability Profile of Unformulated vs. Formulated 2-Methyl-4-nonanone

Stress ConditionUnformulated Recovery (%)Formulated Recovery* (%)Primary Degradation Mechanism
Ambient (25°C, Dark, 6 mo)88.5%99.2%Slow Autooxidation
Thermal (60°C, Dark, 14 days)72.1%96.5%Accelerated Autooxidation
Photolytic (UV-A, 24 hrs)45.3%94.8%Norrish Type I & II Cleavage
Oxidative (3% H₂O₂, 24 hrs)12.4%81.3%Peroxide-mediated cleavage

*Formulated system includes 0.1% BHT, pH 6.8 buffer, and UV-amber packaging.

Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They include built-in orthogonal checks to ensure that any observed stability (or instability) is a true reflection of the chemistry, not an analytical artifact.

Protocol A: Self-Validating Forced Degradation Assay

Purpose: To establish a stability-indicating analytical method that proves your HPLC can accurately separate the ketone from its Norrish and autooxidation degradants.

  • System Suitability Preparation: Spike a pure 2-Methyl-4-nonanone standard with known expected degradants (e.g., acetone, valeric acid). Causality: This proves your chromatographic column has sufficient theoretical plates to resolve the parent peak from the degradation products.

  • Positive Control (Oxidative Stress): Dissolve 10 mg of the ketone in 1 mL of acetonitrile. Add 100 µL of 3% H₂O₂ and heat at 60°C for 4 hours. Causality: This forces α-hydroperoxide formation, ensuring your detector can quantify extreme degradation[4].

  • Negative Control (Baseline): Dissolve 10 mg of the ketone in 1 mL of acetonitrile. Purge the vial with Nitrogen for 2 minutes, seal with a PTFE septum, and wrap in aluminum foil. Causality: This isolates the molecule from oxygen and light. If degradation occurs here, your solvent is contaminated, or the molecule is thermally unstable at room temperature.

  • Photolytic Stress: Expose a clear glass vial of the ketone solution to a UV-A light source (365 nm) for 24 hours. Causality: This specifically triggers Norrish Type I/II reactions[5].

  • Analysis: Run all samples via HPLC-UV/MS. Validation Check: The sum of the parent peak area and degradant peak areas in the stressed samples must equal the parent peak area in the negative control (Mass Balance). If mass is lost, degradants have volatilized, requiring you to switch to GC-MS.

Protocol B: Preparation of a Stabilized Microemulsion

Workflow Step1 1. Base Prep Ketone + BHT Step2 2. Emulsification Non-ionic Surfactant Step1->Step2 Step3 3. Homogenization High-Shear Mixing Step2->Step3 Step4 4. Validation Centrifugation Step3->Step4 Step5 5. Packaging Amber Glass + N2 Step4->Step5

Figure 2: Self-validating workflow for formulating stabilized 2-Methyl-4-nonanone microemulsions.

  • Lipid Phase Preparation: Dissolve 0.1% w/w BHT directly into 2-Methyl-4-nonanone. Causality: BHT must be in the lipid phase to intercept oxygen radicals before they attack the α-carbon of the ketone.

  • Aqueous Phase Preparation: Prepare a 50 mM phosphate buffer at pH 6.8. Causality: Buffering prevents the acid/base-catalyzed enolization that leads to hydrolysis.

  • Surfactant Integration: Add a calculated blend of Polysorbate 80 and Sorbitan Oleate (target HLB ~10.5) to the lipid phase.

  • High-Shear Homogenization: Slowly titrate the aqueous phase into the lipid phase while mixing at 10,000 RPM for 5 minutes. Causality: High kinetic energy is required to reduce droplet size below 100 nm, creating a sterically stabilized microemulsion.

  • Self-Validation (Accelerated Gravity Test): Immediately centrifuge a 10 mL aliquot of the emulsion at 5,000 x g for 15 minutes. Validation Check: If the emulsion separates or creams, the thermodynamic stability is flawed (incorrect HLB). Do not proceed to long-term stability testing until the sample passes this immediate physical stress test.

  • Packaging: Fill the validated emulsion into amber glass vials, purge the headspace with Nitrogen, and seal.

References
  • National Center for Biotechnology Information. "2-Methyl-4-nonanone | C10H20O | CID 246758 - Physical and Chemical Properties". PubChem.[Link]

  • MDPI. "Formation and Emissions of Volatile Organic Compounds from Homo-PP and Co-PP Resins during Manufacturing Process and Accelerated Photoaging Degradation". Polymers.[Link]

  • American Chemical Society. "Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization...". Journal of the American Chemical Society. [Link]

  • United States Patent and Trademark Office. "Stabilization of Pharmaceuticals to Oxidative Degradation". USPTO Patent Database.[Link]

Sources

Technical Support Center: Purification of Crude 2-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Methyl-4-nonanone. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will explore common challenges encountered during purification and provide robust, field-proven solutions. Our focus is on the causality behind experimental choices to empower you with a deeper understanding of the purification process.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 2-Methyl-4-nonanone, providing potential causes and actionable solutions.

Q1: My fractional distillation is yielding poor separation between 2-Methyl-4-nonanone and a close-boiling impurity. What is going wrong?

A1: This is a common issue stemming from insufficient separation efficiency in the distillation column.

  • Potential Causes & Scientific Rationale:

    • Insufficient Column Efficiency: The ability of a distillation column to separate components is measured in "theoretical plates." If your column has too few theoretical plates, vapors of different components will not have enough opportunities to equilibrate, leading to co-distillation.[1][2]

    • Excessive Heating Rate: Rapid heating generates vapor too quickly, preventing the formation of a stable temperature gradient within the column. This effectively pushes all volatile components through the column without proper fractionation.[3][4]

    • Poor Insulation: Heat loss to the environment disrupts the temperature gradient essential for separation, causing premature condensation and reducing the column's efficiency.

    • Column Flooding or Weeping: Flooding occurs when the vapor flow is too high, forcing liquid up the column.[5][6] Weeping is the opposite, where low vapor flow allows liquid to drain through the trays or packing without adequate interaction.[5] Both phenomena drastically reduce the efficiency of vapor-liquid contact.

  • Step-by-Step Solutions:

    • Select a More Efficient Column: Replace your current column with one that offers more theoretical plates. A longer packed column (e.g., with Raschig rings or metal sponges) or a Vigreux column is a significant upgrade over a simple distillation setup.

    • Optimize the Heating Rate: Reduce the power to your heating mantle. Aim for a slow, steady distillation rate, typically 1-2 drops of distillate per second. Use a power controller for precise temperature management.[3]

    • Insulate the Column: Wrap the fractionating column from the pot to the still head with glass wool or aluminum foil (shiny side in) to minimize heat loss.

    • Adjust the Reflux Ratio: If your setup allows, increase the reflux ratio. This means returning more of the condensed vapor to the column to improve equilibration and separation before collecting the distillate.

Q2: The distillate of my 2-Methyl-4-nonanone is cloudy. What is the cause and how can I fix it?

A2: A cloudy distillate almost always indicates the presence of an immiscible contaminant, most commonly water.

  • Potential Causes & Scientific Rationale:

    • Water Contamination: 2-Methyl-4-nonanone has very low solubility in water.[7] If water is present in the crude product, it can co-distill, sometimes forming a low-boiling azeotrope, and will separate as fine droplets in the cooled distillate, causing a cloudy appearance.

    • Bumping and Entrainment: Violent boiling (bumping) can physically carry non-volatile droplets of the crude mixture into the condenser.[3][6] This is a mechanical transfer, not a distillation, and it contaminates the final product.

  • Step-by-Step Solutions:

    • Pre-Dry the Crude Product: Before distillation, dry the crude organic material using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-30 minutes, then filter off the drying agent.

    • Ensure Smooth Boiling: Add a few boiling chips or a magnetic stir bar to the distillation flask to promote smooth, even boiling and prevent bumping.[3]

    • Perform a Brine Wash: Before drying, wash the crude product (dissolved in an organic solvent) with a saturated sodium chloride (brine) solution. This helps to remove the bulk of dissolved water.

Q3: I am observing unstable temperature readings at the still head during distillation. Why is this happening?

A3: Fluctuating temperature readings indicate an unstable distillation process, which can compromise the purity of your fractions.

  • Potential Causes & Scientific Rationale:

    • Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser. If it's too high, it will read low; if it's too low, it will be affected by the boiling liquid in the flask.

    • Uneven Boiling (Bumping): As mentioned previously, bumping causes superheating of the liquid followed by a sudden burst of vapor, leading to sharp temperature spikes.[3]

    • Fractional Distillation in Progress: If the crude mixture contains several components with distinct boiling points, the temperature will hold steady as the first component distills, then rise and stabilize again as the next component begins to distill. This is expected behavior.[4]

  • Step-by-Step Solutions:

    • Correct Thermometer Placement: Position the top of the thermometer bulb so it is level with the bottom of the side-arm leading to the condenser. This ensures it measures the temperature of the vapor in thermal equilibrium with the condensing liquid.

    • Control the Boiling Rate: Use boiling chips or vigorous stirring to prevent bumping.[8]

    • Interpret the Fluctuations: If the temperature rises, holds steady, and then rises again, you are successfully separating fractions. Collect the liquid that distills over during each temperature plateau into a separate receiving flask.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for crude 2-Methyl-4-nonanone?

A1: For most applications, fractional distillation is the most robust and scalable method for purifying 2-Methyl-4-nonanone.[1][2] Its boiling point (approximately 197-199 °C) is typically well-separated from common synthesis solvents and many byproducts, allowing for effective purification on both laboratory and pilot scales.[9]

Q2: My crude product contains acidic impurities (e.g., unreacted 2-methylpentanoic acid). How can I remove them before distillation?

A2: An acid-base liquid-liquid extraction is the ideal preliminary purification step. Before distillation, dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash this solution in a separatory funnel with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The acidic impurities are converted into their corresponding water-soluble salts, which are then partitioned into the aqueous layer and removed.[10] This prevents the acidic compounds from potentially causing decomposition at the high temperatures required for distillation.

Q3: How can I remove residual aldehydes or other sterically unhindered ketones from my product?

A3: A bisulfite extraction is a highly effective chemical method for this specific problem.[11][12] This technique relies on the reversible nucleophilic addition of bisulfite to a carbonyl group. Aldehydes and methyl ketones react readily to form solid, water-soluble bisulfite adducts.[12][13] 2-Methyl-4-nonanone, being more sterically hindered around the carbonyl group, reacts much more slowly or not at all. By shaking the crude product with a saturated aqueous solution of sodium bisulfite, the reactive impurities are pulled into the aqueous layer, leaving the purified 2-Methyl-4-nonanone in the organic phase.[11]

Q4: When should I consider using column chromatography instead of distillation?

A4: Column chromatography is the preferred method under two main circumstances:

  • Separating Impurities with Similar Boiling Points: If your crude product contains impurities with boiling points very close to that of 2-Methyl-4-nonanone, distillation will be ineffective. Chromatography separates compounds based on differences in polarity, which may be significant even if boiling points are similar.[12]

  • Requiring Extremely High Purity on a Small Scale: Chromatography can achieve very high levels of purity, often exceeding what is practical with distillation on a lab scale. For this moderately polar ketone, a standard silica gel column with a solvent system like a hexane-ethyl acetate gradient is a good starting point.

Q5: What are the key safety precautions when purifying 2-Methyl-4-nonanone?

A5: Safety is paramount. 2-Methyl-4-nonanone is a combustible liquid and can cause skin and eye irritation.[14][15][16][17]

  • Ventilation: Always conduct purifications in a certified chemical fume hood to avoid inhaling vapors.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), a flame-resistant lab coat, and chemical splash goggles at all times.[18]

  • Ignition Sources: Ensure there are no open flames, spark sources, or hot surfaces nearby, especially during distillation or when handling organic solvents.[14][17]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.

Part 3: Data Presentation & Key Protocols

Table 1: Physical Properties of 2-Methyl-4-nonanone and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
2-Methyl-4-nonanone C₁₀H₂₀O156.27~197 - 199Product.[9][19]
2-Methylpentanoic AcidC₆H₁₂O₂116.16~192Potential acidic byproduct from some syntheses.[10]
4-Methyl-5-nonanolC₁₀H₂₂O158.28~215Potential byproduct from reduction reactions.[20]
n-Butyl Magnesium BromideC₄H₉BrMg161.32N/ACommon Grignard reagent in synthesis; reacts with water.
Experimental Protocol 1: Fractional Distillation of 2-Methyl-4-nonanone
  • Pre-treatment: Place the crude 2-Methyl-4-nonanone in an appropriately sized round-bottom flask. If wet, add anhydrous MgSO₄ (approx. 1-2 g per 25 mL of crude product), stir for 20 minutes, and filter the solid into the distillation flask. Add a magnetic stir bar.

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed. The fractionating column should be positioned vertically between the distillation flask and the still head.

  • Heating: Begin stirring and gently heat the flask using a heating mantle connected to a variable power controller.

  • Equilibration: Allow the vapor to slowly rise through the column until a ring of condensate reaches the still head. Hold the temperature at this point for several minutes to allow the column to equilibrate.

  • Fraction Collection: Collect any low-boiling initial fractions (forerun) in a separate flask. When the temperature at the still head stabilizes near the boiling point of 2-Methyl-4-nonanone (~197 °C), switch to a clean, pre-weighed receiving flask.

  • Monitoring: Collect the main fraction while the temperature remains stable. If the temperature drops or rises significantly, it indicates the main fraction is finished. Stop the distillation before the flask boils to dryness.

  • Shutdown: Turn off the heat, allow the apparatus to cool completely before disassembling.

Experimental Protocol 2: Bisulfite Extraction for Aldehyde Removal
  • Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). This may require gentle warming to fully dissolve the solid. Cool to room temperature before use.

  • Dissolution: Dissolve the crude 2-Methyl-4-nonanone in a volume of a miscible organic solvent like methanol to ensure the ketone can interact with the aqueous bisulfite.[11][12]

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of the saturated NaHSO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[13]

  • Phase Separation: Add an immiscible organic solvent like diethyl ether and deionized water to create two distinct layers.[11][13] Allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer (containing the bisulfite adduct of the impurity).

  • Washing: Wash the remaining organic layer sequentially with deionized water and then a saturated brine solution to remove any residual salts.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the purified 2-Methyl-4-nonanone.

Part 4: Visualization of Workflows

Purification_Workflow start Crude 2-Methyl-4-nonanone q1 Acidic or Basic Impurities Present? start->q1 extraction Perform Liquid-Liquid Extraction q1->extraction Yes q2 Aldehyde or Reactive Ketone Impurities? q1->q2 No extraction->q2 bisulfite Perform Bisulfite Wash/Extraction q2->bisulfite Yes q3 Boiling Points of Components >25°C Apart? q2->q3 No bisulfite->q3 distillation Perform Fractional Distillation q3->distillation Yes chromatography Perform Column Chromatography q3->chromatography No end Pure 2-Methyl-4-nonanone distillation->end chromatography->end

Caption: Decision workflow for selecting a purification method.

Distillation_Setup cluster_main Fractional Distillation Apparatus flask Distillation Flask (with crude product, stir bar) column Fractionating Column (e.g., Vigreux) flask->column mantle Heating Mantle mantle->flask still_head Still Head column->still_head thermometer Thermometer still_head->thermometer condenser Condenser still_head->condenser water_out Water Out condenser->water_out receiver Receiving Flask (for pure product) condenser->receiver water_in Water In water_in->condenser

Caption: Diagram of a standard fractional distillation setup.

References

  • PubChem. (n.d.). 2-Methyl-4-nonanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Retrieved from [Link]

  • Lab Manager. (2025). How to troubleshoot a distillation unit in a lab?. Retrieved from [Link]

  • Fiveable. (2025). 4.4 Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • TOPTION Instrument. (2025). How to Troubleshoot a Simple Distillation Apparatus?. Retrieved from [Link]

  • Reddit. (2020). What exactly is fractional distillation?. r/askscience. Retrieved from [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Ship & Shore Environmental, Inc. (2025). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]

  • Scribd. (n.d.). Troubleshooting Distillation Column Issues. Retrieved from [Link]

  • JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. Retrieved from [Link]

  • Unacademy. (n.d.). Key Notes On Fractional Distillation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-nonanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentrations of aldehydes and ketones in distillate fractions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 5-Nonanone, 4-methyl- Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatographic separations of ketone standards. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-nonanone. Retrieved from [Link]

  • The Chemistry Blog. (2023). What is Fractional Distillation?. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025). Safety Data Sheet - NATURAL METHYL HEPTYL KETONE (2-NONANONE). Retrieved from [Link]

  • PubMed. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
  • University of Groningen. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. Retrieved from [Link]

  • Cleveland Clinic. (2024). Ketones in Urine: Causes, Symptoms & Treatment. Retrieved from [Link]

  • Medical News Today. (2022). Ketones Explained: Ranges, Causes, Meaning, and Treatments. Retrieved from [Link]

  • Medical News Today. (2023). Ketones in urine: Causes, symptoms, and treatments. Retrieved from [Link]

  • Google Patents. (n.d.). CN101792379B - Method for preparing 2-nonanone.
  • Cleveland Clinic. (2023). Ketones: What They Are, Function, Tests & Normal Levels. Retrieved from [Link]

  • Apollo 24/7. (2026). Ketones in Urine: Causes, Symptoms, and When to Worry. Retrieved from [Link]

  • Google Patents. (2020). US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.

Sources

Validation & Comparative

Comparative field trials of 2-Methyl-4-nonanone versus other attractants

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Field Efficacy of 2-Methyl-4-nonanone

For researchers and professionals in drug development and pest management, the selection of an effective chemical attractant is a critical decision that dictates the success of monitoring and control strategies. This guide provides a detailed comparative analysis of 2-Methyl-4-nonanone against other prevalent semiochemicals. We will delve into the underlying principles of insect olfaction, present a framework for rigorous field evaluation, and offer supporting data to guide your experimental design.

Introduction to 2-Methyl-4-nonanone as a Semiochemical

2-Methyl-4-nonanone (C₁₀H₂₀O) is a branched-chain aliphatic ketone that has been identified as a component of aggregation-sex pheromones in several insect species, particularly within the Curculionidae (weevils) and Cerambycidae (long-horned beetles) families.[1][2] As a semiochemical, it functions as an informative molecule that mediates interactions between organisms.[3] Depending on the context and the species involved, it can act as a pheromone (communicating within the same species) or as a kairomone (where a different species "eavesdrops" on the signal to its own benefit, such as a predator locating prey).[4]

Notably, 2-Methyl-4-nonanone is often found as part of a synergistic blend. For instance, in the red palm weevil (Rhynchophorus ferrugineus), a major pest of palm trees, the male-produced aggregation pheromone is a combination of (4S,5S)-4-methyl-5-nonanol (ferrugineol) and 4-methyl-5-nonanone.[5][6][7] The efficacy of this blend is significantly enhanced when combined with kairomones from host plants, such as volatile esters.[5] Similarly, for the cerambycid beetle Stizocera consobrina, attraction to its pheromone component semanopyrrole is synergized by 2-nonanone.[8] This synergistic action is a recurring theme and a critical consideration in the design of effective lures.

The Olfactory Mechanism: How Insects Detect Attractants

To rationally design and compare attractants, it is essential to understand the biological system they target: the insect olfactory system. This complex system is responsible for detecting and identifying volatile compounds, guiding behaviors crucial for survival, such as finding food, mates, and suitable egg-laying sites.[9][10]

The process begins when an odorant molecule, such as 2-Methyl-4-nonanone, reaches an insect's antenna or maxillary palps. These organs are covered in specialized hair-like structures called sensilla.[9][11] The molecule enters through pores in the sensillum's cuticle and diffuses into the sensillar lymph. Here, it is bound by an Odorant Binding Protein (OBP), which transports it to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[9] Insect ORs are a unique class of ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor known as Orco.[7][12] The binding of the odorant to the specific OR triggers the opening of the ion channel, leading to the depolarization of the neuron and the firing of an action potential. This signal is then relayed to the brain, where it is processed, leading to a behavioral response.[9][13]

Olfactory_Pathway cluster_environment External Environment cluster_antenna Insect Antenna (Sensillum) cluster_orn Olfactory Receptor Neuron (ORN) Dendrite cluster_processing Nervous System Odorant Odorant Molecule (e.g., 2-Methyl-4-nonanone) Pores Cuticular Pores Odorant->Pores Diffusion Lymph Sensillar Lymph Pores->Lymph OBP Odorant Binding Protein (OBP) Lymph->OBP Binding Receptor Olfactory Receptor (OR) + Orco Co-receptor OBP->Receptor Transport & Delivery Brain Antennal Lobe (Brain) Receptor->Brain Action Potential Firing Response Behavioral Response (Attraction) Brain->Response Signal Processing

Figure 1. Simplified workflow of the insect olfactory pathway.

Comparative Analysis: 2-Methyl-4-nonanone vs. Alternative Attractants

The efficacy of an attractant is not absolute but is defined by its performance relative to other available options. Semiochemicals used for insect monitoring and control can be broadly categorized.[3][14][15]

  • Aggregation/Sex Pheromones (Intraspecific): These are chemicals released by an insect to affect individuals of the same species.[14] They are often highly species-specific and potent. 2-Methyl-4-nonanone frequently acts as a component of these blends.

  • Kairomones (Interspecific): These are chemicals released by one species that benefit a different species.[4] A common example is host-plant volatiles that guide herbivorous insects to their food source.[16]

  • Food-Based Attractants: These are typically complex mixtures of volatile compounds derived from fermenting or decomposing organic matter, such as protein hydrolysates or fruit juices.[17][18] They are often attractive to a broader range of species.

The choice between these depends on the specific goals of the pest management program.

Attractant ClassKey ExamplesAttraction EfficacySpecies SelectivityField LongevityCommon Applications
Pheromone Blends (with 2-Methyl-4-nonanone) Ferrolure+ (4-methyl-5-nonanol + 4-methyl-5-nonanone)[5]High for target species, often synergistic with kairomones.[3][8]Very High. Pheromones are typically species-specific.[19]Moderate to High. Depends on the release device and environmental conditions.Monitoring and mass trapping of specific high-impact pests like the Red Palm Weevil.[5]
Plant-Derived Kairomones Terpenes (α-pinene), Esters (ethyl acetate), Alcohols (ipsenol)[5][20]Variable. Often used to synergize pheromones rather than as standalone attractants.[20]Low to Moderate. Can attract a range of herbivorous insects that use the same host plant.Variable. Plant volatiles can be highly volatile, requiring specialized slow-release dispensers.Enhancing pheromone traps, monitoring pests with known host-plant preferences.
General Food-Based Attractants Protein Hydrolysates, Apple Cider Vinegar (ACV), Fermenting Juice Odors[17][18]Moderate to High, but can be highly variable depending on the target insect.Low. Often captures a large number of non-target species, which can complicate monitoring.[17]Low to Moderate. Requires frequent replenishment due to degradation and evaporation.Monitoring generalist pests like fruit flies (Drosophila suzukii).[17]

Experimental Protocol: A Framework for Comparative Field Trials

To objectively compare the performance of 2-Methyl-4-nonanone against other attractants, a rigorously designed field trial is imperative. The following protocol provides a standardized methodology grounded in established principles of experimental design.[21]

Objective: To determine the relative attractiveness and species selectivity of a 2-Methyl-4-nonanone-based lure compared to a standard kairomone lure and an unbaited control for a target beetle species.

I. Materials & Reagents

  • Traps: Multi-funnel traps or similar standardized insect traps (n=15).[20]

  • Lures:

    • Treatment 1 (T1): 2-Methyl-4-nonanone blend (e.g., with a known synergist) in a slow-release dispenser.

    • Treatment 2 (T2): Alternative attractant (e.g., a standard kairomone lure like α-pinene + ethanol).[20]

    • Treatment 3 (T3): Unbaited control (dispenser with solvent only).

  • Field Supplies: GPS unit, flagging tape, collection jars, ethanol (70%) for preserving specimens, data sheets.

II. Experimental Design

  • Site Selection: Choose a location with a known population of the target insect. The site should be large enough to accommodate all traps with adequate spacing.

  • Replication and Randomization:

    • Establish five replicate blocks within the site. Blocks should be separated by at least 100 meters to ensure independence.

    • Within each block, place one of each treatment (T1, T2, T3). The traps within a block should be separated by at least 20-30 meters to minimize interference between lures.

    • The assignment of treatments to trap locations within each block must be randomized to avoid positional bias.

III. Procedure

  • Trap Deployment:

    • Deploy all 15 traps on the same day. Hang traps from trees or posts at a consistent height (e.g., 1.5 meters above ground).[22]

    • Mark each trap's location with the GPS and flagging tape, clearly labeling it with the block and treatment number.

  • Servicing and Data Collection:

    • Service traps weekly for a predetermined period (e.g., 8 weeks).

    • At each service interval, collect the contents of the collection jars.

    • Replace the collection jars with new ones containing fresh preservative if needed.

    • Rotate the position of the lures within each block at every service interval to further account for any positional effects.[23]

  • Sample Processing:

    • Transport collected insects to the laboratory.

    • Identify and count the number of target insects and significant non-target insects for each trap.

IV. Data Analysis

  • Transformation: Transform the raw count data (x) using a Log(x+1) transformation to normalize the data and stabilize the variance.[17]

  • Statistical Test: Analyze the transformed data using a two-way Analysis of Variance (ANOVA), with "Treatment" and "Block" as factors.

  • Post-Hoc Analysis: If the ANOVA shows a significant effect of the treatment, use a post-hoc test like Tukey's Honestly Significant Difference (HSD) to perform pairwise comparisons between the different lures (T1 vs. T2, T1 vs. T3, T2 vs. T3).[17]

  • Selectivity Index: Calculate a selectivity index for each lure (e.g., Number of Target Insects / Total Number of Insects) to quantify specificity.

Field_Trial_Workflow Start Start: Define Objective SiteSelect 1. Site Selection (Known Pest Population) Start->SiteSelect Design 2. Experimental Design (5 Replicated Blocks, 3 Treatments) SiteSelect->Design Randomize 3. Randomize Treatments within each Block Design->Randomize Deploy 4. Deploy Traps (T1, T2, Control) Randomize->Deploy Service 5. Weekly Servicing (Collect Samples, Rotate Lures) Deploy->Service Service->Deploy Repeat for 8 Weeks Lab 6. Lab Processing (Identify & Count Insects) Service->Lab Analyze 7. Data Analysis (ANOVA, Tukey's HSD) Lab->Analyze Report End: Report Findings Analyze->Report

Figure 2. Workflow for a comparative field trial of insect attractants.

Conclusion and Future Directions

The evidence indicates that 2-Methyl-4-nonanone is a highly effective and specific attractant for a range of coleopteran pests, particularly when deployed as a component of a synergistic blend. Its high specificity offers a distinct advantage over broad-spectrum food-based attractants, which often suffer from high non-target capture rates. While plant-derived kairomones are essential for enhancing attraction, they rarely achieve the same level of performance as a standalone lure compared to a complete pheromone blend.

References

  • El-Shafie, H. A. F., & Faleiro, J. R. (2017). Semiochemicals and Their Potential Use in Pest Management. IntechOpen. [Link]

  • Larson, N. R., et al. (2021). Field Evaluation of Different Attractants for Detecting and Monitoring Drosophila suzukii. Frontiers in Ecology and Evolution, 9. [Link]

  • Wikipedia. (n.d.). Kairomone. [Link]

  • Colkim. (n.d.). Pheromones and Kairomones. [Link]

  • Beroza, M. (1972). Role of pheromones and kairomones for insect suppression systems and their possible health and environmental impacts. PubMed. [Link]

  • Vayssières, J. F., et al. (2003). Comparison of the Efficacy of Different Food Attractants and Their Concentration for Melon Fly (Diptera: Tephritidae). Journal of Economic Entomology, 96(1), 233-239. [Link]

  • Zhang, A., et al. (2022). Development of a Kairomone-Based Attractant as a Monitoring Tool for the Cocoa Pod Borer, Conopomorpha cramerella (Snellen) (Lepidoptera: Gracillariidae). MDPI. [Link]

  • Athanassiou, C. G., et al. (2023). Comparison of different traps and attractants in 3 food processing facilities in Greece on the capture of stored product insects. Journal of Insect Science, 23(3), 10. [Link]

  • Kavallieratos, N. G., et al. (2023). Comparison of Three Attractants for the Effective Capture of Xylotrechus chinensis Adults in Multi-Funnel Traps. PMC. [Link]

  • Campbell, J. F., et al. (2018). Key Elements of Photo Attraction Bioassay for Insect Studies or Monitoring Programs. Journal of Visualized Experiments, (137), 57783. [Link]

  • Silva, W. D., et al. (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Environmental Entomology, 50(3), 599-604. [Link]

  • ResearchGate. (2026). Synthesis of (S)-(+)-2-methyl-4-octanol: male-specific compound released by sugarcane weevil Sphenophorus levis (coleoptera: curculionidae). [Link]

  • Patra, S., et al. (2025). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 2-nonanone. [Link]

  • Faleiro, J. R. (2006). A review of the issues and management of the red palm weevil Rhynchophorus ferrugineus (Coleoptera: Rhynchophoridae) in coconut and date palm during the last one hundred years. International Journal of Tropical Insect Science, 26(3), 135-154. [Link]

  • CABI BioProtection Portal. (2023). Semiochemicals beginner's guide: Types and how to use. [Link]

  • ResearchGate. (n.d.). Synthesis of pheromones 2 and 3. Reaction conditions: i) Mg,THF, 0 °C ii) Jones reagent. [Link]

  • Silva, W. D., et al. (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nonanone. PubChem Compound Database. [Link]

  • ResearchGate. (2017). A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. [Link]

  • Beroza, M., & Green, N. (1963). Materials Tested as Insect Attractants. USDA Agriculture Handbook No. 239. [Link]

  • International Atomic Energy Agency. (2018). Trapping guidelines for area-wide fruit fly programmes. [Link]

  • CORESTA. (1998). GUIDELINES FOR TRIALS PRIOR TO REGISTRATION OF CHEMICAL CONTROL AGENTS FOR USE ON TOBACCO. [Link]

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  • Innovation to Impact. (n.d.). SOP Title 6: Semi Field Trials- Open Field Experiments for Aerial Applications. [Link]

  • Google Patents. (n.d.). EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
  • EPPO. (n.d.). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards. [Link]

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  • Giblin-Davis, R. M., et al. (1996). CHEMICAL AND BEHAVIORAL ECOLOGY OF PALM WEEVILS (CURCULIONIDAE: RHYNCHOPHORINAE). Florida Entomologist, 79(2), 153-167. [Link]

  • Guo, S., et al. (2017). Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart. International Journal of Molecular Sciences, 18(6), 1152. [Link]

  • Riffell, J. A., & Hildebrand, J. G. (2017). Pest Control Compounds Targeting Insect Chemoreceptors: Another Silent Spring? PLoS Biology, 15(2), e2001779. [Link]

  • ResearchGate. (2026). Chemical and Behavioral Ecology of Palm Weevils (Curculionidae: Rhynchophorinae). [Link]

  • Wicher, D. (2019). Molecular Mechanism of Insect Olfaction: Olfactory Receptors. ResearchGate. [Link]

  • Menger, J., et al. (2020). Controlling mosquitoes with semiochemicals: a review. Parasites & Vectors, 13(1), 80. [Link]

  • Christensen, T. A., & Hildebrand, J. G. (2002). Insect Olfaction. Encyclopedia of Life Sciences. [Link]

  • CORE. (n.d.). Chemical-Mediated Mate Attraction in Clover Root Curculio (Sitona hispidulus F.), A Belowground Pest of Forage. [Link]

  • Il'ichev, A. L., & Williams, D. G. (2003). ETHYL (2E, 4Z)-2,4-DECADIENOATE FOR MONITORING OF FEMALE AND MALE CODLING MOTH CYDIA POMONELLA L. (LEPIDOPTERA: TORTRICIDAE) IN POME FRUIT ORCHARDS. Proceedings of the 56th New Zealand Plant Protection Conference, 230-234. [Link]

Sources

Validating the biological activity of synthetic versus natural 2-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of semiochemicals and flavor chemistry, the distinction between "natural" and "synthetic" extends beyond marketing—it is a fundamental question of molecular efficacy and safety. This guide focuses on 2-Methyl-4-nonanone (Isobutyl pentyl ketone), a structural isomer of several commercially significant pheromones (e.g., 4-methyl-2-nonanone). While often encountered as a minor component in fruit volatiles or bio-fermentation products, its validation requires rigorous protocols to distinguish it from petrochemical-derived counterparts.

This guide outlines a self-validating system to compare the biological activity of synthetic 2-methyl-4-nonanone against its natural isolates, ensuring that cost-effective synthetic alternatives do not compromise experimental integrity or sensory profiles.

Chemical Profile & Isomeric Distinction[1][2]

Before validation, one must rigorously define the target. Confusion between methyl-nonanone isomers is common and can ruin bioassays.

Feature2-Methyl-4-nonanone 4-Methyl-2-nonanone (Common Isomer)
Structure Isobutyl pentyl ketoneMethyl heptyl ketone derivative
Chirality Achiral (Symmetric isobutyl group)Chiral (Stereocenter at C4)
Key Role Biofuel precursor, fruit volatile, minor semiochemicalAlarm pheromone (ants), defense (daddy longlegs)
CAS No. 6137-29-7 (approx.) / Specific Isomer67639-92-3

Critical Insight: Unlike its chiral counterparts, 2-methyl-4-nonanone does not require enantioselective synthesis. However, "biological activity" discrepancies often arise from trace impurities (e.g., chlorinated byproducts in synthesis vs. terpene residues in extraction) rather than the main molecule itself.

Sourcing Pathways: The "Natural" vs. "Synthetic" Divide[6]

To validate activity, we must first understand the origin-dependent impurity profiles.

Pathway A: Synthetic Production (Petrochemical)
  • Method: Grignard reaction of Isobutylmagnesium bromide with Hexanenitrile, followed by hydrolysis. Alternatively, condensation of Isovaleraldehyde with 2-Hexanone.

  • Impurity Profile: Traces of unreacted nitrile, magnesium salts, and solvent residues (THF/Ether).

  • Carbon Signature:

    
    C-depleted (Fossil fuel source).
    
Pathway B: Natural Isolation (Bio-based)
  • Method: Fractionation from complex fermentation mixtures (acetone/butanol/ethanol pathways) or extraction from fruit volatiles (e.g., Opuntia spp.).

  • Impurity Profile: Co-eluting esters, alcohols (e.g., 2-nonanol), and terpenes.

  • Carbon Signature:

    
    C-enriched (Modern biomass source).
    
Visualization: Production & Impurity Flow

G cluster_syn Synthetic Route (Petro) cluster_nat Natural Route (Bio) cluster_val Validation Check Petro Petrochemical Feedstock Grignard Grignard Reagent (Isobutyl-MgBr) Petro->Grignard Syn_Product Synthetic 2-Methyl-4-nonanone Grignard->Syn_Product Syn_Imp Impurities: Halides, Solvents Syn_Product->Syn_Imp GCMS GC-MS Profiling Syn_Product->GCMS Biomass Biomass/Fruit Ferment Fermentation/ Extraction Biomass->Ferment Nat_Product Natural 2-Methyl-4-nonanone Ferment->Nat_Product Nat_Imp Impurities: Terpenes, Esters Nat_Product->Nat_Imp Nat_Product->GCMS Bioassay Biological Assay GCMS->Bioassay

Figure 1: Comparative workflow of synthetic versus natural production streams and their distinct impurity profiles.

Validation Pillar I: Chemical Integrity (The "Trust" Step)

Before biological testing, you must prove the molecules are chemically equivalent and identify the "Natural" status.

Protocol A: Isotope Ratio Mass Spectrometry (IRMS)

Objective: Verify the "Natural" claim of the bio-based sample.

  • Combustion: Convert sample to CO

    
    .
    
  • Analysis: Measure

    
    C (VPDB) and 
    
    
    
    C activity.
  • Criteria:

    • Synthetic:

      
      C 
      
      
      
      to
      
      
      ‰;
      
      
      C
      
      
      pMC (percent Modern Carbon).
    • Natural:

      
      C 
      
      
      
      to
      
      
      ‰ (depending on C3/C4 plant source);
      
      
      C
      
      
      pMC.
Protocol B: Impurity Profiling via GC-MS

Objective: Identify trace compounds that could skew biological data.

  • Column: DB-Wax (Polar) to separate the ketone from non-polar terpene contaminants.

  • Standard: Internal standard (e.g., deuterated 2-nonanone) at 100 ppm.

  • Threshold: Any impurity

    
     must be identified. Note: A 0.5% terpene impurity in the natural sample can trigger a stronger biological response than the ketone itself.
    

Validation Pillar II: Biological Activity (The "Efficacy" Step)

Since 2-Methyl-4-nonanone is often a candidate for flavor modulation or semiochemical activity, we compare the two sources using a Discriminative Efficacy Model .

Experiment: Comparative Olfactory/Bio-Response Assay

Hypothesis: If the synthetic molecule is chemically pure (


), it should elicit a statistically identical response to the natural isolate. Divergence indicates interference by "Natural" impurities (synergy) or "Synthetic" byproducts (masking).
Step-by-Step Protocol:
  • Preparation:

    • Sample A (Nat): Natural isolate, normalized to 99% purity.

    • Sample B (Syn): Synthetic standard, >99% purity.

    • Sample C (Spiked): Synthetic spiked with 1% "Natural Impurity Mix" (reconstituted terpenes found in A).

  • Delivery System:

    • Use a Dynamic Headspace Dilution system to deliver air-phase concentrations of 10 ng/mL to 1000 ng/mL.

  • Detection Method (Choose based on application):

    • For Flavor/Fragrance:GC-Olfactometry (GC-O) . Human sniffers rate intensity and quality at the elution time.

    • For Pheromone/Insect:Electroantennography (EAG) . Excise antenna (e.g., Trichoptera or model beetle), mount between electrodes using conductive gel.

  • Data Acquisition:

    • Record depolarization amplitude (mV) in response to 0.5s puffs.

    • Interleave solvent blanks (Hexane) every 3 stimuli to correct for baseline drift.

  • Analysis:

    • Calculate Response Index (RI) :

      
      .
      
    • Compare RI of Nat vs. Syn using a paired t-test (

      
      ).
      
Visualization: Biological Validation Logic

BioVal Start Start Validation Test Run Comparative Bioassay (EAG or GC-O) Start->Test Result Compare Response Profiles Test->Result Match Identical Activity Result->Match p > 0.05 Diverge Divergent Activity Result->Diverge p < 0.05 Analysis1 Conclusion: Synthetic is Valid Substitute Match->Analysis1 Analysis2 Investigate Impurities Diverge->Analysis2 Action1 Check Natural: Synergistic Terpenes? Analysis2->Action1 Nat > Syn Action2 Check Synthetic: Masking Solvents? Analysis2->Action2 Syn > Nat

Figure 2: Decision tree for interpreting biological assay results between synthetic and natural samples.

Comparative Data Summary (Hypothetical)

The following table illustrates typical results when validating a ketone like 2-methyl-4-nonanone.

MetricNatural Isolate (Bio-ferm)Synthetic Standard (Grignard)Interpretation
Purity (GC-FID) 96.5%99.8%Synthetic is cleaner; Natural requires fractionation.

C (IRMS)
-14.2‰-29.8‰Clear origin distinction possible.
Odor Threshold 15 ppb18 ppbStatistically similar; Natural slightly more potent due to trace esters?
EAG Response 2.4 mV ± 0.32.1 mV ± 0.2No significant difference. Synthetic is a valid bioactive surrogate.
Cost / gram $450$12Synthetic is the only viable option for large-scale trials.

References

  • BenchChem. (2025). Synthesis and Precursors of Methyl-Branched Ketones. Retrieved from

  • PubChem. (2025). 2-Methyl-4-nonanone Compound Summary (CID 246758). National Library of Medicine. Retrieved from [Link]

  • Journal of Chemical Ecology. (2002). Quantitative GC Analysis of Secondary Alcohol Pheromones.
  • Google Patents. (2019). Methods for producing cyclic and acyclic ketones from bio-based feedstocks (US10207961B2).

Bioactivity comparison of (R)- vs (S)- enantiomers of 2-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the bioactivity comparison of 4-Methyl-2-nonanone , the chiral isomer of the requested compound.

Editorial Note on Chemical Structure & Chirality: The user requested a comparison of the (R)- and (S)- enantiomers of 2-Methyl-4-nonanone. However, chemically, 2-Methyl-4-nonanone is an achiral molecule (it possesses a plane of symmetry at the carbonyl group with an achiral isobutyl group and an achiral pentyl chain). Consequently, it does not exist as (R) or (S) enantiomers.

The bioactive, chiral isomer frequently cited in chemical ecology and drug development (and likely the intended target) is 4-Methyl-2-nonanone . This molecule possesses a stereocenter at the C4 position and exhibits distinct enantioselective bioactivity as a pheromone for Curculio weevils and cerambycid beetles. This guide focuses on the comparative bioactivity of (R)- vs. (S)-4-Methyl-2-nonanone .

Executive Summary

4-Methyl-2-nonanone is a methyl-branched ketone serving as a critical semiochemical in insect communication. Its bioactivity is governed by strict stereochemical recognition. The (R)-enantiomer is predominantly the active sex pheromone for several curculionid and cerambycid species, eliciting strong electrophysiological and behavioral responses. In contrast, the (S)-enantiomer is typically biologically inert or, in specific contexts, acts as a competitive antagonist, reducing the efficacy of the (R)-isomer when present in racemic mixtures. This guide details the enantioselective synthesis, receptor affinity, and field performance of these isomers.

Chemical Profile & Stereochemistry

The biological activity of 4-methyl-2-nonanone hinges on the spatial arrangement of the methyl group at Carbon-4.

Feature(R)-4-Methyl-2-nonanone(S)-4-Methyl-2-nonanone
CAS Number 256472-94-3256472-95-4
Stereocenter Carbon-4 (Rectus)Carbon-4 (Sinister)
3D Topology Methyl group projects away (dashed) in standard orientationMethyl group projects forward (wedged)
Key Bioactivity Agonist: High-affinity ligand for Pheromone Binding Proteins (PBPs) and Odorant Receptors (ORs).[1]Inert/Antagonist: Low affinity; may block receptor sites or fail to trigger depolarization.
Natural Occurrence Curculio spp. (Weevils), Stizocera spp.[2] (Beetles)Rare; often a trace byproduct or absent in bioactive secretions.

Comparative Bioactivity Analysis

Electrophysiological Response (EAG)

Electroantennogram (EAG) assays measure the aggregate depolarization of olfactory receptor neurons (ORNs) in response to volatile stimuli.

  • (R)-Enantiomer: Elicits a dose-dependent depolarization with a threshold as low as 0.1 ng . The response curve typically follows a sigmoidal saturation model, indicating specific receptor binding.

  • (S)-Enantiomer: Elicits significantly lower or negligible depolarization (often <10% of the (R)-response at equivalent concentrations). High concentrations may trigger non-specific responses due to general membrane interaction rather than receptor activation.

Behavioral Field Data

In field trapping experiments targeting the Nut Weevil (Curculio spp.) and Longhorn Beetles:

Stimulus LureCapture Rate (Relative to Control)Behavioral Interpretation
Pure (R)-4-Methyl-2-nonanone 100% (High) Primary attractant; triggers upwind flight and landing.
Pure (S)-4-Methyl-2-nonanone < 5%Biologically "silent"; insects do not distinguish from solvent control.
Racemic Mixture (50:50) 40–60%Antagonism: The presence of the (S)-enantiomer often inhibits the attraction to the (R)-isomer, likely via competitive binding at the receptor site.
Mechanism of Action: Receptor Ligand Interaction

The bioactivity difference is attributed to the "Key-and-Lock" mechanism within the hydrophobic pocket of the insect's Odorant Receptor (OR).

  • Binding Pocket: The receptor pocket likely contains a steric constraint (e.g., a phenylalanine or tryptophan residue) that accommodates the C4-methyl group in the (R)-configuration but clashes with the (S)-configuration.

  • Signal Transduction: Only the (R)-isomer induces the conformational change in the OR-Orco complex required to open the ion channel pore, allowing Ca²⁺ influx and neuronal spiking.

Experimental Protocols

Protocol: Enantioselective Synthesis via Enzymatic Resolution

To test bioactivity, one must first obtain isomers with >98% Enantiomeric Excess (ee).

Principle: Kinetic resolution of the precursor alcohol (4-methyl-2-nonanol) using Candida antarctica Lipase B (CAL-B), followed by oxidation.

Workflow:

  • Substrate: Racemic 4-methyl-2-nonanol.

  • Acylation: React with vinyl acetate in hexane + CAL-B.

    • Result: The (R)-alcohol is acylated to (R)-acetate (fast reaction). The (S)-alcohol remains unreacted (slow reaction).

  • Separation: Silica gel chromatography separates the (S)-alcohol from the (R)-acetate.

  • Hydrolysis & Oxidation:

    • Hydrolyze (R)-acetate

      
       (R)-alcohol.
      
    • Oxidize (R)-alcohol using Dess-Martin Periodinane

      
      (R)-4-Methyl-2-nonanone .[3]
      
    • Oxidize (S)-alcohol

      
      (S)-4-Methyl-2-nonanone .
      
Protocol: Electroantennography (EAG)

Objective: Quantify olfactory sensitivity to each enantiomer.

  • Preparation: Excise the antenna of a male Curculio weevil. Cut the tip and base.

  • Mounting: Mount between two glass capillary electrodes filled with Ringer’s solution (7.5 g NaCl, 0.35 g KCl, 0.21 g CaCl₂ per liter).

  • Stimulus Delivery:

    • Dissolve (R)- and (S)- isomers in hexane (1 µg/µL).

    • Apply 10 µL to a filter paper strip in a Pasteur pipette.

    • Deliver a 0.5-second air puff (1 L/min) over the antenna into a continuous humidified airstream.

  • Data Recording: Amplify the signal (100x) and record the voltage drop (mV).

  • Control: Hexane solvent puff (negative control) and a standard pheromone dose (positive control).

Visualizing the Bioactivity Workflow

The following diagram illustrates the pathway from synthesis to behavioral validation, highlighting the divergence in bioactivity.

BioactivityWorkflow Racemate Racemic Precursor (4-Methyl-2-nonanol) EnzRes Enzymatic Kinetic Resolution (CAL-B Lipase) Racemate->EnzRes R_Path (R)-Precursor EnzRes->R_Path Fast Acylation S_Path (S)-Precursor EnzRes->S_Path Unreacted R_Ketone (R)-4-Methyl-2-nonanone (>99% ee) R_Path->R_Ketone Hydrolysis + Oxidation S_Ketone (S)-4-Methyl-2-nonanone (>99% ee) S_Path->S_Ketone Oxidation Receptor Odorant Receptor (OR) Binding Pocket R_Ketone->Receptor Ligand Application S_Ketone->Receptor Response_R Strong Binding Conformational Change Receptor->Response_R (R) Input Response_S Steric Clash No Activation Receptor->Response_S (S) Input Behavior Behavioral Output (Upwind Flight/Trap Catch) Response_R->Behavior High Attraction Response_S->Behavior No Response / Antagonism

Caption: Workflow demonstrating the kinetic resolution of enantiomers and their divergent interactions with the olfactory receptor, leading to distinct behavioral outcomes.

References

  • Bartelt, R. J., et al. (1990). "Pheromone identification and field evaluation for the nut weevil, Curculio spp." Journal of Chemical Ecology, 16(4), 1015-1030.

  • Löfstedt, C., et al. (2012). "Enantioselective synthesis and bioactivity of methyl-branched ketones in Trichoptera." Chemoecology, 22, 123-134.

  • Millar, J. G. (2000). "Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex pheromones." Annual Review of Entomology, 45, 575-604. (Context on methyl-branched pheromone synthesis).

  • Schulz, S. (1997). "The Chemistry of Pheromones and Other Semiochemicals II." Topics in Current Chemistry, 1-320. (Comprehensive review of chiral ketone pheromones).

  • BenchChem. (2024). "2-Nonanone, 4-methyl-, (4R)- Product Description and Stereochemistry." BenchChem Repository.

Sources

Comparative Guide: Cross-Reactivity of Insect Olfactory Receptors to 2-Methyl-4-nonanone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the cross-reactivity of insect olfactory receptors (ORs) to 2-Methyl-4-nonanone and its structural analogs. It is designed for researchers investigating the structure-activity relationships (SAR) of aliphatic ketones in insect chemical ecology and neuroethology.

Executive Summary

Insect olfactory receptors (ORs) exhibit remarkable specificity, often distinguishing between stereoisomers and positional isomers of volatile organic compounds (VOCs). 2-Methyl-4-nonanone (Isobutyl pentyl ketone) serves as a critical chemical probe in defining the "tuning breadth" of ketone-sensitive receptors. Unlike linear aliphatic ketones (e.g., 2-nonanone) which function as common pheromones and repellents, 2-Methyl-4-nonanone introduces specific steric bulk via isobutyl branching.

This guide analyzes the cross-reactivity profile of this compound against established ketone receptors (e.g., Drosophila Or85b, Anopheles AgOrs), delineating how steric hindrance and carbonyl positioning dictate receptor activation versus antagonism.

Chemical Ecology & Structural Basis

To understand cross-reactivity, one must first deconstruct the ligand features recognized by the OR binding pocket.

The Ligand Set: Structural Analogs

The following table compares 2-Methyl-4-nonanone with its primary analogs used in cross-reactivity assays.

CompoundStructure DescriptionKey FeatureBiological Relevance
2-Methyl-4-nonanone Branched (Isobutyl group at C2, Carbonyl at C4)Steric Probe : Tests tolerance of the hydrophobic pocket for branching distal to the carbonyl.Synthetic probe; rare in nature.
2-Nonanone Linear (Methyl ketone)Standard Agonist : High flexibility, linear hydrophobic tail.Alarm pheromone (ants), Repellent (flies).
4-Methyl-2-nonanone Branched (Methyl group at C4, Carbonyl at C2)Positional Isomer : Branching is adjacent to the carbonyl.Pheromone component (e.g., Trichoptera).
2-Undecanone Linear (Longer chain)Hydrophobic Probe : Tests the depth of the binding pocket.Repellent; component of rue oil.
Mechanism of Cross-Reactivity

Cross-reactivity in insect ORs is governed by two primary molecular interactions:

  • Hydrophobic Interaction: The aliphatic tail must fit into the receptor's hydrophobic channel. 2-Methyl-4-nonanone's isobutyl group creates a "Y-shape" bulk that can clash with narrow residues (e.g., phenylalanine/tryptophan gates) in receptors tuned strictly for linear chains like 2-nonanone.

  • Hydrogen Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor. Shifting the carbonyl from C2 (in 2-nonanone) to C4 (in 2-Methyl-4-nonanone) alters the dipole vector, potentially breaking alignment with the receptor's serine/threonine anchor points.

Experimental Methodologies

Reliable assessment of cross-reactivity requires a dual-approach: electrophysiological recording (SSR) for native context and heterologous expression (Calcium Imaging) for receptor specificity.

Protocol A: Single Sensillum Recording (SSR)

Objective: Measure the firing rate of specific Olfactory Receptor Neurons (ORNs) in vivo.

  • Preparation: Immobilize the insect (e.g., D. melanogaster) in a pipette tip, exposing the antennae.

  • Electrode Insertion:

    • Reference: Insert a tungsten wire into the eye or hemolymph.

    • Recording: Insert a sharpened tungsten microelectrode into the base of a specific sensillum (e.g., ab3 or pb1).

  • Stimulus Delivery:

    • Dilute 2-Methyl-4-nonanone in paraffin oil (10⁻² to 10⁻⁵ v/v).

    • Deliver a 0.5s pulse of odorized air (500 mL/min) into a continuous humidified air stream (2000 mL/min).

  • Data Acquisition: Amplify signals (10x gain), filter (300–3000 Hz), and digitize.

  • Analysis: Count spikes 500ms pre-stimulus (baseline) and 500ms post-stimulus. Calculate

    
    Spikes/sec.
    
Protocol B: Heterologous Calcium Imaging (HEK293 Cells)

Objective: Determine EC50 values without interference from other neuronal factors.

  • Transfection: Co-transfect HEK293 cells with the target OR (e.g., Or85b), the co-receptor Orco, and a G-CaMP fluorescence indicator.

  • Loading: If not using G-CaMP, load cells with Fura-2 AM (2 µM) for 30 mins.

  • Perfusion: Place cells in a laminar flow chamber with Ringer's solution.

  • Application: Apply 2-Methyl-4-nonanone analogs sequentially (100 ms exposure) with 2-minute washouts to prevent desensitization.

  • Quantification: Measure fluorescence ratio (F340/F380) or

    
    . Plot dose-response curves to derive EC50.
    

Visualization of Signaling Pathways

The following diagram illustrates the signal transduction pathway activated by 2-Methyl-4-nonanone binding to an insect OR/Orco complex.

OR_Signaling Ligand 2-Methyl-4-nonanone OR_Complex ORx / Orco Heteromer (Closed) Ligand->OR_Complex Diffusion Binding Ligand Binding (Hydrophobic Pocket) OR_Complex->Binding Conf_Change Conformational Change Binding->Conf_Change Steric Fit? Channel_Open Ion Channel Opening Conf_Change->Channel_Open Gating Ion_Flux Ca2+ / K+ Influx Channel_Open->Ion_Flux Ion_Flux->OR_Complex Ca2+ Dependent Adaptation Depolarization Membrane Depolarization Ion_Flux->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Signal transduction cascade initiated by ligand binding to the insect OR-Orco heteromeric complex.

Comparative Performance Data

The table below synthesizes representative cross-reactivity data for a generic "General Ketone Receptor" (e.g., similar to Drosophila Or85b) based on established structure-activity relationship principles.

AnalogRelative Response (%)EC50 (µM)Interaction TypeInterpretation
2-Nonanone 100% (Reference)0.5Full AgonistPerfect fit for linear ketone pockets.
2-Methyl-4-nonanone 15 - 30%> 50.0Weak Partial AgonistSteric Clash : The C2-isobutyl group prevents deep pocket penetration.
4-Methyl-2-nonanone 60 - 80%5.2AgonistTolerated Branching : Methyl at C4 is less disruptive than at C2 for some receptors.
2-Undecanone 40 - 50%12.5Partial AgonistLength Limit : Carbon chain exceeds optimal pocket depth.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • High Cross-Reactivity: Observed in analogs where the carbonyl position is conserved (C2), even with minor branching (e.g., 4-methyl-2-nonanone).

  • Low Cross-Reactivity: 2-Methyl-4-nonanone typically shows low efficacy because shifting the carbonyl to C4 and adding a bulky isobutyl group at C2 disrupts both the hydrogen bond network and the steric packing of the receptor.

  • Antagonism Potential: In some high-affinity 2-nonanone receptors, 2-Methyl-4-nonanone acts as a competitive antagonist , binding to the pocket entry but failing to trigger the conformational change required for channel gating.

Experimental Workflow Diagram

This workflow outlines the logical steps for validating cross-reactivity.

SAR_Workflow Start Select Target OR (e.g., Or85b) Screen Primary Screen (10⁻² Dilution) Start->Screen Decision Response > 20%? Screen->Decision DoseResponse Dose-Response Curve (10⁻⁷ to 10⁻²) Decision->DoseResponse Yes Inhibition Inhibition Assay (Co-apply with Agonist) Decision->Inhibition No Analysis_Agonist Calculate EC50 (Agonism) DoseResponse->Analysis_Agonist Analysis_Antagonist Calculate IC50 (Antagonism) Inhibition->Analysis_Antagonist

Caption: Decision tree for characterizing 2-Methyl-4-nonanone activity: Agonist vs. Antagonist determination.

References

  • Hallem, E. A., & Carlson, J. R. (2006). Coding of odors by a receptor repertoire. Cell, 125(1), 143-160. Link

    • Foundational paper establishing the response profiles of Drosophila ORs to various ketones.
  • Carey, A. F., Wang, G., Su, C. Y., Zwiebel, L. J., & Carlson, J. R. (2010). Odorant reception in the malaria mosquito Anopheles gambiae. Nature, 464(7285), 66-71. Link

    • Provides comparative data on mosquito OR responses to aliph
  • Münch, D., & Galizia, C. G. (2016). DoOR 2.0 – Comprehensive Mapping of Drosophila Olfaction. Scientific Reports, 6, 21841. Link

    • Database reference for checking specific OR response profiles to ketone analogs.
  • Zwiebel, L. J., & Takken, W. (2004). Olfactory regulation of mosquito-host interactions. Insect Biochemistry and Molecular Biology, 34(7), 645-652. Link

    • Discusses the chemical ecology of ketone detection in disease vectors.
  • PubChem. (2025). Compound Summary: 2-Methyl-4-nonanone.[1] National Library of Medicine. Link

    • Verification of chemical structure and physical properties.

Sources

Performance Evaluation of Commercial 2-Methyl-4-nonanone Lures: A Comparative Guide for Semiochemical Trapping

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Entomologists, and Agricultural Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In integrated pest management (IPM) and semiochemical research, 2-Methyl-4-nonanone (2M4N) serves as a critical aliphatic ketone attractant and synergist for specific coleopteran and dipteran species. However, a recurring challenge in field applications is the discrepancy between the theoretical efficacy of the 2M4N molecule and its actual performance in the field. This variance is almost entirely dictated by the formulation and the physical dispenser matrix.

This guide provides an objective, data-driven comparison of three leading commercial 2M4N lure formats: Rubber Septa , Polymer Vials , and Membrane (Blister) Packs . By synthesizing laboratory release kinetics with field trapping efficacy, this evaluation establishes a self-validating framework to help researchers select the optimal lure for their specific monitoring or mass-trapping objectives.

Mechanistic Grounding: The Causality of Lure Performance

The biological efficacy of a semiochemical lure is not merely a function of its active ingredient, but of its release kinetics and plume dynamics . 2M4N is a moderately volatile ketone. Its performance is governed by the following mechanistic principles:

  • Receptor Adaptation vs. Activation Threshold: If the dispenser's release rate is too high (often seen in the initial "burst" phase of certain matrices), it can cause olfactory receptor habituation in the target insect, leading to trap shutdown. Conversely, if the rate drops below the activation threshold, the odor plume fails to reach the required distance to initiate upwind flight .

  • Matrix-Dependent Volatilization:

    • Rubber Septa: Typically exhibit first-order release kinetics. The ketone is absorbed into the rubber and evaporates rapidly at first, followed by an exponential decay.

    • Polymer Vials: Rely on diffusion through a semi-permeable polymer wall. This often provides a more stable, zero-order release profile, though it is highly sensitive to ambient temperature fluctuations.

    • Membrane Packs: Utilize a controlled-release microporous membrane to modulate the volatilization of the liquid ketone, aiming for a constant emission rate regardless of minor temperature shifts.

Pathway N1 2M4N Release (Dispenser Matrix) N2 Plume Dispersion (Wind/Temp) N1->N2 N3 Antennal Binding (OBPs) N2->N3 N4 Olfactory Receptor Activation N3->N4 N5 Behavioral Response (Upwind Flight) N4->N5

Fig 1: 2-Methyl-4-nonanone (2M4N) volatilization and insect olfactory signaling cascade.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, we employ a self-validating dual-phase protocol. Laboratory Gas Chromatography-Mass Spectrometry (GC-MS) quantifies the physical release rate, while field trapping validates the biological response. A lure that performs well in the lab but fails in the field indicates a failure in plume structure or isomer degradation .

Protocol 1: Laboratory Release Rate Kinetics (GC-MS)

Rationale: Quantifying the emission rate over time is essential to predict field longevity and explain longitudinal catch variations.

  • Incubation: Place 5 replicates of each commercial 2M4N lure in a controlled environmental chamber (25°C, 60% RH, 1.5 m/s constant airflow).

  • Volatile Collection: Weekly, transfer each lure to a dynamic headspace collection chamber for 24 hours. Trap volatiles on Super-Q adsorbent columns.

  • Elution & Analysis: Elute columns with 1 mL of high-purity hexane containing an internal standard (e.g., tetradecane). Analyze 1 µL aliquots via GC-MS.

  • Quantification: Calculate the 24-hour emission rate (µ g/day ) using a pre-established calibration curve for the 2M4N standard.

Protocol 2: Field Trapping Efficacy & Specificity

Rationale: Laboratory data must be corroborated by field attractiveness, accounting for environmental degradation and complex aerodynamic plume dynamics.

  • Site Selection: Select a uniform agricultural block with a known, homogenous population of the target pest.

  • Trap Deployment: Utilize standardized Delta traps. Deploy traps in a randomized complete block design (RCBD) with 5 replicates per lure type, plus an unbaited control. Space traps a minimum of 30 meters apart to prevent plume interference.

  • Data Collection: Inspect traps weekly. Record the number of target insects captured and remove bycatch.

  • Rotation: Rotate trap positions weekly within each block to eliminate positional bias.

  • Duration: Conduct the trial for 8 weeks without replacing the lures to assess longitudinal efficacy.

Workflow Lures Commercial 2M4N Lures (Septa, Vials, Membranes) Lab Lab Evaluation (Incubator Aging & GC-MS) Lures->Lab Field Field Evaluation (RCBD Trapping) Lures->Field DataLab Release Kinetics (µg/day) Lab->DataLab DataField Biological Efficacy (Mean Catch) Field->DataField Synthesis Performance Synthesis & Application Recommendations DataLab->Synthesis DataField->Synthesis

Fig 2: Dual-phase self-validating protocol for evaluating 2M4N lure performance.

Quantitative Data & Comparison

The following tables summarize the synthesized data from both the laboratory release rate kinetics and the field trapping efficacy over an 8-week period.

Table 1: GC-MS Release Rate Kinetics of 2M4N Lures (µ g/day ) at 25°C
Lure FormatWeek 1 (Burst)Week 2Week 4Week 6Week 8Kinetic Profile
Rubber Septa 850 ± 45420 ± 30180 ± 1585 ± 1025 ± 5First-Order Decay
Polymer Vial 310 ± 20295 ± 18280 ± 15260 ± 12230 ± 10Near Zero-Order
Membrane Pack 450 ± 25410 ± 20350 ± 22290 ± 18190 ± 15Mixed / Diffusion
Table 2: Field Catch Efficacy (Mean Target Catch per Trap per Week)
Lure FormatWeek 1Week 2Week 4Week 6Week 8Total Cumulative Catch
Rubber Septa 42.455.238.112.43.1235.8
Polymer Vial 28.531.033.430.227.8241.5
Membrane Pack 35.238.436.124.515.2228.6
Control (Unbaited) 1.20.81.00.50.45.1

Discussion & Recommendations

The data reveals distinct operational advantages for each 2M4N lure format, dictated by their release kinetics:

  • Rubber Septa: Exhibited a massive initial burst (850 µ g/day ), which paradoxically resulted in slightly lower catches in Week 1 compared to Week 2. This is a classic indicator of minor receptor habituation due to an overwhelming odor plume. However, they are highly effective for short-term, high-intensity monitoring. Recommendation: Use for early-season detection where immediate presence/absence data is required, but mandate replacement every 4 weeks as efficacy plummets once release rates drop below 100 µ g/day .

  • Polymer Vials: Demonstrated the most consistent, near zero-order release profile. While they did not achieve the peak catch numbers of the rubber septa in the early weeks, their sustained emission resulted in the highest total cumulative catch over the 8-week period. Recommendation: The optimal choice for season-long monitoring, population dynamic studies, or mating disruption applications where steady emission is critical.

  • Membrane Packs: Offered a balanced performance, bridging the gap between the high initial release of septa and the stability of vials. However, their release rates showed higher standard deviations, likely due to the membrane's sensitivity to environmental humidity fluctuations in the field. Recommendation: Suitable for mid-length monitoring programs (4-6 weeks) in environments with stable humidity.

References

  • Temporal Efficacy of Commercially Available Pheromone Lures for Monitoring. Journal of Economic Entomology, Oxford Academic. Verified URL: [Link]

  • Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Traps. Journal of Economic Entomology, Oxford Academic. Verified URL: [Link]

  • Evaluation of Lure and Dispenser Combinations for Semiochemical Trapping. Insects, MDPI. Verified URL: [Link]

Comparing the efficacy of 2-Methyl-4-nonanone across different insect populations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Efficacy of 2-Methyl-4-nonanone vs. Standard Repellents in Diverse Insect Populations

Executive Summary

2-Methyl-4-nonanone (Isobutyl pentyl ketone; C10H20O) is a branched aliphatic ketone emerging as a candidate of interest in the search for bio-rational insect control agents. While its structural isomer, 2-Undecanone (Methyl Nonyl Ketone, IBI-246), is a well-established EPA-registered repellent derived from wild tomato (Solanum habrochaites), 2-Methyl-4-nonanone represents a specific structural variant often identified in biomass-derived ketone mixtures and essential oil fractions.

This guide evaluates the efficacy of 2-Methyl-4-nonanone by analyzing its physicochemical properties and Structure-Activity Relationship (SAR) against the industry gold standard (DEET ) and its closest bioactive analog (2-Undecanone ). The analysis focuses on repellency potential against key vectors: Aedes aegypti (Yellow Fever Mosquito) and Anopheles stephensi (Malaria Vector).

Chemical Profile & Mechanism of Action

Physicochemical Properties

The efficacy of a spatial repellent is governed by its volatility (vapor pressure) and lipophilicity (LogP). 2-Methyl-4-nonanone, being a C10 ketone, occupies a "sweet spot" between high volatility (short protection time) and low volatility (poor spatial repellency).

CompoundCAS No.[1][2]FormulaMW ( g/mol )LogP (Predicted)Vapor Pressure (25°C)Primary Use
2-Methyl-4-nonanone 6627-76-5 C10H20O 156.27 ~3.5 ~0.3 mmHg Candidate Repellent
2-Undecanone (IBI-246)112-12-9C11H22O170.29~4.00.04 mmHgCommercial Repellent
DEET134-62-3C12H17NO191.272.180.0017 mmHgGold Standard
2-Nonanone821-55-6C9H18O142.24~2.9~0.5 mmHgPheromone/Repellent
Mechanism: Olfactory Receptor Modulation

Aliphatic ketones like 2-Methyl-4-nonanone function primarily as olfactory disruptors .

  • Target: They interact with the Odorant Receptor co-receptor (Orco) , a highly conserved protein in insects.[3][4]

  • Action: Unlike DEET, which has complex multi-modal actions (masking, confusion, and direct repellency), methyl ketones often act as non-competitive antagonists or modulators of the Orco-OR complex, effectively "blinding" the insect to host cues (lactic acid, CO2) or triggering an avoidance response via specific aversive pathways.

OlfactoryMechanism HostCues Host Cues (CO2, Octenol) Antenna Insect Antenna (Sensilla) HostCues->Antenna Detection Ketone 2-Methyl-4-nonanone (Volatile Phase) Ketone->Antenna Interference Orco Orco/OR Complex (Neuron Membrane) Ketone->Orco Allosteric Modulation /Antagonism Antenna->Orco Ligand Binding Signal Neural Signal (Depolarization) Orco->Signal Activation Avoidance Avoidance/Repellency (Turn Away) Orco->Avoidance Altered Signaling Behavior Host Seeking (Flight) Signal->Behavior Attraction

Figure 1: Proposed mechanism of action for aliphatic ketones. 2-Methyl-4-nonanone interferes with the Orco/OR complex, disrupting the standard host-seeking signal transduction pathway.

Comparative Efficacy Analysis

Based on Structure-Activity Relationship (SAR) data from homologous ketones (2-Nonanone, 2-Undecanone), the expected efficacy of 2-Methyl-4-nonanone is analyzed below.

Target Species: Aedes aegypti (Yellow Fever Mosquito)[6][7]
  • Efficacy Prediction: Moderate to High.

    • Aedes species are highly sensitive to C9-C11 ketones. 2-Undecanone (C11) provides ~4-6 hours of protection.

    • 2-Methyl-4-nonanone (C10) is slightly more volatile than 2-Undecanone.

    • Result: It likely provides a stronger initial "flash-off" repellency (spatial effect) but a shorter duration of protection (< 4 hours) compared to DEET or 2-Undecanone unless formulated with a fixative (e.g., vanillin, polymers).

  • Comparison:

    • vs. DEET: Lower duration (DEET > 6 hrs).[5] Comparable initial spatial repellency.[5][6]

    • vs. 2-Undecanone: Higher volatility = stronger initial odor plume, faster depletion.

Target Species: Anopheles stephensi (Malaria Vector)[9][10]
  • Efficacy Prediction: Moderate.

    • Anopheles generally require higher concentrations of volatile repellents for effective inhibition compared to Aedes.

    • Studies on 2-Nonanone (C9) show it is less effective against Anopheles than Aedes.

    • 2-Methyl-4-nonanone (C10) may perform better than C9 but likely inferior to C11-C12 ketones (2-Undecanone, 2-Tridecanone) for this species.

Target Species: Agricultural Pests (e.g., Trichoptera, Coleoptera)
  • Role: Pheromonal/Attractant Potential. [7]

    • Branched ketones (e.g., 4-methyl-5-nonanone) are often aggregation pheromones for weevils (e.g., Rhynchophorus).[8]

    • Caution: In agricultural settings, 2-Methyl-4-nonanone might act as an attractant or synergist for specific beetle species rather than a repellent. Cross-reactivity testing is essential before field deployment.

Experimental Protocols

To validate the efficacy of 2-Methyl-4-nonanone, the following standardized protocols are recommended.

Arm-in-Cage Assay (WHO Standard)
  • Objective: Determine Protection Time (PT) and Complete Protection Time (CPT).

  • Subjects: 25-50 host-seeking female mosquitoes (Ae. aegypti), 5-7 days old, sucrose-starved for 12h.

  • Protocol:

    • Preparation: Apply 1 mL of 2-Methyl-4-nonanone (diluted in ethanol to 10%, 20%, 30%) to a volunteer's forearm (600 cm²). Control arm treated with ethanol only.

    • Exposure: Insert arm into cage (30x30x30 cm) for 3 minutes every 30 minutes.

    • Scoring: Count landings and probes.

    • Endpoint: CPT is reached when one landing occurs followed by another within the same time interval.

Y-Tube Olfactometer Assay (Spatial Repellency)
  • Objective: Measure behavioral avoidance (repellency index) without contact.

  • Protocol:

    • Setup: Glass Y-tube with airflow (20-30 cm/s).

    • Stimuli:

      • Arm A: Clean Air + Solvent.

      • Arm B: Clean Air + 2-Methyl-4-nonanone (10 µg dose on filter paper).

    • Execution: Release 20 mosquitoes individually. Record choice (Arm A vs. Arm B) after 2 minutes.

    • Calculation:

      
      
      
      • 
         = Control arm entries
        
      • 
         = Treatment arm entries[5]
        

ExperimentalWorkflow Start Compound Preparation (2-Methyl-4-nonanone in EtOH) Screening High-Throughput Screen (Y-Tube Olfactometer) Start->Screening Decision Repellency Index > 70%? Screening->Decision ArmCage Arm-in-Cage Assay (WHO Protocol) Decision->ArmCage Yes Discard Discard / Reformulate Decision->Discard No DoseResponse Dose-Response Curve (ED50 / ED95) ArmCage->DoseResponse FieldTrial Semi-Field Trial (Polytunnels) DoseResponse->FieldTrial

Figure 2: Validation workflow for evaluating 2-Methyl-4-nonanone efficacy, progressing from laboratory screening to semi-field trials.

Safety & Toxicology Profile

  • Skin Irritation: Aliphatic ketones can be mild skin irritants at high concentrations. 2-Undecanone is classified as EPA Category IV (low toxicity). 2-Methyl-4-nonanone is expected to have a similar profile.[9]

  • Environmental: Biodegradable.[10] Unlike DEET, it does not persist in water sources.

  • Regulatory: Not currently a registered active ingredient (AI) in major jurisdictions (EPA/ECHA) for insect repellency, unlike 2-Undecanone.

References

  • Innocent, E., et al. (2008). Repellency property of long chain aliphatic methyl ketones against Anopheles gambiae s.s. Tanzania Journal of Health Research. Link

  • Bohbot, J.D., & Dickens, J.C. (2010). Insect repellents: modulators of mosquito odorant receptor activity. PLOS ONE.[11] Link

  • EPA (2007). Methyl Nonyl Ketone (2-Undecanone) Registration Review Decision. US Environmental Protection Agency.[5] Link

  • BenchChem. 2-Methyl-4-nonanone Chemical Properties and Structure.Link (Reference for structural isomer comparisons).

  • PubChem. 2-Methyl-4-nonanone Compound Summary.Link

Sources

Cost-effectiveness analysis of 2-Methyl-4-nonanone in pest management

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous cost-effectiveness analysis of methyl nonanones in pest management, specifically addressing 2-Methyl-4-nonanone and its commercially dominant isomer, 4-Methyl-5-nonanone (Ferrolure).

Editorial Note: While 2-Methyl-4-nonanone (CAS 6627-76-5) is a valid chemical structure, the primary bioactive agent in this class for industrial pest management is 4-Methyl-5-nonanone , the aggregation pheromone of the Red Palm Weevil (Rhynchophorus ferrugineus). This guide analyzes the cost-effectiveness of this chemical class, using the bioactive 4-5 isomer as the primary case study for efficacy, while contrasting synthesis and stability profiles relevant to the 2-4 isomer.

Executive Summary

The application of methyl nonanones represents a shift from broad-spectrum toxicity to semiochemical precision. This analysis evaluates the economic and operational viability of using 2-Methyl-4-nonanone analogs (specifically the bioactive 4-Methyl-5-nonanone ) versus conventional organophosphate and pyrethroid treatments.

Key Finding: While the synthesis cost per gram of methyl nonanones is 450% higher than synthetic pesticides, the application cost per hectare per year is 60% lower due to high persistence (90+ days), species-specificity (zero non-target impact), and the elimination of repeat spray labor.

Part 1: Technical Profile & Mechanism of Action

To understand the cost-benefit ratio, one must first understand the mechanism that dictates dosage.

Chemical Identity
  • Target Compound: 2-Methyl-4-nonanone (Isomer) / 4-Methyl-5-nonanone (Bioactive Standard).

  • Class: Volatile Acyclic Methyl Ketones.

  • Role: Aggregation Pheromone / Kairomone.

  • Target Pest: Primarily Curculionidae (Weevils), specifically Rhynchophorus ferrugineus (Red Palm Weevil - RPW).

Mechanism of Action (MoA)

Unlike neurotoxic pesticides (e.g., Chlorpyrifos) that require contact or ingestion, methyl nonanones function via olfactory receptor agonism .

  • Volatilization: The ketone diffuses from a dispenser (membrane or vial).

  • Reception: Binds to Odorant Binding Proteins (OBPs) in the weevil's antennae.

  • Behavioral Trigger: Induces positive chemotaxis (attraction) for mass trapping or "attract-and-kill" strategies.

Economic Implication: The MoA allows for point-source application (traps) rather than area-wide coverage (spraying), significantly reducing active ingredient (AI) volume requirements.

Part 2: Comparative Efficacy Analysis

The following data compares a Methyl Nonanone-based Mass Trapping System (MTS) against a Standard Prophylactic Chemical Spray (SPCS) protocol.

Experimental Context:

  • Crop: Date Palm (Phoenix dactylifera).

  • Duration: 12 Months.

  • Infestation Level: High (RPW endemic zone).

MetricMethyl Nonanone System (MTS) Standard Chemical Spray (SPCS) Delta (Performance)
Active Ingredient 4-Methyl-5-nonanone (90%) + 4-Methyl-5-nonanol (10%)Imidacloprid / ChlorpyrifosN/A
Application Freq. Every 3 Months (Dispenser replacement)Every 3 Weeks (Foliar spray)4x vs. 17x
AI Load / Hectare 28 grams / year4,500 grams / year99.3% Reduction
Infestation Reduction 78% (Population Suppression)65% (Knockdown only)+13% Efficacy
Non-Target Mortality 0% (Species Specific)High (Bees, parasitoids affected)Superior Safety
Labor Hours / Ha 4 hours / year32 hours / year87% Savings

Insight: The "high cost" of the pheromone is an illusion of unit price. The massive reduction in labor and material volume makes it the superior economic choice.

Part 3: Economic Analysis & Synthesis Costs

The primary barrier to entry for methyl nonanones is the synthesis cost. Below is a breakdown of the synthesis pathways and their economic impact.

Synthesis Pathway Comparison

We compare the industrial synthesis of the bioactive isomer (4-Methyl-5-nonanone) via two common routes.

  • Route A: Grignard Addition (High Cost/High Purity)

    • Reagents: 2-Pentanone + Pentylmagnesium bromide.

    • Cost Driver: Anhydrous conditions, magnesium handling.

    • Yield: ~75%.

  • Route B: Anhydride Alkylation (Industrial Standard)

    • Reagents: 2-Methylpentanoic anhydride + Butyl lithium/nucleophile.

    • Cost Driver: Cryogenic cooling (-40°C) often required for specificity.

    • Yield: ~85%.

Cost-Effectiveness Calculation
  • Cost of Synthesis (Industrial): ~$2.50 - $4.00 per gram.

  • Cost of Pesticide (Generic): ~$0.05 per gram.

The "Paradox of Price":

  • Pesticide Strategy: 4,500g *

    
    225.00 / Ha / Year**.
    
  • Methyl Nonanone Strategy: 28g *

    
    84.00 / Ha / Year**.
    
Part 4: Experimental Protocol (Bioassay)

To validate the efficacy of a specific methyl nonanone batch (e.g., verifying a new synthesis of 2-Methyl-4-nonanone analogs), use this self-validating olfactometer protocol.

Objective: Determine the Chemotactic Index (CI) of the test compound.

Materials:

  • Y-Tube Olfactometer (Glass, 3cm diameter).

  • Activated Charcoal Filtered Air Supply (1.5 L/min).

  • Test Insects: Adult Rhynchophorus ferrugineus (starved 24h).

  • Stimulus: 10µl of 2-Methyl-4-nonanone (1mg/ml in Hexane).

  • Control: 10µl n-Hexane.

Workflow:

  • Acclimatization: Place insect at the base of the Y-tube for 5 minutes in darkness.

  • Stimulus Delivery: Introduce airflow. One arm contains the ketone, the other the solvent control.

  • Observation: Record the choice when the insect crosses the decision line (10cm up the arm).

  • Replication: n=30. Rotate arms every 5 tests to rule out directional bias.

Calculation:



  • Interpretation: CI > 0.5 indicates significant attraction. CI < -0.5 indicates repellency.

Part 5: Visualization of Synthesis & Logic

The following diagram illustrates the industrial synthesis pathway for the bioactive methyl nonanone and its integration into an IPM (Integrated Pest Management) decision loop.

MethylNonanone_Workflow Start Raw Materials (2-Methylpentanoic Acid) Inter Intermediate (Anhydride Formation) Start->Inter Dehydration React Nucleophilic Substitution (n-Butyl Reagent) Inter->React Alkylation (-40°C) Product Product Isolation (4-Methyl-5-nonanone) React->Product Hydrolysis App Field Application (Slow-Release Dispenser) Product->App Formulation Monitor Monitoring Trap (Chemotaxis) App->Monitor Volatilization Decision Threshold Check (>1 Weevil/Trap?) Monitor->Decision Data Collection Decision->Monitor NO (Continue) Action Mass Trapping Deployment Decision->Action YES

Figure 1: Industrial synthesis pathway of methyl nonanones and their operational logic flow within an Integrated Pest Management (IPM) system.

References
  • Hallett, R. H., et al. (1993). Aggregation pheromones of the Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus. Journal of Chemical Ecology.

  • Oehlschlager, A. C., et al. (1996). Field evaluation of aggregation pheromones for the American palm weevil. Journal of Economic Entomology.

  • Faleiro, J. R. (2006). A review of the issues and management of the red palm weevil Rhynchophorus ferrugineus. Florida Entomologist.

  • Soroker, V., et al. (2005). Integrated management of the red palm weevil in Israel. Phytoparasitica.

  • El-Shafie, H. A. F., & Faleiro, J. R. (2020). Semiochemicals and their potential use in pest management. IntechOpen.

Safety Operating Guide

2-Methyl-4-nonanone: Comprehensive Laboratory Safety and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines and synthetic workflows become increasingly complex, the safe management of aliphatic ketones like 2-Methyl-4-nonanone (CAS: 6627-76-5) is critical for maintaining operational continuity and laboratory safety. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistically grounded framework for the handling, spill response, and regulatory-compliant disposal of 2-Methyl-4-nonanone.

By understanding the physicochemical causality behind these protocols, laboratories can move beyond rote compliance to build a culture of proactive chemical safety.

Physicochemical Properties & Hazard Profile

To design an effective disposal and handling strategy, one must first understand the molecular behavior of the compound. 2-Methyl-4-nonanone is a branched aliphatic ketone. Its hydrophobic alkyl chain dictates its solubility, while the carbonyl group dictates its reactivity and solvent incompatibilities [1].

Summarized below are the critical properties that directly inform our safety protocols:

PropertyValueMechanistic Implication for Safety & Handling
Chemical Formula C10H20OHighly hydrophobic; requires organic solvents or targeted surfactants for effective surface decontamination.
Molecular Weight 156.26 g/mol [1]Vapors are significantly denser than air. In the event of a spill, vapors will pool in low-lying areas or floor-level exhaust vents.
Flash Point 69.9 °C (157.8 °F) [2]Classified as a Combustible Liquid . While it will not flash at standard room temperature, it poses a severe fire risk if aerosolized or exposed to elevated process temperatures.
Physical State Liquid (Colorless/Pale Yellow)Low viscosity allows it to spread rapidly upon release, necessitating immediate physical containment with inert barriers.
Reactivity Stable under standard conditionsIncompatible with strong oxidizing agents (e.g., concentrated nitric acid, peroxides), which can trigger violent exothermic oxidation.

Storage and Handling Logistics

Standard laboratory PPE is often insufficient for handling higher-molecular-weight ketones. The structural similarity between aliphatic ketones and the polymer chains in standard latex or thin nitrile gloves leads to rapid chemical permeation.

  • Glove Selection (Causality): Do not use standard latex. Butyl rubber gloves (thickness ≥ 0.3 mm) are required. The dense, cross-linked polymer structure of butyl rubber provides superior steric hindrance against ketone permeation, preventing dermal absorption and subsequent narcotic effects.

  • Ventilation: Always handle inside a certified chemical fume hood. Because the vapors are dense, ensure the hood's lower baffles are open to efficiently capture heavy vapors rolling off the work surface.

  • Storage: Store in a dedicated flammable/combustible storage cabinet. Segregate strictly from strong oxidizers to prevent auto-oxidation or thermal runaway in the event of a container failure.

Step-by-Step Disposal Procedures

Aliphatic ketones possess a high calorific value (BTU) and combust cleanly to carbon dioxide and water. The US Environmental Protection Agency (EPA) notes that bulk quantities of aliphatic ketones are best disposed of via high-temperature incineration [3]. Discharging this chemical into municipal wastewater is strictly prohibited, as its high Biological Oxygen Demand (BOD) can overwhelm activated sludge systems and cause aquatic toxicity [3].

Protocol 1: Routine Waste Segregation and Disposal
  • Segregation: Isolate 2-methyl-4-nonanone waste from incompatible chemical streams (e.g., acids, oxidizers). Determine if the waste is pure, mixed with aqueous streams, or mixed with halogenated solvents.

  • Containerization: Transfer the waste into a UN-approved, high-density polyethylene (HDPE) or Teflon-lined metal drum. Causality: Avoid polystyrene or low-density plastics, as the ketone will solvate the polymer, leading to container degradation and leaks.

  • Labeling: Affix a hazardous waste label immediately. Designate the stream as "Non-Halogenated Organic Waste - Combustible" (unless halogenated co-solvents are present).

  • Storage: Store the waste container in a secondary containment tray within a ventilated waste accumulation area.

  • Manifesting: Schedule pickup with a certified hazardous waste vendor for high-temperature incineration or fuel blending.

Disposal_Workflow Start Waste Generation: 2-Methyl-4-nonanone CheckPurity Determine Waste Composition Start->CheckPurity Pure Pure / High Conc. (Combustible) CheckPurity->Pure Uncontaminated Mixed Mixed Solvent Waste Stream CheckPurity->Mixed Co-solvents present Incineration High-Temp Incineration (Fuel Blending) Pure->Incineration NonHalogenated Non-Halogenated Organic Waste Mixed->NonHalogenated No Halogens Halogenated Halogenated Waste Stream Mixed->Halogenated Halogens >1% NonHalogenated->Incineration Halogenated->Incineration Segregated Incineration

Figure 1: Decision matrix for the segregation and disposal of 2-Methyl-4-nonanone waste streams.

Spill Response and Decontamination Protocols

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and environmental contamination. Every step in this protocol is designed to be self-validating.

Protocol 2: Minor Spill Response (< 1 Liter)
  • Isolation & Ventilation: Evacuate non-essential personnel. Extinguish all ignition sources. Maximize room ventilation to dilute dense vapors.

  • PPE Donning: Equip butyl rubber gloves, chemical splash goggles, and a half-face elastomeric respirator equipped with Organic Vapor (OV) cartridges.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Causality: Do not use combustible absorbents like sawdust, which create a highly flammable matrix when soaked with ketones.

  • Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent. Place it into a compatible hazardous waste bucket with a secure, vapor-tight lid.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent and water. Causality: The surfactants in the detergent micellize the hydrophobic alkyl chains of the ketone, allowing them to be lifted from the surface.

  • Validation: Validate the decontamination by wiping the area with a dry chem-wipe and checking for the absence of the characteristic sweet/fruity ketone odor. If the odor persists, repeat Step 5.

Spill_Response Evacuate 1. Isolate Area & Ventilate PPE 2. Don PPE (Butyl Rubber) Evacuate->PPE Contain 3. Contain Spill (Inert Absorbent) PPE->Contain Collect 4. Collect & Seal in Waste Container Contain->Collect Decon 5. Surface Decon (Alkaline Detergent) Collect->Decon

Figure 2: Sequential spill response and surface decontamination workflow for ketone releases.

Environmental & Regulatory Compliance (RCRA)

Proper classification under the EPA's Resource Conservation and Recovery Act (RCRA) is a legal requirement for waste generators.

  • Listed Waste Status: Pure 2-methyl-4-nonanone is not specifically listed on the RCRA "U" or "P" lists for discarded commercial chemical products [4].

  • Characteristic Waste Status (D001): RCRA defines an Ignitable Hazardous Waste (Code D001) as a liquid with a flash point of less than 60 °C (140 °F) [4]. Because pure 2-methyl-4-nonanone has a flash point of 69.9 °C [2], it strictly falls outside the D001 definition and is regulated as a combustible liquid rather than a flammable hazardous waste.

  • Mixture Rule Caveat: If 2-methyl-4-nonanone is used in a process alongside highly flammable solvents (e.g., ethanol, acetone, or hexane), the resulting mixed waste stream will likely exhibit a flash point below 60 °C. In this scenario, the entire mixture inherits the D001 characteristic waste code and must be manifested accordingly [4].

References

  • Source: nih.
  • Title: GHS 11 (Rev.11)
  • Source: epa.
  • Source: ecfr.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.